molecular formula C12H14O B167968 1-Phenyl-1-hexyn-3-ol CAS No. 1817-51-2

1-Phenyl-1-hexyn-3-ol

Cat. No.: B167968
CAS No.: 1817-51-2
M. Wt: 174.24 g/mol
InChI Key: HGUIQUVFOYTZNC-UHFFFAOYSA-N
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Description

1-Phenyl-1-hexyn-3-ol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIQUVFOYTZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342562
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-51-2
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 1-phenyl-1-hexyn-3-ol. The information is intended to support research and development activities by providing detailed experimental methodologies and structured data for easy reference.

Chemical and Physical Properties

This compound is a secondary propargyl alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1817-51-2[1][2]
Molecular Formula C₁₂H₁₄O[2]
Molecular Weight 174.24 g/mol [1][2]
Appearance Yellow oil[3]
Density 0.949 g/mL at 25 °C[1]
Refractive Index n20/D 1.549[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]
Storage Class Combustible liquids[1]

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylethynyl Grignard reagent with butyraldehyde.

Materials:

  • Magnesium turnings

  • Ethyl bromide (for initiation, if necessary)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phenylacetylene

  • Butyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (flame-dried)

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent (Phenylethynylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings.

    • Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.

    • Prepare a solution of phenylacetylene in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the phenylacetylene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction has started, add the remaining phenylacetylene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and gray.

  • Reaction with Butyraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve butyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the butyraldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as it is an exothermic process.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

G

Caption: Workflow for the Meyer-Schuster rearrangement.

Spectroscopic Data

  • ¹H NMR: Signals for the phenyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), the methylene and methyl protons of the propyl group, and the hydroxyl proton.

  • ¹³C NMR: Signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the propyl group.

  • IR Spectroscopy: A broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and a C≡C stretching band around 2200 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (174.24 g/mol ) and characteristic fragmentation patterns.

Safety Information

This compound is a combustible liquid. [1]Appropriate personal protective equipment (PPE), including eyeshields, faceshields, and gloves, should be worn when handling this compound. [1]Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile synthetic intermediate. Its preparation via the Grignard reaction is a standard and reliable method. The compound's reactivity is highlighted by its ability to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which are themselves valuable synthetic precursors. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development.

References

An In-depth Technical Guide to 1-Phenyl-1-hexyn-3-ol (CAS: 1817-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyn-3-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its unique chemical structure, featuring a reactive alkyne and a chiral center, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1817-51-2Sigma-Aldrich, PubChem, Thermo Fisher
Molecular Formula C₁₂H₁₄OSigma-Aldrich, PubChem, Thermo Fisher
Molecular Weight 174.24 g/mol Sigma-Aldrich, PubChem, Thermo Fisher
Appearance Not specified, likely a liquidGeneral knowledge for similar compounds
Density 0.949 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.549Sigma-Aldrich
Flash Point >110 °C (>230 °F) - closed cupSigma-Aldrich
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified
InChI Key HGUIQUVFOYTZNC-UHFFFAOYSA-NSigma-Aldrich, PubChem
SMILES CCCC(O)C#Cc1ccccc1Sigma-Aldrich, PubChem

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which then acts as a nucleophile, attacking butanal.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup Phenylacetylene Phenylacetylene Phenylacetylide Phenylacetylide Phenylacetylene->Phenylacetylide Deprotonation Strong_Base n-BuLi or NaNH2 Strong_Base->Phenylacetylide 1-Phenyl-1-hexyn-3-olate 1-Phenyl-1-hexyn-3-olate Phenylacetylide->1-Phenyl-1-hexyn-3-olate Nucleophilic Attack Butanal Butanal Butanal->1-Phenyl-1-hexyn-3-olate This compound This compound 1-Phenyl-1-hexyn-3-olate->this compound Protonation Aqueous_Workup Aqueous Workup (e.g., NH4Cl) Aqueous_Workup->this compound G Start Start Reagents Combine: - this compound - Methanol - Gold Catalyst in Toluene Start->Reagents Reaction Heat at 60°C with Air Condenser Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product 1-phenylhex-2-en-1-one (cis/trans mixture) Purification->Product G Compound This compound Target Bacterial Cell Compound->Target Interaction Interaction with Cell Membrane or Enzymes Target->Interaction Effect1 Membrane Disruption Interaction->Effect1 Effect2 Enzyme Inhibition Interaction->Effect2 Outcome Bacteriostatic or Bactericidal Effect Effect1->Outcome Effect2->Outcome

In-depth Technical Guide: Physicochemical Properties of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 1-Phenyl-1-hexyn-3-ol, a compound of interest in organic synthesis and medicinal chemistry. The primary focus of this guide is to present the molecular weight and constituent elemental composition in a clear and accessible format.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for this compound is C12H14O.[1][2] This indicates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, and one oxygen atom. Based on this composition, the molecular weight is 174.24 g/mol .[2][3][4][5]

The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC12H14O[1][2]
Molecular Weight174.24 g/mol [2][3][4][5]
IUPAC Name1-phenylhex-1-yn-3-ol[1][2]
CAS Number1817-51-2[1][3]

Logical Relationship of Molecular Weight Calculation

The calculation of molecular weight is a foundational concept in chemistry, directly derived from the molecular formula and the atomic weights of the constituent elements. The logical flow for determining the molecular weight of this compound is illustrated in the diagram below.

G A Molecular Formula C12H14O C Sum of Atomic Weights (12 * C) + (14 * H) + (1 * O) A->C B Atomic Weights C: ~12.01 u H: ~1.008 u O: ~16.00 u B->C D Calculated Molecular Weight ~174.24 g/mol C->D

Caption: Logical workflow for calculating the molecular weight of this compound.

This guide provides the fundamental physicochemical data for this compound. For experimental protocols or signaling pathway information related to specific applications of this molecule, further targeted literature review is recommended.

References

Spectroscopic and Synthetic Profile of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the aromatic acetylenic alcohol, 1-phenyl-1-hexyn-3-ol. The information is curated to support research and development activities where this molecule may serve as a key intermediate or a target compound.

Core Spectral Data

The following tables summarize the key spectral data for this compound (CAS No: 1817-51-2), a compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) in ppmAssignment
131.61C (aromatic, substituted)
128.28C (aromatic)
128.21C (aromatic)
122.60C (aromatic, ipso)
90.16C (alkynyl)
84.73C (alkynyl)
62.69CH-OH
39.90CH₂
18.47CH₂
13.75CH₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
~7.4-7.2Multiplet5HAromatic protons
~4.5Triplet1HCH-OH
~2.0Singlet (broad)1HOH
~1.8Multiplet2HCH₂
~1.5Sextet2HCH₂
~1.0Triplet3HCH₃

Note: The predicted ¹H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data for this compound [1]

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
174Low[M]⁺ (Molecular Ion)
131High[M - C₃H₇]⁺
103Moderate[C₈H₇]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3350 (broad)O-HAlcohol, H-bonded
~3050C-HAromatic stretch
~2950, ~2870C-HAliphatic stretch
~2230C≡CAlkyne stretch
~1600, ~1490C=CAromatic ring stretch
~1050C-OAlcohol stretch

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the addition of a Grignard reagent, propylmagnesium bromide, to phenylpropynal.

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Phenylpropynal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Addition Reaction: The Grignard solution is cooled in an ice bath. A solution of phenylpropynal in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Quenching: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used.

Mass Spectrometry:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is employed. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation.

  • MS Conditions: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.

Infrared Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

cluster_0 Grignard Reagent Preparation cluster_1 Addition Reaction cluster_2 Workup and Purification Mg + 1-Bromopropane Mg + 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide Mg + 1-Bromopropane->Propylmagnesium Bromide Reaction Mixture Reaction Mixture Propylmagnesium Bromide->Reaction Mixture Quenching (NH4Cl) Quenching (NH4Cl) Reaction Mixture->Quenching (NH4Cl) Phenylpropynal Phenylpropynal Phenylpropynal->Reaction Mixture Extraction Extraction Quenching (NH4Cl)->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Purified Sample Purified Sample NMR Analysis NMR Analysis Purified Sample->NMR Analysis CDCl3 GC-MS Analysis GC-MS Analysis Purified Sample->GC-MS Analysis EI Source FTIR Analysis FTIR Analysis Purified Sample->FTIR Analysis Neat Film Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation Fragmentation Pattern Fragmentation Pattern GC-MS Analysis->Fragmentation Pattern Functional Groups Functional Groups FTIR Analysis->Functional Groups

Caption: Workflow for spectroscopic characterization.

References

In-Depth Technical Guide to 13C NMR Analysis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 1-Phenyl-1-hexyn-3-ol. This document details the expected chemical shifts, a thorough experimental protocol for data acquisition, and visual aids to understand the molecular structure and its corresponding spectral data.

Molecular Structure and Carbon Numbering

This compound is a secondary alcohol containing a phenyl group and a terminal alkyne. The structure and IUPAC numbering of the carbon atoms are crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

Quantitative 13C NMR Data

The following table summarizes the approximate 13C NMR chemical shifts for this compound. The data is compiled from spectral databases and may vary slightly depending on the solvent and experimental conditions. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Notes
C1' (ipso)~122.6Singlet (s)Quaternary carbon attached to the alkyne.
C2'/C6'~131.6Doublet (d)Aromatic CH carbons.
C3'/C5'~128.3Doublet (d)Aromatic CH carbons.
C4' (para)~128.2Doublet (d)Aromatic CH carbon.
C1~84.7Singlet (s)Alkyne carbon attached to the phenyl group.
C2~90.2Singlet (s)Alkyne carbon attached to the carbinol carbon.
C3~62.7Doublet (d)Carbinol carbon (CH-OH).
C4~39.9Triplet (t)Methylene carbon (CH2).
C5~18.5Triplet (t)Methylene carbon (CH2).
C6~13.8Quartet (q)Methyl carbon (CH3).

Detailed Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl3.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl3 (δ = 77.16 ppm) can be used for calibration.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

  • Nucleus: 13C

  • Experiment: Proton-decoupled 1D 13C NMR (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 0 to 220 ppm.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbon signals.

  • Pulse Angle: 30-45 degrees.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not quantitative in standard proton-decoupled 13C NMR due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 20-50 mg of This compound B Dissolve in 0.6-0.7 mL of CDCl3 with TMS A->B C Filter into NMR tube B->C D Insert sample into NMR spectrometer C->D E Set up acquisition parameters (zgpg30, NS, D1, etc.) D->E F Acquire FID E->F G Fourier Transform (FT) with Line Broadening F->G H Phase and Baseline Correction G->H I Reference spectrum to TMS or CDCl3 H->I J Peak Picking and Chemical Shift Assignment I->J K Data Tabulation and Reporting J->K

Caption: Workflow for the 13C NMR analysis of this compound.

FT-IR Spectroscopic Analysis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Phenyl-1-hexyn-3-ol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. The information presented herein is intended to support research, quality control, and drug development activities involving this compound.

Core Concept: FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, with the chemical structure C₆H₅-C≡C-CH(OH)-CH₂-CH₂-CH₃, the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the internal carbon-carbon triple bond (-C≡C-), the monosubstituted phenyl group (aromatic C-H and C=C bonds), and the aliphatic carbon-hydrogen bonds (C-H). The analysis and interpretation of these bands provide a molecular fingerprint of the compound.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are based on established spectroscopic principles for the constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3600 - 3200Strong, BroadO-H StretchSecondary Alcohol (Intermolecular H-bonding)
~3100 - 3000MediumC-H StretchAromatic (Phenyl Ring)
~3000 - 2850Medium to StrongC-H StretchAliphatic (Propyl Chain)
~2260 - 2100Weak to MediumC≡C StretchInternal Alkyne
~1600, ~1585, ~1500, ~1450Medium to WeakC=C StretchAromatic (Phenyl Ring)
~1470 - 1450MediumC-H BendAliphatic (CH₂ Scissoring)
~1375MediumC-H BendAliphatic (CH₃ Symmetric Bending)
~1250 - 1000StrongC-O StretchSecondary Alcohol
~770 - 730 and ~710 - 690StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound

  • Volumetric pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

II. Instrument Preparation and Background Collection

  • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Install the ATR accessory in the sample compartment of the spectrometer.

  • Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Acquire a background spectrum. This is a crucial step to account for the absorbance of ambient atmospheric components (e.g., CO₂ and water vapor) and any intrinsic signals from the ATR crystal. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.

III. Sample Analysis

  • Using a clean volumetric pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

  • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • After data acquisition, remove the sample from the ATR crystal using a clean, dry, lint-free wipe.

  • Thoroughly clean the ATR crystal with an appropriate solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.

IV. Data Processing and Interpretation

  • The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Perform peak picking to identify the exact wavenumbers of the absorption maxima.

  • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound, as detailed in the data table above.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for FT-IR analysis and the relationship between the molecular structure of this compound and its expected FT-IR spectrum.

ftir_analysis_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation instrument_prep Instrument Preparation (Power On, Equilibrium) clean_atr Clean ATR Crystal instrument_prep->clean_atr Ready background_scan Acquire Background Spectrum clean_atr->background_scan Clean apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample Instrument Ready acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum Sampled clean_crystal_post Clean ATR Crystal Post-Analysis acquire_spectrum->clean_crystal_post Complete process_spectrum Process Spectrum (Peak Picking) clean_crystal_post->process_spectrum Data Ready correlate_peaks Correlate Peaks with Functional Groups process_spectrum->correlate_peaks Processed final_report Generate Final Report correlate_peaks->final_report Interpreted

Caption: Workflow for FT-IR analysis of a liquid sample.

molecular_structure_to_spectrum cluster_spectrum Predicted FT-IR Spectrum mol_structure {this compound | {Functional Groups: | - Phenyl Ring - Internal Alkyne - Secondary Alcohol - Propyl Chain }} phenyl_peaks Aromatic Peaks (C-H, C=C) mol_structure->phenyl_peaks gives rise to alkyne_peak Alkyne Peak (C≡C) mol_structure->alkyne_peak gives rise to alcohol_peaks Alcohol Peaks (O-H, C-O) mol_structure->alcohol_peaks gives rise to aliphatic_peaks Aliphatic Peaks (C-H) mol_structure->aliphatic_peaks gives rise to peak2 ~3050 cm⁻¹ (Aromatic C-H) phenyl_peaks->peak2 peak5 ~1600-1450 cm⁻¹ (Aromatic C=C) phenyl_peaks->peak5 peak4 ~2200 cm⁻¹ (C≡C Stretch) alkyne_peak->peak4 peak1 ~3300 cm⁻¹ (O-H Stretch) alcohol_peaks->peak1 peak6 ~1100 cm⁻¹ (C-O Stretch) alcohol_peaks->peak6 peak3 ~2950 cm⁻¹ (Aliphatic C-H) aliphatic_peaks->peak3

Navigating the Fragmentation Landscape of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-phenyl-1-hexyn-3-ol (C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ). Understanding the fragmentation behavior of this propargylic alcohol is essential for its unambiguous identification in complex matrices, aiding in metabolite profiling, and guiding synthetic chemistry efforts in drug discovery and development. This document outlines the core fragmentation mechanisms, presents quantitative data on key fragment ions, details a generalized experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Mechanisms

The mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols and phenylalkynes. The molecular ion peak ([M]⁺˙ at m/z 174) is often of low abundance or absent in the spectra of alcohols due to the lability of the molecule upon electron ionization.[1][2][3] The primary fragmentation routes are dominated by cleavages adjacent to the hydroxyl group (α-cleavage) and rearrangements involving the phenyl and alkynyl functionalities, leading to the formation of stable carbocations.

Two principal fragmentation pathways are proposed to account for the major observed ions:

  • Alpha-Cleavage: The bond between the carbinol carbon (C3) and the adjacent carbon of the propyl group (C4) undergoes homolytic cleavage. This is a common fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[2][4] For this compound, this cleavage results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

  • Propargylic Cleavage and Rearrangement: Cleavage of the bond between the carbinol carbon (C3) and the alkynyl carbon (C2) can occur, facilitated by the stability of the resulting propargylic cation. Subsequent rearrangements can lead to the formation of other stable ionic species.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the most significant peaks, their proposed ionic structures, and the fragmentation pathways responsible for their formation.

m/zProposed Fragment IonFormulaFragmentation Pathway
174[C₁₂H₁₄O]⁺˙C₁₂H₁₄OMolecular Ion
131[C₉H₇O]⁺C₉H₇Oα-Cleavage: Loss of •C₃H₇
103[C₈H₇]⁺C₈H₇Loss of CO from m/z 131
102[C₈H₆]⁺˙C₈H₆Rearrangement and loss of C₃H₄O
77[C₆H₅]⁺C₆H₅Phenyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a cascade of events initiated by the formation of the molecular ion. The following diagram illustrates the proposed pathways leading to the major observed fragment ions.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 174 F131 [M - C₃H₇]⁺ m/z 131 M->F131 - •C₃H₇ (α-Cleavage) F102 [C₈H₆]⁺˙ m/z 102 M->F102 - C₃H₄O (Rearrangement) F103 [C₈H₇]⁺ m/z 103 F131->F103 - CO F77 [C₆H₅]⁺ m/z 77 F103->F77 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a generalized experimental protocol for the analysis of this compound using GC-MS. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

2. GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

4. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection if particulates are present.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.

References

Synthesis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyn-3-ol, a propargyl alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. The primary focus of this document is the widely employed Grignard reaction, offering a detailed experimental protocol, expected quantitative data, and visual representations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Grignard Reaction

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide Grignard reagent to butanal. This reaction forms a new carbon-carbon bond between the terminal alkyne carbon and the carbonyl carbon of the aldehyde, resulting in the desired secondary alcohol.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Phenylacetylene is deprotonated by a strong Grignard reagent, typically an alkylmagnesium halide such as ethylmagnesium bromide, to form the nucleophilic phenylacetylide magnesium bromide.

  • Nucleophilic Addition: The generated phenylacetylide attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting materials and the final product, along with expected data for the synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) CAS Number Expected Yield
PhenylacetyleneC₈H₆102.13142-1430.93536-74-3-
Ethylmagnesium Bromide (in THF)C₂H₅BrMg~133.27-~1.01925-90-6-
ButanalC₄H₈O72.1174.80.804123-72-8-
This compound C₁₂H₁₄O 174.24 [1]~135-140 (at reduced pressure) 0.949 1817-51-2 [1]75-85%

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (t, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.8-1.6 (m, 2H, CH₂), ~1.5-1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~131.7 (Ar-C), ~128.3 (Ar-C), ~122.8 (Ar-C), ~90.5 (C≡C), ~85.0 (C≡C), ~62.8 (CH-OH), ~39.8 (CH₂), ~18.5 (CH₂), ~13.8 (CH₃).[2]

  • IR (neat): Expected characteristic peaks in cm⁻¹: ~3350 (broad, O-H stretch), ~3060 (sp² C-H stretch), ~2960-2870 (sp³ C-H stretch), ~2230 (C≡C stretch, weak), ~1600, 1490 (C=C aromatic stretch), ~1050 (C-O stretch).

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Phenylacetylene

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Butanal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire apparatus with inert gas for at least 15-20 minutes.

  • Formation of Phenylacetylide Grignard: To the reaction flask, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Slowly add ethylmagnesium bromide (1.0 M in THF, 1.05 eq) to the stirred solution of phenylacetylene via the dropping funnel over 30 minutes. A gentle evolution of ethane gas should be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the complete formation of the phenylacetylide Grignard reagent.

  • Reaction with Butanal: Cool the reaction mixture back down to 0 °C.

  • Add a solution of butanal (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over 30 minutes, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.[3][4]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Phenylacetylene Phenylacetylene Grignard Phenylacetylide Magnesium Bromide Phenylacetylene->Grignard EtMgBr Ethylmagnesium Bromide (in THF) EtMgBr->Grignard Butanal Butanal Alkoxide Alkoxide Intermediate Butanal->Alkoxide Grignard->Alkoxide Product This compound Alkoxide->Product + H₃O⁺ (Workup)

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for the Synthesis of this compound Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Grignard_Formation 2. Grignard Formation (Phenylacetylene + EtMgBr in THF at 0°C to RT) Setup->Grignard_Formation Addition 3. Aldehyde Addition (Butanal in THF at 0°C) Grignard_Formation->Addition Reaction 4. Reaction (Stir at RT for 2-3h, Monitor by TLC) Addition->Reaction Quench 5. Quenching (Saturated aq. NH₄Cl at 0°C) Reaction->Quench Extraction 6. Extraction (Diethyl Ether) Quench->Extraction Washing 7. Washing (Brine) Extraction->Washing Drying 8. Drying (Anhydrous MgSO₄) Washing->Drying Concentration 9. Concentration (Rotary Evaporation) Drying->Concentration Purification 10. Purification (Column Chromatography or Vacuum Distillation) Concentration->Purification Analysis 11. Analysis (NMR, IR, MS) Purification->Analysis

Caption: Step-by-step experimental workflow for synthesis and purification.

References

The Meyer-Schuster Rearrangement of 1-Phenyl-1-hexyn-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Meyer-Schuster rearrangement of 1-Phenyl-1-hexyn-3-ol, a key transformation in organic synthesis for the formation of α,β-unsaturated ketones. This document outlines the core principles of the reaction, detailed experimental protocols, comparative quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Introduction to the Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classical acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. The reaction proceeds through a formal 1,3-shift of the hydroxyl group, followed by tautomerization of the resulting allenol intermediate. While traditionally carried out under harsh acidic conditions, modern catalytic methods, particularly those employing gold(I) catalysts, offer milder reaction conditions, broader functional group tolerance, and enhanced stereoselectivity.

The rearrangement of this compound to 1-phenylhex-2-en-1-one is a representative example of this transformation, yielding a valuable enone moiety that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three main steps:

  • Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol, forming a good leaving group (water).

  • Formation of an allene intermediate: A 1,3-shift of the protonated hydroxyl group leads to the formation of a carbocationic intermediate which then rearranges to a protonated allene.

  • Tautomerization: The allenol intermediate undergoes tautomerization to the more stable α,β-unsaturated ketone.

In the case of gold-catalyzed rearrangements, the gold(I) species acts as a π-acid, activating the alkyne functionality towards nucleophilic attack by the hydroxyl group. This facilitates the rearrangement under significantly milder conditions.

The stereochemical outcome of the rearrangement, yielding either the (E)- or (Z)-isomer of the enone, is influenced by factors such as the catalyst, solvent, and reaction temperature. For the rearrangement of this compound, the (E)-isomer is generally the major product due to its greater thermodynamic stability.

Meyer_Schuster_Mechanism reactant This compound activated_complex π-Complex reactant->activated_complex Coordination catalyst [Au(I)]+ catalyst->activated_complex cyclization_intermediate Oxetenium Intermediate activated_complex->cyclization_intermediate Intramolecular Attack allenol Allenol Intermediate cyclization_intermediate->allenol Ring Opening product 1-Phenylhex-2-en-1-one allenol->product Tautomerization

Caption: Gold-Catalyzed Meyer-Schuster Rearrangement Mechanism.

Quantitative Data Summary

The efficiency and stereoselectivity of the Meyer-Schuster rearrangement of this compound are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes key quantitative data from a representative gold-catalyzed protocol.

CatalystCo-catalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)(E):(Z) RatioReference
PPh₃AuNTf₂Methanol / Toluene60Not Specified64.225.2 : 1[1]

Experimental Protocols

This section provides a detailed methodology for the gold-catalyzed Meyer-Schuster rearrangement of this compound.

Gold-Catalyzed Rearrangement of this compound

Objective: To synthesize 1-phenylhex-2-en-1-one from this compound using a gold(I) catalyst.

Reagents and Materials:

  • This compound

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

  • Methanol (MeOH)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Solvent and Catalyst Addition: Dissolve the starting material in toluene. To this solution, add methanol followed by the gold catalyst, (PPh₃AuNTf₂). The typical catalyst loading is in the range of 1-5 mol%.

  • Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v). The starting material and the product should have distinct Rf values.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[3] A gradient elution system of hexanes and ethyl acetate is typically employed to separate the (E)- and (Z)-isomers of 1-phenylhex-2-en-1-one from any remaining starting material and non-polar impurities.[3] The fractions containing the desired product are combined and the solvent is removed in vacuo to yield the purified product as a yellow oil.[2]

Characterization:

The structure and purity of the product, 1-phenylhex-2-en-1-one, can be confirmed by standard spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons of the enone system, with distinct coupling constants for the (E)- and (Z)-isomers. The aromatic protons and the aliphatic chain protons will also be present in their expected regions.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the enone, typically in the range of 190-200 ppm, as well as signals for the vinylic, aromatic, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) around 1660-1680 cm⁻¹ and a band for the carbon-carbon double bond (C=C) around 1620-1640 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of 1-phenylhex-2-en-1-one via the Meyer-Schuster rearrangement.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound reaction Meyer-Schuster Rearrangement (Catalyst, Solvent, Heat) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization data_analysis Yield and Isomer Ratio Determination characterization->data_analysis end_product Purified 1-Phenylhex-2-en-1-one data_analysis->end_product

References

Gold-Catalyzed Transformation of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the gold-catalyzed reactions of 1-phenyl-1-hexyn-3-ol, a versatile substrate in modern organic synthesis. Gold catalysis offers mild and efficient pathways to valuable chemical intermediates, and understanding the nuances of these reactions is crucial for their application in research and drug development. This document details the primary transformation, the Meyer-Schuster rearrangement, and touches upon other potential reactions. It includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support synthetic efforts.

Introduction to Gold-Catalyzed Reactions of Propargyl Alcohols

Propargyl alcohols, such as this compound, are key building blocks in organic synthesis. The presence of both a hydroxyl group and an alkyne functionality allows for a variety of chemical transformations. Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety, facilitating a range of reactions under mild conditions.[1] This high affinity of gold for carbon-carbon triple bonds enables transformations that are often difficult to achieve with other catalysts, avoiding the use of harsh reagents like strong acids or toxic metals such as mercury.[1]

The primary gold-catalyzed reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into an α,β-unsaturated ketone, specifically 1-phenylhex-2-en-1-one.[2][3] This rearrangement is a highly atom-economical process that proceeds with high efficiency under gold catalysis. Other potential gold-catalyzed reactions of propargyl alcohols include hydration, cyclization, and addition reactions.

The Meyer-Schuster Rearrangement: Mechanism and Visualization

The gold-catalyzed Meyer-Schuster rearrangement of this compound proceeds through a well-defined mechanism initiated by the coordination of the gold(I) catalyst to the alkyne. This coordination activates the triple bond, making it susceptible to nucleophilic attack.

Reaction Pathway:

Meyer_Schuster_Rearrangement cluster_start Initiation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis & Tautomerization This compound This compound π-Complex π-Complex This compound->π-Complex Coordination Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->π-Complex Oxonium Ion Oxonium Ion π-Complex->Oxonium Ion Intramolecular [1,3]-hydroxyl shift Allene Intermediate Allene Intermediate Oxonium Ion->Allene Intermediate Deprotonation Enol Intermediate Enol Intermediate Allene Intermediate->Enol Intermediate Nucleophilic attack by H₂O/MeOH 1-Phenylhex-2-en-1-one 1-Phenylhex-2-en-1-one Enol Intermediate->1-Phenylhex-2-en-1-one Tautomerization

Caption: Gold-catalyzed Meyer-Schuster rearrangement of this compound.

The key steps of the mechanism are as follows:

  • Coordination: The cationic gold(I) catalyst coordinates to the alkyne of this compound, forming a π-complex. This activation polarizes the alkyne.

  • [2][3]-Hydroxyl Shift: The hydroxyl group attacks the internal carbon of the activated alkyne in an intramolecular fashion, leading to the formation of a cyclic oxonium ion intermediate.

  • Formation of the Allene: The oxonium ion undergoes ring-opening to form a gold-containing allene intermediate.

  • Nucleophilic Attack and Tautomerization: Nucleophilic attack by water or an alcohol (like methanol, which can act as a co-catalyst) on the central carbon of the allene, followed by tautomerization, yields the final α,β-unsaturated ketone product, 1-phenylhex-2-en-1-one.[1]

Quantitative Data

The yield and stereoselectivity of the Meyer-Schuster rearrangement of this compound are influenced by the specific gold catalyst, solvent, and reaction temperature. Below is a summary of reported quantitative data.

CatalystCo-catalyst/SolventTemperature (°C)Yield (%)Isomer Ratio (trans:cis)Reference
PPh₃AuNTf₂Methanol / Toluene6064.221:1[2]
Gold(I) catalystMethanol / TolueneHeat-5.2:1[1]

Note: The exact reaction time and concentration can also affect the yield and isomer ratio. The trans (E) isomer is generally more stable.[1]

Experimental Protocols

This section provides a detailed experimental protocol for the gold-catalyzed Meyer-Schuster rearrangement of this compound.

General Experimental Workflow

experimental_workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine reagents Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Heat and stir Workup Workup Reaction Monitoring->Workup Reaction complete Purification Purification Workup->Purification Crude product Characterization Characterization Purification->Characterization Pure product End End Characterization->End

Caption: General workflow for the gold-catalyzed reaction.

Detailed Protocol for Meyer-Schuster Rearrangement

Reagents and Materials:

  • This compound

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

  • Dissolve the starting material in anhydrous toluene.

  • Add methanol (as a co-catalyst).[1]

  • Add the gold catalyst, PPh₃AuNTf₂, to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 hexanes/ethyl acetate eluent system.[1][2] The starting material (more polar) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, yielding a yellow oil.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a 10:1 mixture of hexanes and ethyl acetate.[2] The less polar product will elute first.

    • Collect the fractions containing the product (as identified by TLC).

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified 1-phenylhex-2-en-1-one as a yellow oil.[2]

  • Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion

The gold-catalyzed Meyer-Schuster rearrangement of this compound is a robust and efficient method for the synthesis of 1-phenylhex-2-en-1-one. The mild reaction conditions and high catalytic efficiency make this a valuable transformation for organic synthesis. This guide provides the necessary theoretical and practical information for researchers to successfully implement this reaction in their synthetic endeavors. The detailed protocols and mechanistic insights should serve as a valuable resource for the scientific community. Further optimization of reaction conditions, including the exploration of different gold catalysts and ligands, may lead to even higher yields and stereoselectivities.

References

Biological Activity of 1-Phenyl-1-hexyn-3-ol Derivatives: A Technical Overview and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Phenyl-1-hexyn-3-ol represent a class of organic compounds with significant potential in medicinal chemistry. While comprehensive biological activity data for this specific scaffold and its direct derivatives are not extensively available in publicly accessible literature, analysis of structurally related aryl alkynols provides a strong rationale for their investigation as potential therapeutic agents. This technical guide summarizes the known biological activities of analogous compounds, offering insights into the potential antimicrobial, antifungal, and cytotoxic properties of this compound derivatives. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of key experimental workflows and potential signaling pathways, to facilitate further research and development in this promising area.

Introduction

The search for novel bioactive molecules is a cornerstone of drug discovery. Aryl alkynol scaffolds, characterized by a phenyl ring directly attached to an alkyne group and a hydroxyl functionality, have emerged as a promising area of investigation. The unique electronic and steric properties conferred by the alkyne moiety can lead to specific interactions with biological targets, making these compounds interesting candidates for the development of new therapeutic agents.

This guide focuses on the potential biological activities of this compound and its derivatives. Due to the limited availability of specific data on this particular chemical series, this document presents a comprehensive overview based on the reported activities of structurally similar compounds. The primary biological activities explored include antimicrobial, antifungal, and cytotoxic effects.

Potential Biological Activities and Data from Related Compounds

The biological activities of aryl alkynol derivatives are influenced by the nature and position of substituents on both the phenyl ring and the alkyl chain. The following sections summarize the observed activities of compounds structurally related to this compound, providing a basis for predicting the potential of this class of molecules.

Antimicrobial and Antifungal Activity

Derivatives of various aromatic and heterocyclic compounds containing alkyne functionalities have demonstrated notable antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial and Antifungal Activity of Selected Phenyl- and Alkyne-Containing Compounds

Compound ClassTest OrganismActivity MetricValueReference
Phenylthiazole Acylhydrazone DerivativesMagnaporthe oryzaeEC501.29 - 2.65 µg/mL[1]
Quinazolinone DerivativesStaphylococcus aureusMIC16 - 32 µg/mL[2]
3-Alkylidene-2-indolone DerivativesStaphylococcus aureusMIC0.5 µg/mL
Phenylacetamide Derivative (A1Cl)Aspergillus flavusMIC16 - 256 µg/mL
(4-phenyl-1, 3-thiazol-2-yl) hydrazineVarious pathogenic fungiMIC0.0625-4 µg/ml[3]
Cytotoxic Activity

Numerous synthetic derivatives containing phenyl and alkyne groups have been evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Cytotoxic Activity of Selected Phenyl- and Alkyne-Containing Compounds

Compound ClassCell LineActivity MetricValueReference
Phenylacetamide DerivativesMDA-MB-468, PC-12IC500.6 ± 0.08 µM[4]
Phenylpironetin AnalogsOVCAR5, A2780GI5016.5 - 29.7 nM[5]
Phenyl Alkene DerivativeHL-60IC508.1 µM[6]
3-Acyl-2,5-bis(phenylamino)-1,4-benzoquinonesT24, DU-145IC50Variable[7]
Enzyme Inhibitory Activity

The rigid structure of the alkyne group makes these compounds interesting candidates for enzyme inhibitors, as they can orient functional groups in a precise manner to interact with active sites.

Table 3: Enzyme Inhibitory Activity of Selected Phenyl- and Alkyne-Containing Compounds

Compound ClassEnzyme TargetActivity MetricValueReference
1,3-Diphenyl-3-(phenylthio)propan-1-one DerivativesCOX-2IC500.07 - 0.22 µM[8]
7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one DerivativesCholinesteraseIC506.084 ± 0.26 μM[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common method for the synthesis of propargyl alcohols and their derivatives is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone. For the synthesis of this compound, phenylacetylene can be deprotonated with a strong base like n-butyllithium to form the corresponding acetylide, which then reacts with butyraldehyde.

  • Materials: Phenylacetylene, n-butyllithium, butyraldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve phenylacetylene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Add n-butyllithium dropwise and stir the mixture for 30 minutes.

    • Add a solution of butyraldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Materials: Test compound, bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, sterile saline, McFarland turbidity standards.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

    • Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell line(s), complete cell culture medium, 96-well plates, test compound, MTT solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

Enzyme Inhibition Assay (Example: Cyclooxygenase-2, COX-2)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.

  • Materials: Purified enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), assay buffer, test compound, detection reagent (e.g., a fluorescent probe that reacts with the product), 96-well plates.

  • Procedure:

    • Prepare a stock solution of the test compound and perform serial dilutions.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for cytotoxic this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_advanced Advanced Studies synthesis Synthesis of This compound Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification antimicrobial Antimicrobial & Antifungal Screening (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay, IC50 Determination) purification->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) cytotoxicity->enzyme apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle sar Structure-Activity Relationship (SAR) Studies in_vivo In Vivo Efficacy & Toxicity Studies sar->in_vivo mechanistic_studies_entry->sar

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Apoptosis_Signaling_Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic this compound derivative.

Conclusion

While direct and extensive biological data for this compound and its immediate derivatives are currently limited in the public domain, the analysis of structurally related aryl alkynol compounds strongly suggests a promising potential for this chemical class in the development of new antimicrobial, antifungal, and cytotoxic agents. The provided experimental protocols and conceptual frameworks for understanding their mechanism of action are intended to serve as a valuable resource for researchers and drug development professionals. Further synthesis and comprehensive biological screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols: Gold-Catalyzed Cyclization of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed cyclization of 1-Phenyl-1-hexyn-3-ol, a reaction that proceeds via a Meyer-Schuster rearrangement to yield a mixture of (E)- and (Z)-1-phenylhex-2-en-1-one. This transformation is of significant interest due to the prevalence of α,β-unsaturated ketones as structural motifs in biologically active compounds and as versatile intermediates in organic synthesis.

Introduction

The gold-catalyzed rearrangement of propargyl alcohols, such as this compound, offers a mild and efficient alternative to traditional acid-catalyzed methods which often require harsh conditions and toxic reagents like mercury.[1][2] Gold(I) catalysts, in particular, act as powerful π-acids to activate the alkyne functionality, facilitating an intramolecular rearrangement to the corresponding enone.[2] This protocol details the synthesis, purification, and characterization of the resulting isomeric mixture of 1-phenylhex-2-en-1-one.

Data Presentation

Table 1: Physicochemical Properties and Reaction Parameters
ParameterValueReference
Starting Material
NameThis compound[3]
CAS Number1817-51-2[3]
Molecular FormulaC₁₂H₁₄O[3]
Molecular Weight174.24 g/mol [3]
AppearanceNot specified
Density0.949 g/mL at 25 °C
Refractive Indexn20/D 1.549
Reaction Products
Name(E)- and (Z)-1-phenylhex-2-en-1-one[4]
Total Yield64.22%[4]
Isomer Ratio (E:Z)~1:1[4]
TLC Parameters
Eluent10:1 Hexanes/Ethyl Acetate[4]
Rf (trans-isomer)0.53[4]
Rf (cis-isomer)0.26[4]
Table 2: Spectroscopic Data for Starting Material and Products
Compound1H NMR (CDCl₃) δ [ppm]13C NMR (CDCl₃) δ [ppm]IR (cm⁻¹)
This compound 7.45-7.30 (m, 5H, Ar-H), 4.55 (t, J=6.6 Hz, 1H, CH-OH), 2.15 (br s, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃)131.7, 128.3, 128.2, 122.9, 90.4, 85.0, 63.0, 39.9, 18.5, 13.83400-2900 (br, OH), 2250-2100 (C≡C), 1500 (aromatic C=C)[2]
(E)-1-phenylhex-2-en-1-one 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.10 (dt, J=15.6, 6.9 Hz, 1H), 6.90 (dt, J=15.6, 1.6 Hz, 1H), 2.32 (q, J=7.4 Hz, 2H), 1.58 (sext, J=7.5 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H)190.8, 149.3, 137.9, 132.8, 128.6, 128.4, 126.0, 35.1, 21.3, 13.8Not specified
(Z)-1-phenylhex-2-en-1-one 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 6.45 (dt, J=11.6, 7.3 Hz, 1H), 6.35 (dt, J=11.6, 1.7 Hz, 1H), 2.75 (q, J=7.5 Hz, 2H), 1.62 (sext, J=7.5 Hz, 2H), 1.02 (t, J=7.5 Hz, 3H)191.5, 148.5, 137.8, 133.0, 128.6, 128.5, 127.8, 30.5, 22.0, 13.9Not specified

Note: NMR data for the products are assigned based on typical chemical shifts and coupling constants for E and Z isomers of α,β-unsaturated ketones.

Experimental Protocols

Synthesis of this compound (Starting Material)

A detailed experimental protocol for the synthesis of the starting material, this compound, is a prerequisite for the subsequent cyclization reaction. A common method involves the addition of a propargyl Grignard reagent to benzaldehyde or the addition of phenylacetylene to butanal. For the purpose of this document, it is assumed that this compound is commercially available or has been synthesized according to established literature procedures.

Gold-Catalyzed Cyclization of this compound

This protocol is adapted from literature procedures for the gold-catalyzed Meyer-Schuster rearrangement.[4][5]

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an air condenser, add this compound.

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous toluene. To this solution, add methanol followed by the gold catalyst, PPh₃AuNTf₂, in toluene. A typical catalyst loading is 1-2 mol%.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a different Rf value than the two product isomers. The reaction is typically complete when the starting material spot is no longer visible by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a yellow oil. Purify the crude product by flash column chromatography on silica gel.

  • Column Chromatography:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a 10:1 mixture of hexanes and ethyl acetate.

    • Collect the fractions containing the products, monitoring by TLC. The trans-isomer (Rf = 0.53) will elute before the cis-isomer (Rf = 0.26).[4]

  • Isolation: Combine the fractions containing the desired products and remove the solvent under reduced pressure to yield the isomeric mixture of 1-phenylhex-2-en-1-one as a yellow oil.

Mandatory Visualizations

Reaction Scheme and Mechanism

Reaction_Mechanism 1_Phenyl_1_hexyn_3_ol This compound Activated_alkyne Gold-π-Alkyne Complex 1_Phenyl_1_hexyn_3_ol->Activated_alkyne Coordination Au_catalyst [Au]⁺ Au_catalyst->Activated_alkyne Allenol_intermediate Allenol Intermediate Activated_alkyne->Allenol_intermediate Enone_mixture 1-Phenylhex-2-en-1-one (E/Z mixture) Allenol_intermediate->Enone_mixture

Caption: Proposed mechanism for the gold-catalyzed rearrangement.

Experimental Workflow

Experimental_Workflow Start Start: this compound Add_Reagents Add Toluene, Methanol, and PPh₃AuNTf₂ catalyst Start->Add_Reagents Heat_Reaction Heat to 60 °C Add_Reagents->Heat_Reaction Monitor_TLC Monitor reaction by TLC (10:1 Hexanes:EtOAc) Heat_Reaction->Monitor_TLC Workup Cool and concentrate in vacuo Monitor_TLC->Workup Reaction Complete Purification Flash Column Chromatography (Silica gel, 10:1 Hexanes:EtOAc) Workup->Purification Product Isolate Product: (E/Z)-1-Phenylhex-2-en-1-one Purification->Product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5] These reactions are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] 1-Phenyl-1-hexyn-3-ol is a versatile building block possessing a terminal alkyne, a secondary alcohol, and a phenyl group. The terminal alkyne functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of this compound with various aryl halides. The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][6] While specific literature on the cross-coupling of this compound is limited, this protocol is based on well-established procedures for similar propargyl alcohols and terminal alkynes.

Potential Palladium-Catalyzed Cross-Coupling Reactions

This compound can potentially participate in several types of palladium-catalyzed cross-coupling reactions through its terminal alkyne C-H bond. These include:

  • Sonogashira Coupling: Direct coupling of the terminal alkyne with aryl/vinyl halides or triflates.[3][6]

  • Negishi Coupling: After conversion of the terminal alkyne to an organozinc reagent, it can be coupled with aryl/vinyl halides.[1][2][7]

  • Stille Coupling: Following conversion to an organostannane, the alkyne can be coupled with various organic electrophiles.[5][8][9][10][11]

  • Suzuki-Miyaura Coupling: While less direct, the alkyne could be converted to a vinylboronic ester via hydroboration, which can then undergo Suzuki coupling.[12][13][14]

  • Heck Reaction: The alkyne can also be used in Heck-type reactions, though this is less common for terminal alkynes compared to their coupling with aryl halides.[4][15][16][17][18]

This document will focus on the Sonogashira coupling due to its directness and broad applicability for terminal alkynes.

Illustrative Quantitative Data for Sonogashira Coupling of this compound

Disclaimer: The following data is illustrative and based on typical yields observed for Sonogashira couplings of terminal alkynes with various aryl halides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAryl HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Iodobenzene1,4-Diphenyl-1-hexyn-3-olPd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHF60692
24-Iodotoluene1-Phenyl-4-(p-tolyl)-1-hexyn-3-olPd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHF60690
34-Bromoanisole4-(4-Methoxyphenyl)-1-phenyl-1-hexyn-3-olPd(PPh₃)₂Cl₂ (3)PPh₃ (6)Et₃NDMF801285
41-Iodo-4-nitrobenzene4-(4-Nitrophenyl)-1-phenyl-1-hexyn-3-olPd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHF50888
52-Bromopyridine1-Phenyl-4-(pyridin-2-yl)-1-hexyn-3-olPd(OAc)₂ (3)PPh₃ (6)DIPAToluene901675
61-Iodonaphthalene4-(Naphthalen-1-yl)-1-phenyl-1-hexyn-3-olPd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHF65889

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a representative procedure for the palladium-catalyzed Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe, followed by triethylamine (3.0 equiv) and iodobenzene (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Substrates, Catalyst, Ligand, & Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Filter monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General workflow for a palladium-catalyzed Sonogashira cross-coupling reaction.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which allows for the straightforward synthesis of a variety of substituted arylalkynes. The provided protocol offers a robust starting point for the synthesis of these compounds. Researchers are encouraged to optimize reaction conditions for each specific substrate combination to achieve the best possible outcomes. The versatility of this building block, combined with the power of palladium catalysis, opens up numerous avenues for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

Synthesis of Heterocycles from 1-Phenyl-1-hexyn-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds and related molecules from the versatile starting material, 1-Phenyl-1-hexyn-3-ol. This propargyl alcohol is a valuable building block in organic synthesis, amenable to a range of transformations, particularly rearrangements and cyclization reactions, to yield structurally diverse products with potential applications in medicinal chemistry and materials science.

Meyer-Schuster Rearrangement to 1-Phenylhex-2-en-1-one

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. In the case of this compound, this reaction provides access to 1-phenylhex-2-en-1-one, a useful intermediate for further synthetic elaborations. Modern methods often employ gold catalysts to achieve this transformation under milder conditions.

Quantitative Data
ProductCatalystReagentsSolventTemperature (°C)Yield (%)Reference
1-Phenylhex-2-en-1-onePPh₃AuNTf₂MethanolToluene6064.22[1]
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement

Materials:

  • This compound

  • Methanol

  • Toluene

  • (Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of this compound in a mixture of methanol and toluene, add a catalytic amount of PPh₃AuNTf₂.

  • Attach an air condenser to the flask and heat the reaction mixture to 60 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • The crude product is purified by column chromatography on silica gel.[1]

  • First, saturate the column with hexanes.

  • Load the crude product onto the column and elute with a 10:1 mixture of hexanes and ethyl acetate.[1]

  • Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to obtain 1-phenylhex-2-en-1-one as a yellow oil.[1]

Meyer_Schuster_Rearrangement start This compound catalyst PPh3AuNTf2, 60 °C start->catalyst Rearrangement product 1-Phenylhex-2-en-1-one catalyst->product

Caption: Gold-catalyzed Meyer-Schuster rearrangement of this compound.

Synthesis of Substituted Furans

Propargyl alcohols are excellent precursors for the synthesis of substituted furans. Gold-catalyzed cyclization is a common and efficient method. While a specific protocol for the direct cyclization of this compound to a furan is not extensively detailed in the reviewed literature, a general and reliable procedure for the synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes has been developed. This involves a one-pot, three-step cascade reaction utilizing a combination of gold and copper catalysts.

Experimental Protocol: Gold/Copper Co-catalyzed Synthesis of 2-Phenyl-5-propyl-substituted Furans (Proposed)

This protocol is adapted from a general method for the synthesis of substituted furans from propargyl alcohols and terminal alkynes.[2]

Materials:

  • This compound

  • A suitable terminal alkyne (e.g., 1-pentyne to yield a propyl-substituted furan)

  • Triazole-gold (TA-Au) catalyst

  • Copper catalyst (e.g., CuBr)

  • Solvent (e.g., Dioxane)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Standard glassware for organic synthesis under inert atmosphere (Schlenk flask, etc.)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the TA-Au catalyst and the copper catalyst.

  • Add the solvent (dioxane) and the base (DIPEA).

  • To this mixture, add this compound and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted furan.

Furan_Synthesis start This compound + Terminal Alkyne catalyst TA-Au / Cu Catalyst start->catalyst Cascade Reaction product Substituted Furan catalyst->product

Caption: Proposed gold/copper-catalyzed synthesis of substituted furans.

Synthesis of Substituted Pyrazoles

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are prevalent in pharmaceuticals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be converted in situ to an α,β-unsaturated ketone (via Meyer-Schuster rearrangement) or an α-iodo enone, which can then react with hydrazine to form the pyrazole ring.

Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-propyl-1H-pyrazole (Proposed)

This protocol is based on the general principle of reacting propargyl alcohols with a hydrazine source, potentially proceeding through an in-situ generated α,β-unsaturated ketone or a related intermediate.[3]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or an iodine source (e.g., N-iodosuccinimide)

  • Solvent (e.g., Ethanol or Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to promote the rearrangement to the enone. Alternatively, an iodine source can be used to form an α-iodo enone intermediate.

  • Add hydrazine hydrate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.

Pyrazole_Synthesis start This compound intermediate In-situ α,β-Unsaturated Ketone start->intermediate Rearrangement reagent Hydrazine intermediate->reagent Condensation product 3-Phenyl-5-propyl-1H-pyrazole reagent->product

Caption: Proposed one-pot synthesis of a substituted pyrazole.

Synthesis of Substituted Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. Similar to pyrazole synthesis, isoxazoles can be prepared from 1,3-dicarbonyl compounds or their equivalents by condensation with hydroxylamine. A regioselective one-pot synthesis of isoxazoles from propargylic alcohols has been reported, proceeding through an in-situ formed α-iodo enone.

Experimental Protocol: One-Pot Regioselective Synthesis of 3-Phenyl-5-propylisoxazole

This protocol is adapted from a reported method for the synthesis of isoxazoles from propargyl alcohols.[4]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or a substituted hydroxylamine

  • Base (e.g., Sodium bicarbonate)

  • Solvent (e.g., Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound in acetonitrile, add N-Iodosuccinimide (NIS) and stir at room temperature to form the α-iodo enone intermediate.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in acetonitrile or water.

  • Add the hydroxylamine solution to the reaction mixture containing the in-situ generated α-iodo enone.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-phenyl-5-propylisoxazole.

Isoxazole_Synthesis start This compound intermediate In-situ α-Iodo Enone start->intermediate Iodination/Rearrangement reagent Hydroxylamine intermediate->reagent Condensation product 3-Phenyl-5-propylisoxazole reagent->product

Caption: Proposed one-pot synthesis of a substituted isoxazole.

Disclaimer: The proposed protocols for furan, pyrazole, and isoxazole synthesis are based on established methodologies for similar substrates. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) may be necessary to achieve optimal yields for this compound. It is recommended to conduct small-scale test reactions to determine the ideal parameters. Always follow standard laboratory safety procedures.

References

Experimental Protocol for the Meyer-Schuster Rearrangement: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Meyer-Schuster rearrangement is a powerful acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. This reaction has found broad application in organic synthesis, including in the pharmaceutical industry for the development of complex molecules. This document provides detailed application notes and experimental protocols for conducting the Meyer-Schuster rearrangement under various catalytic conditions. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to reaction execution, data interpretation, and workflow visualization.

Introduction

First reported by Kurt Heinrich Meyer and Kurt Schuster, the Meyer-Schuster rearrangement proceeds via a protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.[1] Traditionally, this rearrangement requires strong acids, which can lead to side reactions, such as the competing Rupe rearrangement for tertiary alcohols.[1] Modern methodologies have introduced milder and more selective catalysts, including Brønsted acids, Lewis acids, and transition metal complexes, significantly broadening the substrate scope and functional group tolerance of this transformation.[2] This protocol will detail several of the most effective contemporary methods.

Data Presentation

The following tables summarize quantitative data for the Meyer-Schuster rearrangement under different catalytic systems, providing a comparative overview of their efficiency and substrate scope.

Table 1: Phosphorus-Containing Brønsted Acid Catalyzed Meyer-Schuster Rearrangement [3]

Substrate (Propargyl Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)E/Z Ratio
1-phenylprop-2-yn-1-olaq. (OH)P(O)H₂ (10)Toluene11018Cinnamaldehyde85>99:1
1,1-diphenylprop-2-yn-1-olaq. (OH)P(O)H₂ (5)Toluene90183,3-diphenylpropenal92>99:1
1-ethynylcyclohexan-1-olaq. (OH)P(O)H₂ (10)Toluene11018Cyclohexylideneacetaldehyde78>99:1
3-phenylprop-1-yn-3-olaq. (OH)P(O)H₂ (10)Toluene110181-phenylprop-2-en-1-one88>99:1

Table 2: Microwave-Assisted InCl₃-Catalyzed Meyer-Schuster Rearrangement in Water [4]

Substrate (Propargyl Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (min)ProductYield (%)Stereoselectivity
1,1-diphenylprop-2-yn-1-olInCl₃ (1)Water16053,3-diphenylpropenal>99Complete E
1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-olInCl₃ (1)Water160103-(4-methoxyphenyl)-3-phenylpropenal98Complete E
1-phenyl-1-(thiophen-2-yl)prop-2-yn-1-olInCl₃ (1)Water160153-phenyl-3-(thiophen-2-yl)propenal95Complete E
1-(naphthalen-2-yl)-1-phenylprop-2-yn-1-olInCl₃ (1)Water160103-(naphthalen-2-yl)-3-phenylpropenal99Complete E

Table 3: Gold(I)-Catalyzed Meyer-Schuster Rearrangement [5]

Substrate (Propargyl Alcohol)Catalyst (mol%)Co-catalystSolventTemperature (°C)Time (h)ProductYield (%)
1,1-diphenylprop-2-yn-1-ol[(IPr)AuCl] (2)AgOTf (2)MeOH/H₂O (2:1)6013,3-diphenylpropenone95
1-cyclohexyl-1-phenylprop-2-yn-1-ol[(IPr)AuCl] (2)AgOTf (2)MeOH/H₂O (2:1)6023-cyclohexyl-3-phenylpropenone88
1,1-dicyclohexylprop-2-yn-1-ol[(IPr)AuCl] (2)AgOTf (2)MeOH/H₂O (2:1)6033,3-dicyclohexylpropenone92

Experimental Protocols

Protocol 1: General Procedure for Phosphorus-Containing Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement[3]

Materials:

  • Propargyl alcohol (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% in H₂O, 5-10 mol%)

  • Toluene (1.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chosen propargyl alcohol (1.0 mmol) in technical grade toluene (1.0 mL), add aqueous hypophosphorous acid (50 wt%, 5-10 mol%).

  • Stir the reaction mixture vigorously on a heating block at a temperature between 90-110 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated carbonyl compound.

Protocol 2: General Procedure for Microwave-Assisted InCl₃-Catalyzed Meyer-Schuster Rearrangement[4]

Materials:

  • Propargyl aryl carbinol (1.0 mmol)

  • Indium(III) chloride (InCl₃, 1 mol%)

  • Deionized water

  • Diethyl ether

  • Microwave reactor

Procedure:

  • Prepare a 1 M solution of the propargyl aryl carbinol in deionized water.

  • Add InCl₃ (1 mol%) to the solution.

  • Place the reaction vessel in a microwave reactor and irradiate at 160 °C for the time specified in Table 2 (typically 5-15 minutes).

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether (3 x 10 mL).

  • The aqueous phase containing the catalyst can be recovered and reused.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the α,β-unsaturated carbonyl compound.

Protocol 3: General Procedure for Gold(I)-Catalyzed Meyer-Schuster Rearrangement[5]

Materials:

  • Propargyl alcohol (1.0 mmol)

  • [(NHC)AuCl] catalyst (e.g., [(IPr)AuCl], 2 mol%)

  • Silver trifluoromethanesulfonate (AgOTf, 2 mol%)

  • Methanol (MeOH) and Water (H₂O) in a 2:1 ratio

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the propargyl alcohol (1.0 mmol) in a 2:1 mixture of methanol and water.

  • Add the gold(I) catalyst (2 mol%) and the silver(I) salt co-catalyst (2 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction's progress until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the α,β-unsaturated ketone.

Mandatory Visualization

Reaction Mechanism of the Meyer-Schuster Rearrangement

Meyer_Schuster_Mechanism Meyer-Schuster Rearrangement Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: 1,3-Hydroxyl Shift cluster_step3 Step 3: Tautomerization Propargyl_Alcohol R1R2C(OH)C≡CR3 Protonated_Alcohol R1R2C(OH2+)C≡CR3 Propargyl_Alcohol->Protonated_Alcohol Fast H_plus H+ Allenol_Intermediate R1R2C=C=C(OH)R3 Protonated_Alcohol->Allenol_Intermediate Slow, Rate-determining Enone_Product R1R2C=CH-C(=O)R3 Allenol_Intermediate->Enone_Product Fast

Caption: The three-step mechanism of the Meyer-Schuster rearrangement.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow arrow arrow Start Start: Select Propargyl Alcohol and Catalytic System Reaction_Setup Reaction Setup: Dissolve Substrate Add Catalyst Start->Reaction_Setup Reaction Reaction: Heat/Irradiate Monitor Progress (TLC/GC-MS) Reaction_Setup->Reaction Workup Work-up: Quench Reaction Aqueous Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: NMR, IR, MS Purification->Analysis End End: Isolated α,β-Unsaturated Carbonyl Compound Analysis->End

Caption: A generalized workflow for the Meyer-Schuster rearrangement.

References

Application Note: Chiral HPLC Analysis of 1-Phenyl-1-hexyn-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1-hexyn-3-ol is a chiral propargyl alcohol with a stereogenic center at the C-3 position. The enantiomers of such chiral compounds can exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of this compound is crucial in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. This application note provides a detailed protocol for the chiral HPLC analysis of this compound enantiomers.

The separation principle relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and enabling their resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with hydroxyl and phenyl groups that can participate in hydrogen bonding and π-π interactions.

Experimental Protocol

This protocol outlines the methodology for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase in normal-phase mode.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar phase is a suitable starting point.

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol, IPA).

  • Sample: Racemic this compound standard and samples for analysis.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Dilute as necessary.

Data Presentation

The following table presents hypothetical but expected quantitative data for the separation of this compound enantiomers under the specified conditions. Actual retention times and resolution may vary.

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.19200
Resolution (Rs) > 2.0

Methodology Workflow

The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Racemic Standard B Dissolve in Mobile Phase A->B C Equilibrate HPLC System B->C Transfer Sample D Inject Sample C->D E Isocratic Elution D->E F Detect at 220 nm E->F G Record Chromatogram F->G H Integrate Peaks & Calculate Resolution G->H

Caption: Workflow for the chiral separation of this compound.

HPLC System Configuration

The logical relationship between the core components of the HPLC system used for this analysis is illustrated below.

HPLC_System HPLC System Components solvent Solvent Reservoir n-Hexane/IPA pump HPLC Pump Flow Rate: 1.0 mL/min solvent->pump injector Autosampler Injection Vol: 10 µL pump->injector column Chiral Column Chiralpak AD-H Temp: 25 °C injector->column detector UV-Vis Detector Wavelength: 220 nm column->detector data_system Data Acquisition System Chromatography Software detector->data_system

Caption: Key components of the HPLC system for chiral analysis.

Discussion

The choice of a polysaccharide-based CSP, specifically an amylose-derived phase, is based on its proven success in resolving a wide variety of chiral compounds, particularly those containing aromatic rings and hydrogen-bonding functionalities like the phenyl and hydroxyl groups in this compound. The chiral recognition mechanism is believed to involve a combination of interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions between the analyte and the chiral stationary phase.

The mobile phase composition, a mixture of n-hexane and 2-propanol, is a common choice for normal-phase chiral separations. The alcohol modifier (2-propanol) plays a critical role in modulating the retention and selectivity. The concentration of the alcohol can be adjusted to optimize the separation; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration will decrease retention. It is essential to equilibrate the column thoroughly with the mobile phase to ensure reproducible results. The detection wavelength of 220 nm is selected to provide good sensitivity for the phenyl chromophore in the analyte.

This application note provides a robust starting point for the chiral HPLC analysis of this compound. Researchers may need to perform further method development and validation to meet the specific requirements of their application.

Application Note: GC-MS Method for the Analysis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Phenyl-1-hexyn-3-ol. This protocol is intended for researchers, scientists, and professionals in the fields of chemical synthesis, quality control, and drug development. The method described provides a robust and reliable approach for the analysis of this compound, leveraging the high sensitivity and selectivity of GC-MS.

Introduction

This compound is a propargyl alcohol derivative with potential applications in organic synthesis and as a precursor for various chemical entities. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent separation of volatile and semi-volatile compounds coupled with definitive mass-based identification. This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard: (≥97% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): (Optional, e.g., Naphthalene-d8)

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.

Standard and Sample Preparation

2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

2.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3. Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range. If using an internal standard, add a constant known concentration to all standards and samples.

GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and may require optimization for your specific instrument.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1 for concentrated samples)
Oven ProgramInitial: 80 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Final Hold: 5 min at 280 °C
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Solvent Delay3 min
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards.

Table 2: Expected Retention Time and Key Mass Fragments

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~10-12174 (M+) , 131 , 103 , 115, 105, 77

Note: The molecular ion (M+) at m/z 174 may be of low abundance. The base peak is expected at m/z 131, with another significant fragment at m/z 103.[1]

Table 3: Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area
115,000
578,000
10160,000
25410,000
50825,000
1001,650,000

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow prep Sample/Standard Preparation gc_inj GC Injection prep->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Ionization (EI) gc_sep->ms_ion ms_sep Mass Analysis (Quadrupole) ms_ion->ms_sep ms_det Detection ms_sep->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Data Processing (Integration & Identification) data_acq->data_proc report Reporting data_proc->report

Caption: GC-MS analysis workflow for this compound.

Proposed Mass Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is crucial for its identification. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway parent This compound [C12H14O]+• m/z = 174 frag1 [C10H9]+• m/z = 129 parent->frag1 - C2H5O base_peak [C10H11]+• m/z = 131 (Base Peak) parent->base_peak - C3H3O second_peak [C8H7]+• m/z = 103 (2nd Highest) parent->second_peak - C4H7O frag2 [C9H7]+• m/z = 115 frag1->frag2 - CH2 frag3 [C6H5]+• m/z = 77 frag2->frag3 - C2H2

Caption: Proposed EI fragmentation of this compound.

Conclusion

This application note provides a starting point for the development of a robust GC-MS method for the analysis of this compound. The detailed experimental protocol, including instrument parameters and sample preparation, can be adapted to suit specific laboratory instrumentation and analytical requirements. The provided data and visualizations offer a comprehensive guide for researchers and professionals engaged in the analysis of this compound.

References

Application Notes and Protocols for the Purification of 1-Phenyl-1-hexyn-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-hexyn-3-ol is a propargyl alcohol derivative with applications in organic synthesis and medicinal chemistry. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. For subsequent reactions and biological assays, a high degree of purity is essential. Column chromatography is a widely used and effective method for the purification of this compound, separating it from impurities based on differential adsorption to a stationary phase.[1][2] This document provides a detailed protocol and application notes for this purification process.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a solid stationary phase and a liquid mobile phase.[3] For the purification of moderately polar compounds like this compound, a polar stationary phase, such as silica gel, is commonly used in conjunction with a non-polar mobile phase, typically a mixture of hexanes and ethyl acetate.[1][4] As the mobile phase moves through the column, less polar compounds travel faster, while more polar compounds, which interact more strongly with the stationary phase, travel slower. This difference in migration rates allows for the separation and collection of the desired compound in a purified form.

Data Presentation: Parameters for Column Chromatography

The following table summarizes typical quantitative data and conditions for the purification of this compound and related compounds by column chromatography.

ParameterValue/DescriptionSource
Stationary Phase Silica Gel (230-400 mesh)[5]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (gradient or isocratic)[1][5]
Typical Eluent Ratio 10:1 Hexanes/Ethyl Acetate[4]
Rf Value Dependent on the exact eluent composition. A good starting point is to aim for an Rf of 0.2-0.4 on a TLC plate for optimal separation. For similar compounds, an Rf of 0.2 to 0.5 has been reported in a 1:1 ethyl acetate:n-hexane mixture, although for this compound a less polar mobile phase is expected to be optimal.[6]
Column Dimensions Typically a glass column with a diameter of 2-8 cm, depending on the amount of crude product.[5][7]
Sample Loading The amount of crude material should be appropriate for the column size. A general rule of thumb is a silica gel to crude material ratio of 70:1 for difficult separations.[7]
Purity Achieved >98% is achievable with optimized column chromatography.[2]

Experimental Protocols

This section details the methodology for the purification of this compound by flash column chromatography.

Materials and Reagents

  • Crude this compound

  • Silica Gel (flash grade, 230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Cotton or glass wool

  • Sand, washed

  • Glass chromatography column with a stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated), TLC tank, and UV lamp

  • Rotary evaporator

Protocol 1: Column Preparation (Wet Packing)

  • Column Setup : Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]

  • Sand Layer : Add a thin layer of sand (approximately 1 cm) over the cotton plug to create a flat base for the stationary phase.[7]

  • Slurry Preparation : In a separate beaker, prepare a slurry of silica gel in a non-polar solvent, such as hexanes.[2] The amount of silica gel depends on the amount of crude product to be purified.

  • Packing the Column : Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles. Add more slurry as needed until the desired column height is reached.

  • Equilibration : Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[7] Wash the column with the initial mobile phase (e.g., 100% hexanes or a low polarity hexanes/ethyl acetate mixture) until the packing is stable and the eluent runs clear. Never let the solvent level drop below the top of the sand layer to prevent the column from running dry.

Protocol 2: Sample Loading

A. Wet Loading

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.[2]

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.

  • Open the stopcock and drain the solvent until the sample is loaded onto the column.

  • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the stationary phase.

B. Dry Loading (Recommended for less soluble samples)

  • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution and mix.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]

  • Carefully add this powder to the top of the packed column.

Protocol 3: Elution and Fraction Collection

  • Elution : Carefully add the mobile phase to the top of the column. A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 5%, 10%, 20% ethyl acetate in hexanes).[1][5] A common isocratic elution for this compound is 10:1 hexanes/ethyl acetate.[4]

  • Fraction Collection : Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitoring : Monitor the separation by spotting fractions onto a TLC plate. Visualize the spots under a UV lamp.

  • Combining Fractions : Combine the fractions that contain the pure this compound.

  • Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as an oil.[1]

Visualizations

G Experimental Workflow for Column Chromatography A Column Preparation (Slurry Packing) B Sample Preparation (Wet or Dry Loading) A->B Prepare column C Sample Loading onto Column B->C Prepare sample D Elution with Mobile Phase (Gradient or Isocratic) C->D Load sample E Fraction Collection D->E Elute F TLC Analysis of Fractions E->F Monitor G Combine Pure Fractions F->G Identify pure fractions H Solvent Removal (Rotary Evaporation) G->H Pool fractions I Purified this compound H->I Isolate product

Caption: Workflow for the purification of this compound.

G Logical Relationships in Normal Phase Chromatography cluster_0 Stationary Phase (Silica Gel) cluster_1 Mobile Phase (Hexane/EtOAc) cluster_2 Compound Properties cluster_3 Elution Behavior SP High Polarity Compound_Polar This compound (More Polar) SP->Compound_Polar Strong Interaction Compound_Nonpolar Non-polar Impurity SP->Compound_Nonpolar Weak Interaction MP_Low Low Polarity (High Hexane %) Elute_Slow Elutes Slower (Lower Rf) MP_Low->Elute_Slow strengthens interaction with SP MP_High High Polarity (High EtOAc %) Elute_Fast Elutes Faster (Higher Rf) MP_High->Elute_Fast weakens interaction with SP Compound_Polar->Elute_Slow Compound_Nonpolar->Elute_Fast

Caption: Key parameter relationships in chromatography.

References

Application Note: Derivatization of 1-Phenyl-1-hexyn-3-ol for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-1-hexyn-3-ol is a propargyl alcohol with a secondary hydroxyl group and a stereocenter, making it a molecule of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantitative analysis of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. However, its polar hydroxyl group can lead to poor peak shape, low volatility, and strong retention on certain chromatographic columns, complicating analysis.

Chemical derivatization is a powerful strategy to overcome these challenges. By converting the polar hydroxyl group into a less polar, more volatile functional group, chromatographic performance can be significantly improved. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies

Two primary derivatization strategies are presented: silylation for GC-MS analysis and esterification for HPLC analysis. The choice of method depends on the analytical instrumentation available and the specific requirements of the analysis.

  • Silylation: This is the most common derivatization technique for GC analysis.[1][2] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] This process increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.[4] The resulting TMS ether typically yields sharp, symmetrical peaks and characteristic mass spectra.

  • Esterification: This method is suitable for both GC and HPLC. For HPLC, esterification can be used to introduce a chromophore or fluorophore to the molecule, enhancing detection by UV-Vis or fluorescence detectors. This is particularly useful as the native chromophore of this compound may not provide sufficient sensitivity for trace-level analysis.

Visualizing Derivatization Reactions

The following diagram illustrates the chemical transformation of this compound into its trimethylsilyl (TMS) ether and an ester derivative.

Caption: Chemical derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol details the formation of a trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly reactive and common silylating reagent.[3][5] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, especially for sterically hindered secondary alcohols.[3]

3.1. Materials and Reagents

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane, Acetonitrile)

  • GC Vials (2 mL) with caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

3.2. Derivatization Procedure

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Solvent Addition: Dissolve the residue in 100 µL of an anhydrous solvent like pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended to ensure the reaction goes to completion.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Workflow for Silylation Protocol

G start Start prep 1. Prepare Sample (Dry sample in GC vial) start->prep dissolve 2. Dissolve in 100 µL Anhydrous Pyridine prep->dissolve add_reagent 3. Add 100 µL BSTFA (+1% TMCS) dissolve->add_reagent vortex 4. Cap Vial & Vortex add_reagent->vortex heat 5. Heat at 60-70°C for 30 minutes vortex->heat cool 6. Cool to Room Temperature heat->cool inject 7. Inject into GC-MS cool->inject end_node End inject->end_node

Caption: Step-by-step workflow for the silylation of this compound.

3.3. Recommended GC-MS Parameters

ParameterSuggested Condition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250 °C
Injection Volume 1 µL (Split or Splitless mode)
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

Note: These parameters are a starting point and may require optimization.

Protocol 2: Esterification for HPLC Analysis (General Method)

This protocol describes a general procedure for forming an ester derivative by reacting this compound with an acyl chloride. To enhance UV detection, an acyl chloride containing an aromatic system (e.g., benzoyl chloride) is recommended.

4.1. Materials and Reagents

  • This compound sample

  • Derivatizing Reagent (e.g., Benzoyl Chloride)

  • Anhydrous Pyridine or Triethylamine (as base and catalyst)

  • Anhydrous, aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • HPLC vials

4.2. Derivatization Procedure

  • Sample Preparation: Dissolve a known amount of this compound in 1 mL of anhydrous acetonitrile in a small reaction vial.

  • Base Addition: Add 1.2 equivalents of anhydrous pyridine to the solution.

  • Reagent Addition: Slowly add 1.1 equivalents of benzoyl chloride to the stirred solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or a pilot HPLC run if necessary.

  • Work-up:

    • Quench the reaction by slowly adding 2 mL of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Preparation: Filter the solution and evaporate the solvent. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Data and Technique Comparison

The following table summarizes the key aspects and expected outcomes of each derivatization method for the analysis of this compound.

FeatureSilylation (for GC-MS)Esterification (for HPLC)
Principle Increases volatility and thermal stability.[4]Introduces a UV-active or fluorescent tag.
Primary Advantage Enables GC analysis with excellent peak shape; provides structural information via MS fragmentation.[1]Enhances detection sensitivity for HPLC-UV/FLD.
Reaction Conditions Simple, one-pot reaction; typically 60-70°C for 30 min.May require an aqueous work-up step to remove excess reagents.
Derivative Stability TMS ethers are sensitive to moisture and have limited stability (analyze within a few days).Esters are generally stable.
Quantitative Analysis High precision and accuracy with appropriate internal standards.[6]High precision and accuracy with appropriate internal standards.[7]
Chiral Analysis Can be coupled with a chiral GC column for enantiomeric separation.Can be coupled with a chiral HPLC column for enantiomeric separation.[8][9]
Considerations for Chiral Analysis

This compound possesses a chiral center at the C3 carbon. The separation and quantification of its enantiomers are often critical in pharmaceutical and biological studies.[9]

  • Direct Method: The underivatized or derivatized analyte can be separated on a chiral stationary phase (CSP) using either HPLC or GC.[10] Chiral HPLC is a powerful and versatile tool for enantiomeric resolution.[8]

  • Indirect Method: The alcohol can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) chromatographic column.

For both methods, the derivatization protocols described above can be applied. Silylation would be used for chiral GC, while esterification (with either an achiral or a chiral reagent) could be used for chiral HPLC. The choice of a chiral column and mobile phase requires empirical method development.[11]

References

Application Notes and Protocols: The Strategic Use of 1-Phenyl-1-hexyn-3-ol in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-phenyl-1-hexyn-3-ol as a versatile building block in the synthesis of complex molecular architectures, particularly those found in natural products. While a direct, multi-step total synthesis of a named natural product starting from this compound is not extensively documented in peer-reviewed literature, its inherent reactivity allows for its strategic incorporation into synthetic routes targeting various natural product families, such as piperidine alkaloids.

This document outlines a well-established transformation of this compound and proposes a subsequent synthetic sequence to a core structure of a natural product class. The protocols provided are based on established and reliable chemical transformations.

Introduction to this compound

This compound is a chiral propargyl alcohol that serves as a valuable synthon in organic synthesis. Its structure, featuring a phenyl-substituted alkyne and a secondary alcohol, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The propargyl alcohol moiety is a precursor to a variety of functional groups and can participate in powerful transformations such as the Meyer-Schuster rearrangement, providing access to α,β-unsaturated carbonyl compounds which are themselves versatile intermediates in the synthesis of complex molecules.

Key Transformation: The Meyer-Schuster Rearrangement

A pivotal reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into an α,β-unsaturated ketone. This reaction is typically catalyzed by an acid and proceeds through an allene intermediate.

Reaction Scheme:

Meyer_Schuster This compound This compound 1-Phenylhex-2-en-1-one 1-Phenylhex-2-en-1-one This compound->1-Phenylhex-2-en-1-one [H+] catalyst

Caption: Meyer-Schuster rearrangement of this compound.

Application in the Synthesis of a Piperidine Alkaloid Core

The product of the Meyer-Schuster rearrangement, 1-phenylhex-2-en-1-one, is a suitable precursor for the synthesis of substituted piperidines, a common structural motif in a vast array of alkaloids with significant biological activities. The following section details a proposed synthetic route to a 2,4-disubstituted piperidine core structure.

Overall Synthetic Pathway:

Piperidine_Synthesis A This compound B 1-Phenylhex-2-en-1-one A->B Meyer-Schuster Rearrangement C 1-Phenyl-4-nitrohexan-1-one B->C Michael Addition of Nitromethane D 4-Amino-1-phenylhexan-1-ol C->D Reductive Amination E 2-Phenyl-4-propylpiperidine (cis/trans mixture) D->E Intramolecular Cyclization

Caption: Proposed synthetic route to a 2,4-disubstituted piperidine core.

Experimental Protocols

Protocol 1: Meyer-Schuster Rearrangement of this compound

This protocol describes the acid-catalyzed rearrangement of this compound to 1-phenylhex-2-en-1-one.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 g, 5.74 mmol) in methanol (20 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 mL) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-phenylhex-2-en-1-one.

Protocol 2: Michael Addition of Nitromethane

This protocol details the addition of nitromethane to the α,β-unsaturated ketone.

  • Materials:

    • 1-Phenylhex-2-en-1-one

    • Nitromethane (CH₃NO₂)

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-phenylhex-2-en-1-one (0.8 g, 4.59 mmol) in dichloromethane (15 mL).

    • Add nitromethane (0.49 mL, 9.18 mmol) to the solution.

    • Add DBU (0.14 mL, 0.92 mmol) dropwise at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Wash the reaction mixture with 1 M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude 1-phenyl-4-nitrohexan-1-one is used in the next step without further purification.

Protocol 3: Reductive Amination and Cyclization

This protocol describes the one-pot reduction of the nitro group and the ketone, followed by intramolecular cyclization to form the piperidine ring.

  • Materials:

    • Crude 1-phenyl-4-nitrohexan-1-one

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon

    • Celite

  • Procedure:

    • Dissolve the crude 1-phenyl-4-nitrohexan-1-one in methanol (20 mL).

    • Carefully add 10% Pd/C (80 mg, 10 wt %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere for 24 hours.

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude oil is a mixture of cis- and trans-2-phenyl-4-propylpiperidine.

    • Purification can be achieved by column chromatography on silica gel (eluent: 10% methanol in dichloromethane with 1% triethylamine).

Quantitative Data Summary

The following table summarizes the expected yields for the proposed synthetic sequence.

StepTransformationStarting MaterialProductExpected Yield (%)
1Meyer-Schuster RearrangementThis compound1-Phenylhex-2-en-1-one80-90
2Michael Addition1-Phenylhex-2-en-1-one1-Phenyl-4-nitrohexan-1-one85-95
3Reductive Amination & Cyclization1-Phenyl-4-nitrohexan-1-one2-Phenyl-4-propylpiperidine60-70

Note: The final step typically yields a mixture of diastereomers (cis and trans), and the ratio can be influenced by the reaction conditions. Further optimization may be required to achieve high diastereoselectivity.

Logical Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Meyer-Schuster Rearrangement cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Amination & Cyclization A1 Dissolve this compound in MeOH A2 Add H₂SO₄ at 0 °C A1->A2 A3 Stir at RT for 2h A2->A3 A4 Workup and Purification A3->A4 B1 Dissolve 1-Phenylhex-2-en-1-one in DCM A4->B1 B2 Add Nitromethane and DBU B1->B2 B3 Stir at RT for 12h B2->B3 B4 Aqueous Workup B3->B4 C1 Dissolve Nitroketone in MeOH B4->C1 C2 Add Pd/C and apply H₂ atmosphere C1->C2 C3 Stir for 24h C2->C3 C4 Filter and Concentrate C3->C4 Final Product\n(Piperidine Core) Final Product (Piperidine Core) C4->Final Product\n(Piperidine Core)

Caption: Experimental workflow for the synthesis of a piperidine core from this compound.

These application notes demonstrate a viable synthetic strategy for utilizing this compound in the construction of a key heterocyclic scaffold found in numerous natural products. The provided protocols offer a solid foundation for researchers to explore the synthesis of a variety of analogues and more complex target molecules.

Application Notes and Protocols for the Scale-up Synthesis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-hexyn-3-ol is a propargylic alcohol of significant interest in organic synthesis, serving as a versatile intermediate for the preparation of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a phenylacetylene moiety and a secondary alcohol, allows for a variety of chemical transformations. This document provides detailed protocols for the scale-up synthesis of this compound, primarily focusing on the robust and scalable Grignard reaction. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1817-51-2[1][2]
Molecular Formula C₁₂H₁₄O[2][3]
Molecular Weight 174.24 g/mol [2][3]
Appearance Yellow oil[4]
Density 0.949 g/mL at 25 °C[3]
Refractive Index n20/D 1.549[3]
Flash Point >110 °C (>230 °F) - closed cup[3]

Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood. The Grignard reaction is highly exothermic and sensitive to moisture; therefore, anhydrous conditions must be strictly maintained.[5][6][7]

Synthetic Strategy: Grignard Reaction

The addition of an organometallic acetylide to an aldehyde is a classic and efficient method for the synthesis of propargylic alcohols.[8] For the scale-up synthesis of this compound, the reaction of phenylacetylide magnesium bromide with butyraldehyde is a common and effective approach.

Reaction Scheme
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_0 Grignard Reagent Preparation cluster_1 Phenylacetylide Formation cluster_2 Addition and Quenching cluster_3 Work-up and Purification A Charge reactor with Mg turnings and anhydrous THF B Add a small amount of ethyl bromide to initiate A->B C Slowly add remaining ethyl bromide in THF B->C D Reflux to ensure complete formation of EtMgBr C->D E Cool Grignard reagent to 0°C D->E F Add phenylacetylene dropwise E->F G Warm to room temperature and stir F->G H Cool phenylacetylide solution to 0°C G->H I Add butyraldehyde dropwise H->I J Stir at room temperature I->J K Quench with saturated aq. NH₄Cl J->K L Extract with ethyl acetate K->L M Wash with brine L->M N Dry over anhydrous Na₂SO₄ M->N O Concentrate under reduced pressure N->O P Purify by vacuum distillation O->P Q Final Product: this compound P->Q Characterization (NMR, IR, MS)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-hexyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main strategies for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a phenylacetylide Grignard reagent with butanal. The Grignard reagent is typically prepared in situ from phenylacetylene and a suitable Grignard reagent like ethylmagnesium bromide.

  • Sonogashira Coupling: This cross-coupling reaction involves the reaction of phenylacetylene with a 1-halopropan-2-ol derivative, or alternatively, the coupling of a phenyl-substituted alkyne with a protected propanal followed by deprotection and reduction. A more direct approach would be the alkynylation of butanal with a metal acetylide.

Q2: Which synthetic route is generally preferred?

The choice of route depends on the available starting materials, scale, and the specific challenges encountered.

  • Grignard reactions are often used for their cost-effectiveness and straightforward procedure but are highly sensitive to moisture and air.[1][2]

  • Sonogashira couplings offer milder reaction conditions and greater functional group tolerance but can be more expensive due to the use of palladium and copper catalysts.[3][4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible CauseSuggested Solutions & Troubleshooting Steps
Grignard Reaction:
Inactive Magnesium- Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] - Ensure the magnesium surface is not oxidized; use fresh, shiny turnings.
Presence of Moisture- Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[5] - Use anhydrous solvents.
Incomplete Grignard Formation- Allow sufficient reaction time for the Grignard reagent to form. Gentle warming can initiate the reaction, but be cautious of runaway reactions.[5]
Sonogashira Coupling:
Inactive Catalyst- Use a fresh batch of palladium and copper catalysts. - Ensure the active Pd(0) species is generated if starting with a Pd(II) precatalyst.[6]
Insufficiently Basic Conditions- Use a suitable base such as triethylamine or diisopropylethylamine and ensure it is anhydrous.[7][8] - The choice of base can significantly impact the yield.[9]
Low Reaction Temperature- For less reactive starting materials, heating may be necessary. Monitor the reaction for decomposition at higher temperatures.[9]
Formation of Significant Impurities

Problem: The final product is contaminated with significant byproducts.

Possible CauseIdentification & Suggested Solutions
Grignard Reaction:
Wurtz Coupling Byproduct- Identification: A higher boiling point impurity, a dimer of the Grignard reagent. - Solution: Add the alkyl halide slowly to the magnesium to maintain a low concentration.[5]
Unreacted Starting Materials- Identification: Can be detected by TLC or GC-MS. - Solution: Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the Grignard reagent.
Sonogashira Coupling:
Homocoupling of Phenylacetylene (Glaser Coupling)- Identification: Formation of 1,4-diphenylbuta-1,3-diyne. - Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere.[10] Consider a copper-free Sonogashira protocol.[6]
Meyer-Schuster Rearrangement- Identification: Formation of an α,β-unsaturated ketone. - Solution: Avoid acidic conditions during workup. Use a buffered or mildly basic workup.[11]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterGrignard ReactionSonogashira Coupling
Key Transformation Nucleophilic addition of a Grignard reagent to an aldehydePalladium/copper-catalyzed cross-coupling of a terminal alkyne and a halide
Starting Materials Phenylacetylene, an alkyl halide (for Grignard formation), butanalPhenylacetylene, a halo-alcohol or halo-aldehyde
Catalyst/Reagent Magnesium, Grignard reagent initiator (e.g., I₂), butanalPalladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N)
Typical Yield 60-85%70-95%
Reaction Time 2-6 hours4-24 hours
Key Advantages Cost-effective, readily available reagentsMild conditions, high functional group tolerance
Key Disadvantages Requires strictly anhydrous conditions, sensitive to airCatalyst cost and potential for heavy metal contamination, homocoupling side products
Table 2: Effect of Reaction Parameters on Sonogashira Coupling Yield
ParameterVariationEffect on YieldReference
Palladium Catalyst Loading 0.5 mol% vs. 2 mol%Higher loading can increase yield for less reactive substrates but also increases cost and potential for side reactions.[6]
Copper Co-catalyst With vs. Without CuICopper-free systems can eliminate homocoupling but may require longer reaction times or higher temperatures.[6]
Base Triethylamine vs. Diisopropylethylamine vs. K₂CO₃Amine bases are generally effective. The choice of base can significantly influence the reaction rate and yield.[9][12]
Temperature Room Temperature vs. 50 °C vs. 80 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition and byproduct formation.[9]
Solvent THF vs. DMF vs. TolueneThe choice of solvent can affect reagent solubility and reaction rate.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of Phenylacetylide Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In a separate flask, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the ethyl bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour.

    • Cool the solution to 0 °C and add phenylacetylene (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Butanal:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[13][14]

Protocol 2: Synthesis of this compound via Sonogashira Coupling
  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).

    • Add anhydrous triethylamine (3 equivalents) and anhydrous THF.

    • Add 1-bromo-propan-2-one (1.0 equivalent) to the mixture.

    • Finally, add phenylacetylene (1.2 equivalents) dropwise.

  • Reaction:

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting ketone can be reduced to the desired alcohol using a mild reducing agent like sodium borohydride.

    • Purify the final product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][13]

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Activate Mg with I₂ D Form Ethylmagnesium Bromide A->D B Prepare Ethyl Bromide in THF B->D C Prepare Phenylacetylene in THF E Form Phenylacetylide Grignard C->E D->E F React with Butanal E->F G Quench with aq. NH₄Cl F->G H Extract with Et₂O G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the Grignard synthesis of this compound.

Sonogashira_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Reduction cluster_workup Work-up & Purification A Add Pd & Cu Catalysts B Add Base & Solvent A->B C Add Halo-ketone B->C D Add Phenylacetylene C->D E Sonogashira Coupling D->E F Reduction to Alcohol E->F G Filter through Celite F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the Sonogashira synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Route Which Synthetic Route? Start->Route Grignard Grignard Reaction Route->Grignard Grignard Sonogashira Sonogashira Coupling Route->Sonogashira Sonogashira G_Check1 Anhydrous Conditions? Grignard->G_Check1 S_Check1 Catalyst Activity? Sonogashira->S_Check1 G_Sol1 Flame-dry glassware, use anhydrous solvents G_Check1->G_Sol1 No G_Check2 Mg Activation? G_Check1->G_Check2 Yes G_Sol2 Use I₂ or 1,2-dibromoethane G_Check2->G_Sol2 No G_Check3 Side Reactions? G_Check2->G_Check3 Yes G_Sol3 Slow addition of reagents G_Check3->G_Sol3 Yes S_Sol1 Use fresh catalysts, ensure inert atmosphere S_Check1->S_Sol1 No S_Check2 Reaction Conditions? S_Check1->S_Check2 Yes S_Sol2 Optimize temperature, base, and solvent S_Check2->S_Sol2 Suboptimal S_Check3 Homocoupling? S_Check2->S_Check3 Optimal S_Sol3 Use Cu-free conditions, degassed solvents S_Check3->S_Sol3 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Phenyl-1-hexyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and direct method for synthesizing this compound is the nucleophilic addition of a metalated alkyne to an aldehyde. This typically involves the reaction of phenylacetylene with a base like n-butyllithium to form the lithium acetylide, which then reacts with butanal. Another potential route, though less direct for this specific molecule, is the Sonogashira cross-coupling reaction, which is versatile for creating carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2]

Q2: What are the expected side products in the synthesis of this compound?

A2: Common side products can arise from the specific synthetic route chosen. In the common alkynylation of an aldehyde, potential side products include unreacted starting materials (phenylacetylene and butanal) and products from side reactions of the organometallic reagent. If a Sonogashira coupling approach is adapted, a significant side product is often the homocoupled dimer of the terminal alkyne (Glaser coupling).[3] Additionally, under certain conditions, rearrangement of the desired product can occur.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. For the alkynylation of butanal, slow addition of the aldehyde to the pre-formed acetylide at low temperatures (e.g., -78 °C) can prevent side reactions.[2] If using a Sonogashira coupling, employing copper-free conditions or the slow addition of the alkyne can reduce homocoupling.[3] Ensuring an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxygen-promoted side reactions.[1]

Q4: What are the recommended methods for purifying the final product?

A4: The primary method for purifying this compound is flash column chromatography on silica gel.[4] A gradient elution using a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective. For removal of certain impurities, distillation under reduced pressure may also be a viable option, provided the compound is thermally stable.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive organometallic reagent (e.g., n-BuLi)Use a freshly titrated and properly stored n-butyllithium solution.
Poor quality starting materialsEnsure starting materials (phenylacetylene and butanal) are pure and dry. Distill butanal immediately before use.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Presence of a significant amount of homocoupled alkyne (e.g., 1,4-diphenyl-1,3-butadiyne) This is a common side product in copper-catalyzed Sonogashira couplings.- Switch to a copper-free Sonogashira protocol.[3]- Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[3]- Ensure rigorous degassing of solvents and maintain a strictly anaerobic atmosphere.[3]
Formation of an unknown impurity with a similar polarity to the product This could be an isomer or a rearrangement product. Gold-catalyzed rearrangement can lead to cis- and trans-isomers of 1-phenylhex-2-en-1-one.[5]Optimize column chromatography conditions with different solvent systems to improve separation. Consider using High-Performance Liquid Chromatography (HPLC) for more challenging separations.[4]
Product decomposition during purification The product may be sensitive to acid or heat. Silica gel can be slightly acidic.Neutralize the silica gel with a small amount of triethylamine in the eluent. Use vacuum distillation at the lowest possible temperature if thermal decomposition is suspected.
Reaction mixture turns black This often indicates the decomposition of a palladium catalyst to palladium black in Sonogashira reactions, rendering it inactive.[3]- Ensure the phosphine ligand is not oxidized and is present in a sufficient amount to stabilize the palladium catalyst.[3]- Avoid excessive heating of the reaction mixture.[3]

Experimental Protocols

Synthesis of this compound via Alkynylation of Butanal

This protocol is a generalized procedure and may require optimization.

Materials:

  • Phenylacetylene

  • n-Butyllithium (in hexanes)

  • Butanal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylacetylene to the cooled THF.

  • Add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to form the lithium phenylacetylide.

  • Slowly add freshly distilled butanal to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway Phenylacetylene Phenylacetylene LithiumAcetylide Lithium Phenylacetylide Phenylacetylene->LithiumAcetylide + n-BuLi nBuLi n-Butyllithium (in THF, -78°C) nBuLi->LithiumAcetylide Butanal Butanal Intermediate Alkoxide Intermediate Butanal->Intermediate LithiumAcetylide->Intermediate + Butanal Product This compound Intermediate->Product Workup Workup Aqueous Workup (NH4Cl) Workup->Product UnreactedSM Unreacted Starting Materials

Caption: Synthetic pathway for this compound via alkynylation.

Troubleshooting_Workflow Start Synthesis of This compound CheckYield Check Crude Yield Start->CheckYield LowYield Low Yield CheckYield->LowYield Low GoodYield Acceptable Yield CheckYield->GoodYield Good CheckPurity Check Purity (TLC/GC-MS) Impure Significant Impurities CheckPurity->Impure Impure Pure Pure Product CheckPurity->Pure Pure OptimizeConditions Optimize Reaction Conditions: - Reagent Quality - Temperature Control - Reaction Time LowYield->OptimizeConditions GoodYield->CheckPurity Purification Purification: Column Chromatography Impure->Purification Purification->CheckPurity Re-check OptimizePurification Optimize Purification: - Different Solvent System - HPLC Purification->OptimizePurification Still Impure

Caption: Troubleshooting workflow for the synthesis and purification.

References

Meyer-Schuster Rearrangement Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Meyer-Schuster rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should be concerned about in the Meyer-Schuster rearrangement?

A1: The main competing reaction is the Rupe rearrangement . This is particularly problematic when using tertiary propargyl alcohols.[1][2][3] While the Meyer-Schuster reaction yields α,β-unsaturated ketones or aldehydes via a 1,3-hydroxyl shift, the Rupe rearrangement proceeds via a different mechanism to form α,β-unsaturated methyl ketones from tertiary alcohols that would otherwise be expected to form aldehydes.[1][4][5]

Q2: My reaction is producing a mixture of compounds. What are the most likely byproducts?

A2: Besides the Rupe product, several other side reactions can occur:

  • Ethers: A common byproduct is an ether formed from the intermolecular condensation of the starting propargyl alcohol.[6] In some cases, this ether can act as an intermediate, but it may also be an undesired final product.[6]

  • Allenic Alcohols: The allenol intermediate of the Meyer-Schuster pathway can sometimes be isolated or trapped before it tautomerizes to the final carbonyl compound.[7][8]

  • Elimination Products: If your substrate contains other acid-sensitive functional groups, you may observe undesired elimination products.[4]

  • Skeletal Rearrangements: The carbocationic intermediates in the reaction can occasionally undergo Wagner-Meerwein or Nametkin rearrangements, leading to structurally isomeric products.[4]

Q3: How can I suppress the formation of the Rupe rearrangement byproduct and favor the Meyer-Schuster pathway?

A3: Suppressing the Rupe pathway is a critical challenge. The choice of catalyst is the most important factor.[9]

  • Avoid Strong Brønsted Acids: Traditional strong acid catalysts (e.g., H₂SO₄, concentrated HCl) and high temperatures often favor the Rupe rearrangement.[1][6]

  • Use Milder Catalysts: Modern methods employ milder and more selective catalysts. Transition metal-based (e.g., Ruthenium, Gold, Rhenium) and Lewis acid catalysts (e.g., InCl₃, Ag-based) have been shown to significantly improve yields of the Meyer-Schuster product while minimizing the Rupe pathway.[1][6][7][10]

  • Microwave-Assisted Synthesis: Using microwave irradiation in conjunction with certain catalysts, like InCl₃, can lead to excellent yields, high selectivity, and shorter reaction times.[1][5]

Q4: My aldehyde product yield is low, even though my starting material is fully consumed. What could be the cause?

A4: α,β-Unsaturated aldehydes, which are the products from terminal propargyl alcohols, can be unstable under the reaction conditions.[1][4] Low yields are often attributed to self-condensation (e.g., aldol condensation) or oxidation of the aldehyde product, especially under harsh acidic conditions or prolonged heating.[4] Using milder, faster catalytic systems can help mitigate these subsequent reactions.

Byproduct Distribution Overview

The choice of catalyst has a profound impact on the product distribution. While exact yields are substrate-dependent, the following table provides a general guide to catalyst selectivity.

Catalyst TypeTypical ConditionsPredominant PathwayCommon ByproductsReference
Strong Brønsted Acid (e.g., H₂SO₄)High TemperatureMeyer-Schuster / Rupe (competing)Rupe ketones, ethers, elimination products[1][6]
Lewis Acid (e.g., InCl₃, Ag(I))Mild Temp / MicrowaveMeyer-SchusterLower levels of Rupe products[1][5]
Transition Metal (e.g., Ru, Au, Re)Mild TemperatureMeyer-SchusterGenerally high selectivity, minimal byproducts[1][10][11]
Phosphorus Acids (e.g., (OH)P(O)H₂)Moderate TemperatureMeyer-SchusterEthers from alcohol condensation[6]

Troubleshooting Workflow

If you encounter low yields or unexpected byproducts, follow this logical workflow to diagnose and solve the issue.

G start Low Yield or Unexpected Byproducts check_sm 1. Verify Starting Material Purity start->check_sm analyze 2. Analyze Reaction Mixture (TLC, GC-MS, NMR) check_sm->analyze identify 3. Identify Major Byproduct analyze->identify rupe Rupe Product Detected (α,β-Unsaturated Ketone) identify->rupe Tertiary Alcohol? ether Ether Byproduct Detected (Condensation Product) identify->ether Dimer MW? other Other Byproducts or Decomposition identify->other sol_rupe Action: Switch to Milder Catalyst (e.g., Ru, Au, InCl₃) Lower reaction temperature. rupe->sol_rupe sol_ether Action: Use a non-protic solvent. Consider alternative catalyst (e.g., diethyl phosphite). ether->sol_ether sol_other Action: Re-evaluate reaction conditions. (Temp, Time, Catalyst Loading) Consider substrate stability. other->sol_other

Caption: A flowchart for troubleshooting byproduct formation in the Meyer-Schuster rearrangement.

Reaction Pathways: Meyer-Schuster vs. Rupe

The key divergence between the desired Meyer-Schuster pathway and the competing Rupe pathway occurs after the formation of the initial carbocation intermediate from the protonated propargyl alcohol.

G start Propargyl Alcohol protonated Protonated Alcohol start->protonated + H⁺ carbocation Allenyl / Propargyl Carbocation Intermediate protonated->carbocation - H₂O ms_shift 1,3-Hydroxyl Shift carbocation->ms_shift Favored by Milder Catalysts rupe_shift 1,2-Hydride/Alkyl Shift & Deprotonation carbocation->rupe_shift Competes with Tertiary Alcohols allenol Allenol Intermediate ms_shift->allenol ms_product Meyer-Schuster Product (α,β-Unsaturated Aldehyde/Ketone) allenol->ms_product Tautomerization enyne Enyne Intermediate rupe_shift->enyne rupe_product Rupe Product (α,β-Unsaturated Ketone) enyne->rupe_product +H₂O, Taut.

Caption: Competing reaction pathways of the Meyer-Schuster (green) and Rupe (red) rearrangements.

Generalized Experimental Protocol

This protocol is a general guideline for performing a Meyer-Schuster rearrangement using a mild phosphorus-containing Brønsted acid catalyst, which can minimize Rupe byproducts.[6]

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% aq. solution, 5-10 mol%)

  • Toluene (technical grade, 1.0 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a vial or round-bottom flask, add the propargylic alcohol (1.0 mmol) and toluene (1.0 mL).

  • Catalyst Addition: Add the aqueous hypophosphorous acid solution (5-10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at a temperature between 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 18 hours.[6]

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to isolate the desired α,β-unsaturated carbonyl compound.[6]

References

Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-Phenyl-1-hexyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via a Grignard reaction between a phenylacetylide and butanal, may contain several impurities. These include unreacted starting materials such as phenylacetylene and butanal, and side-products from the Grignard reaction.[1][2] With sterically hindered ketones, Grignard reagents can also act as a base, leading to deprotonation and the formation of an enolate intermediate, or cause reduction of the carbonyl group.[1]

Q2: Is this compound thermally stable? What precautions should I take during distillation?

Q3: My purified this compound is a yellow oil. Is this normal?

A3: Yes, it is common for purified this compound to be a yellow oil.[3]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying proton-containing impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and quantifying volatile impurities.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of purification, especially during column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile or thermally sensitive impurities.[5][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Flash Column Chromatography

  • Problem: The compound is not separating from impurities on the silica gel column.

    • Possible Cause: The solvent system (eluent) has incorrect polarity.

    • Solution: Optimize the eluent using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[3] If the Rf value is too high (spots move too fast), decrease the polarity by reducing the amount of ethyl acetate. If the Rf is too low, increase the polarity.[5]

  • Problem: The compound is eluting as a broad band, leading to poor separation and mixed fractions.

    • Possible Cause: The initial sample band loaded onto the column was too diffuse.

    • Solution: Dissolve the crude sample in the absolute minimum amount of the eluent for loading. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]

Vacuum Distillation

  • Problem: The product is degrading or rearranging during distillation, indicated by discoloration or the presence of new impurities in the distillate.

    • Possible Cause: The distillation temperature is too high, or the residence time at high temperature is too long.

    • Solution: Ensure a sufficiently low vacuum is achieved to reduce the boiling point. Use a short-path distillation apparatus to minimize the surface area and time the compound is exposed to heat. Avoid heating the distillation flask to dryness.[5]

  • Problem: The distillation is characterized by "bumping" or uneven boiling.

    • Possible Cause: Lack of nucleation sites for smooth boiling.

    • Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure efficient stirring if using a stir bar.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄O[6][10]
Molecular Weight174.24 g/mol [6][10]
AppearanceYellow Oil[3]
Density0.949 g/mL at 25 °C[10]
Refractive Indexn20/D 1.549[10]
CAS Number1817-51-2[6][10]

Table 2: Comparison of Purification Techniques

TechniqueTypical PurityAdvantagesDisadvantages
Flash Column Chromatography >98%High resolution, effective for separating impurities with similar boiling points, applicable to a wide range of compounds.Can be time-consuming, requires larger volumes of solvents, potential for sample loss on the column.[5]
Vacuum Distillation 95-99%Good for large-scale purification, effective for removing non-volatile or very volatile impurities.Requires the compound to be thermally stable, less effective for impurities with similar boiling points.[5]

Experimental Protocols

Protocol 1: Aqueous Work-up

This procedure is the initial step to remove inorganic salts and water-soluble impurities following the synthesis reaction.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with constant stirring to quench any unreacted organometallic reagents.[11]

  • Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously, venting frequently to release pressure.[12]

  • Separation: Allow the layers to separate fully. Collect the upper organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.[11]

  • Drying: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]

  • Concentration: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.[12]

Protocol 2: Vacuum Distillation

This protocol is suitable for purifying the crude product, especially for removing impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path or Kugelrohr apparatus.[5][13] Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or fresh boiling chips into the distillation flask.[5]

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin gently heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure. A similar compound, (S)-1-phenyl-1-propanol, distills at 150-155°C at 20 mmHg.[13]

  • Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.[5]

Protocol 3: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with similar polarities.

  • Solvent System Selection: Using TLC, determine an optimal solvent system that gives a good separation of the product from impurities. An eluent of 10:1 hexanes/ethyl acetate has been used for similar compounds.[3] Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.[5]

  • Elution: Add the prepared eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow crude Crude this compound (Post-Synthesis) workup Aqueous Work-up (Quench, Extract, Dry) crude->workup concentrate1 Concentration (Rotary Evaporator) workup->concentrate1 distillation Vacuum Distillation concentrate1->distillation Primary Purification purity_check1 Purity Analysis (TLC, GC-MS) distillation->purity_check1 chromatography Flash Column Chromatography purity_check1->chromatography Impurities Remain pure_product Pure this compound purity_check1->pure_product Purity > 98% purity_check2 Purity Analysis (TLC, GC-MS, NMR) chromatography->purity_check2 purity_check2->chromatography Re-run Column purity_check2->pure_product Purity OK

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide start Impure Product After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile Volatile Impurities? (e.g., Butanal) check_impurities->volatile Low Boiling Point similar_bp Similar Boiling Point? (e.g., Ketone byproduct) check_impurities->similar_bp Close Boiling Point thermal Thermal Degradation Product? check_impurities->thermal New/Unexpected Peaks volatile->similar_bp No distill Action: Fractional Vacuum Distillation volatile->distill Yes similar_bp->thermal No chrom Action: Flash Column Chromatography similar_bp->chrom Yes distill_conditions Action: Lower Distillation Temp/Pressure Use Short-Path Apparatus thermal->distill_conditions Yes

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from 1-Phenyl-1-hexyn-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that need to be removed from a crude this compound reaction mixture?

A1: The most common starting materials are typically unreacted benzaldehyde and 1-pentyne, which are the precursors for the synthesis of this compound. Other potential impurities include catalysts, solvents, and by-products from side reactions.

Q2: What are the recommended methods for purifying this compound?

A2: A combination of techniques is often employed for effective purification. The primary methods include:

  • Aqueous Workup and Extraction: To remove water-soluble impurities and catalysts.

  • Bisulfite Extraction: Specifically for the removal of unreacted benzaldehyde.

  • Flash Column Chromatography: A highly effective method for separating the product from remaining starting materials and other non-polar impurities.[1]

  • Vacuum Distillation: Suitable for large-scale purification, especially if the impurities have significantly different boiling points.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. Staining with permanganate can help visualize the spots. For quantitative analysis of purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Benzaldehyde Contamination in the Final Product
  • Problem: After initial extraction and solvent removal, a characteristic almond-like smell of benzaldehyde persists, and analytical data (e.g., NMR) shows signals corresponding to benzaldehyde.

  • Cause: Benzaldehyde can be difficult to remove completely by simple extraction due to its partial solubility in some organic solvents.

  • Solution: Perform a liquid-liquid extraction with a sodium bisulfite solution. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated in the aqueous phase.[2]

Issue 2: Co-elution of 1-Pentyne with the Product during Column Chromatography
  • Problem: During flash column chromatography, the more non-polar 1-pentyne impurity is not fully separated from the this compound.

  • Cause: The chosen eluent system may be too polar, causing both the product and the impurity to move up the column too quickly.

  • Solution:

    • Optimize the Eluent System: Use a less polar solvent system. Start with a higher ratio of a non-polar solvent like hexanes to a polar solvent like ethyl acetate (e.g., 20:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • Monitor with TLC: Before running the column, test different solvent systems using TLC to find the optimal separation where the Rf value of this compound is around 0.25-0.35, and there is a clear separation from the 1-pentyne spot.

Issue 3: Low Recovery Yield After Purification
  • Problem: The final isolated yield of pure this compound is significantly lower than expected.

  • Cause:

    • Product loss during extractions due to emulsion formation or solubility in the aqueous phase.

    • Using a highly polar eluent in column chromatography, leading to broad peaks and poor separation.

    • Decomposition of the product on acidic silica gel.

  • Solution:

    • Extractions: To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the pH of the aqueous phase is not strongly acidic or basic to prevent product degradation.

    • Column Chromatography: Use a less polar eluent for better separation and sharper peaks. If the product is sensitive to acid, the silica gel can be neutralized by pre-treating it with a triethylamine solution in the eluent.

    • Solvent Removal: Avoid excessive heat during solvent evaporation under reduced pressure, as this can lead to decomposition.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound. Please note that these values are estimates and can vary depending on the specific reaction conditions and scale.

ParameterAqueous & Bisulfite ExtractionFlash Column ChromatographyOverall Process
Purity after Step 80-90%>97%>97%
Typical Recovery Yield 90-95%85-95%75-90%
Key Impurities Removed Water-soluble by-products, Benzaldehyde1-Pentyne, Non-polar impuritiesAll major starting materials and by-products

Experimental Protocols

Protocol 1: Aqueous Workup and Benzaldehyde Removal via Bisulfite Extraction
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Bisulfite Wash: Prepare a 10% (w/v) solution of sodium bisulfite in water. Wash the combined organic layers with the sodium bisulfite solution. Shake the separatory funnel for 2-3 minutes and then allow the layers to separate. Drain the aqueous layer. Repeat the wash if the smell of benzaldehyde persists.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized column and pack it with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system, such as a 20:1 mixture of hexanes and ethyl acetate. A common eluent system for this type of compound is a gradient of hexanes and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Troubleshooting cluster_end Final Outcome Crude_Product Crude this compound (Contains Benzaldehyde & 1-Pentyne) Aqueous_Workup Aqueous Workup & Bisulfite Extraction Crude_Product->Aqueous_Workup Column_Chromatography Flash Column Chromatography Aqueous_Workup->Column_Chromatography Removes Benzaldehyde Analysis Purity Analysis (TLC, NMR, GC) Column_Chromatography->Analysis Removes 1-Pentyne Troubleshooting Troubleshooting Analysis->Troubleshooting Purity < 97% Pure_Product Pure this compound Analysis->Pure_Product Purity > 97% Troubleshooting->Column_Chromatography Optimize Eluent Low_Yield Low Yield or Impure Product Troubleshooting->Low_Yield

Caption: A workflow diagram illustrating the purification and troubleshooting process for this compound.

Benzaldehyde_Removal_Pathway Crude_Mixture Crude Organic Phase This compound Benzaldehyde 1-Pentyne Separatory_Funnel Liquid-Liquid Extraction Crude_Mixture->Separatory_Funnel Aqueous_Bisulfite Aqueous Phase Sodium Bisulfite (NaHSO3) Aqueous_Bisulfite->Separatory_Funnel Purified_Organic Purified Organic Phase This compound 1-Pentyne Separatory_Funnel->Purified_Organic Separation Aqueous_Adduct Aqueous Phase Benzaldehyde-Bisulfite Adduct Separatory_Funnel->Aqueous_Adduct Separation

Caption: Diagram illustrating the removal of benzaldehyde via bisulfite extraction.

References

Technical Support Center: Optimization of Gold Catalyst Loading for Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of gold catalyst loading in rearrangement reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these powerful synthetic methodologies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during gold-catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement and enyne cycloisomerizations.

Issue Possible Cause Suggested Solution
1. Slow or Incomplete Reaction Insufficient Catalyst Loading: A threshold concentration of the gold catalyst is often required to initiate the reaction.Incrementally increase the catalyst loading. A typical starting point is 1-2 mol%. If the reaction remains slow, consider increasing to 5 mol%.[1]
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.Gently heat the reaction mixture. For instance, performing a Meyer-Schuster rearrangement at 60 °C can significantly reduce reaction times. Monitor for potential side product formation at elevated temperatures.
Catalyst Poisoning: Impurities with high affinity for gold, such as halides or bases from solvents, reagents, or glassware, can deactivate the catalyst.Ensure all solvents and reagents are of high purity and freshly distilled if necessary. Glassware should be meticulously cleaned and dried.
Poor Catalyst Activity: The chosen gold pre-catalyst or ligand may not be optimal for the specific substrate.Screen different gold catalysts (e.g., AuCl₃, PPh₃AuNTf₂, [JohnPhosAu(NCMe)]SbF₆) and ligands. The electronic and steric properties of the ligand can significantly influence reactivity.[1]
2. Low Yield of Desired Product Side Reactions: Undesired reaction pathways, such as Rupe rearrangement or decomposition, can compete with the desired rearrangement.Optimize Catalyst Loading: Both excessively low and high catalyst loadings can promote side reactions. A screening of catalyst concentrations is crucial to find the optimal loading for your substrate.
Sub-optimal Temperature: Higher temperatures might favor side reactions over the desired pathway.Attempt the reaction at a lower temperature for a longer duration to improve selectivity for the desired product. For sensitive substrates, temperatures as low as -20 °C may be necessary.[1]
Presence of Protic Acids: Trace amounts of acid can sometimes promote undesired pathways.For certain reactions, the addition of a non-nucleophilic acid co-catalyst like triflimide (HNTf₂) can improve yields by preventing the formation of side products.[1]
3. Poor Selectivity (e.g., E/Z isomers) Catalyst and Ligand Choice: The steric and electronic environment of the gold center plays a critical role in determining the stereochemical outcome of the reaction.Experiment with different ligands on the gold catalyst. For example, in enyne cycloisomerizations, the choice of phosphine ligand can influence the regioselectivity.
Reaction Conditions: Solvent and temperature can influence the transition state geometries and thus the selectivity.Screen different solvents and run the reaction at various temperatures to identify conditions that favor the formation of the desired isomer.
4. Inconsistent Results/Lack of Reproducibility Variations in Reagent and Solvent Quality: Impurities, even in trace amounts, can significantly impact the catalyst's activity and the reaction outcome.Use reagents and solvents from the same batch for a series of experiments. If a new batch is used, re-optimization of the reaction conditions may be necessary.
Atmosphere Control: Gold catalysts can be sensitive to air and moisture, leading to deactivation.Employ rigorous inert atmosphere techniques, such as using degassed solvents and performing the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).
Inconsistent Catalyst Handling: Gold catalysts can be sensitive to light.Store gold catalysts in the dark and minimize their exposure to light during handling and reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a gold-catalyzed rearrangement?

A typical starting point for catalyst loading is in the range of 1-5 mol%.[1] For many reactions, 1-2 mol% is sufficient to achieve good conversion. However, the optimal loading is highly substrate-dependent and should be determined experimentally.

Q2: My reaction is not working even after increasing the catalyst loading. What else can I try?

If increasing the catalyst loading does not improve the reaction, consider the following:

  • Catalyst Poisoning: Ensure the purity of all your reagents and solvents. Traces of halides or basic impurities can poison the gold catalyst.[2]

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Catalyst Choice: The specific gold pre-catalyst and its ligands are crucial. Consider screening a variety of commercially available or literature-reported gold catalysts.

  • Additives: In some cases, the use of a silver salt (e.g., AgSbF₆) as a halide scavenger is necessary to generate the active cationic gold species.

Q3: How do I monitor the progress of my gold-catalyzed rearrangement?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to track the consumption of the starting material and the formation of the product(s).

Q4: Can I run gold-catalyzed reactions open to the air?

While some gold(I) catalysts are tolerant of oxygen, it is generally good practice to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to ensure reproducibility and prevent potential catalyst deactivation, especially if the reaction is sensitive to moisture.[3]

Q5: How does the choice of counter-ion affect the gold catalyst's activity?

The counter-ion can significantly impact the Lewis acidity and overall reactivity of the cationic gold catalyst. Weakly coordinating anions, such as SbF₆⁻ or NTf₂⁻, generally lead to more active catalysts.

Experimental Protocols

Gold-Catalyzed Meyer-Schuster Rearrangement of a Propargylic Alcohol

This protocol is a representative example for the rearrangement of a propargylic alcohol to an α,β-unsaturated ketone.

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Gold(I) catalyst (e.g., PPh₃AuNTf₂, 0.01 mmol, 1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the propargylic alcohol.

  • Dissolve the substrate in the anhydrous solvent.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to obtain the desired enone.

Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol provides a general guideline for the cycloisomerization of a 1,6-enyne.

Materials:

  • 1,6-Enyne substrate (0.4 mmol)

  • Gold pre-catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 0.008 mmol, 2 mol%)[5]

  • Anhydrous Dichloromethane (DCM) (4 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 1,6-enyne substrate in anhydrous DCM.[5]

  • To the stirred solution at room temperature (23 °C), add the gold pre-catalyst.[5]

  • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Once the starting material has been consumed, quench the reaction by adding a drop of triethylamine.[5]

  • Concentrate the solution in vacuo.[5]

  • Purify the crude product by column chromatography on silica gel to afford the cycloisomerized product.[5]

Data Presentation

Optimization of Catalyst Loading for Meyer-Schuster Rearrangement

The following table summarizes the effect of catalyst loading on the yield of an α,β-unsaturated ester from the corresponding propargyl alcohol.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuCl₃20CH₂Cl₂Room Temp12-1686
2AuCl₃10CH₂Cl₂Room Temp2475
3AuCl₃5CH₂Cl₂Room Temp4860
4AuCl₃1CH₂Cl₂Room Temp7235

Data is illustrative and based on trends reported in the literature.[6]

Catalyst Screening for 1,5-Allenyne Cycloisomerization

This table illustrates the impact of different gold catalysts on the yield of the cycloisomerized product from a 1,5-allenyne.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1Ph₃PAuCl / AgSbF₆1CH₂Cl₂Room TempComplex Mixture
2[(Ph₃PAu)₃O]BF₄1CH₂Cl₂Room Temp31
3[(Ph₃PAu)₃O]BF₄1Chloroform6088

Data adapted from a study on 1,5-allenyne cycloisomerization.[7]

Visualizations

experimental_workflow cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Au pre-catalyst & Ag salt in solvent p2 Stir in dark p1->p2 r1 Add substrate solution to activated catalyst p2->r1 Initiate p3 Dissolve enyne substrate in separate flask r2 Monitor by TLC/GC-MS r1->r2 w1 Quench reaction r2->w1 Completion w2 Filter through silica w1->w2 w3 Concentrate w2->w3 w4 Column chromatography w3->w4 end Characterization w4->end Pure Product

Caption: General experimental workflow for a gold-catalyzed enyne cycloisomerization.

meyer_schuster_mechanism cluster_cycle Catalytic Cycle Au_cat [Au]⁺ Catalyst alkyne Propargylic Alcohol pi_complex π-Complex alkyne->pi_complex + [Au]⁺ rearrangement 1,3-Hydroxyl Shift pi_complex->rearrangement rearrangement->Au_cat - [Au]⁺ allenol Allenol Intermediate rearrangement->allenol tautomerization Tautomerization allenol->tautomerization enone α,β-Unsaturated Carbonyl tautomerization->enone

Caption: Simplified mechanism of the gold-catalyzed Meyer-Schuster rearrangement.

enyne_cycloisomerization_pathway start 1,6-Enyne + [Au]⁺ pi_complex Alkyne-Au(I) π-Complex start->pi_complex cyclization 5-exo-dig or 6-endo-dig Cyclization pi_complex->cyclization carbene Cyclopropyl Gold(I) Carbene Intermediate cyclization->carbene rearrangement Skeletal Rearrangement carbene->rearrangement product Cycloisomerized Product rearrangement->product catalyst_regen [Au]⁺ rearrangement->catalyst_regen Regeneration

Caption: Key steps in the gold-catalyzed cycloisomerization of a 1,6-enyne.

References

Preventing Rupe rearrangement in tertiary propargyl alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tertiary propargyl alcohols and seeking to prevent the undesired Rupe rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Rupe rearrangement and why is it problematic for tertiary propargyl alcohols?

The Rupe rearrangement is an acid-catalyzed isomerization of tertiary propargyl alcohols that contain at least one α-hydrogen.[1][2][3] Instead of the expected α,β-unsaturated ketone or aldehyde via the Meyer-Schuster rearrangement, the Rupe rearrangement yields an α,β-unsaturated methyl ketone through a different mechanistic pathway involving an enyne intermediate.[1] This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process.

Q2: What is the difference between the Meyer-Schuster and Rupe rearrangements?

Both are acid-catalyzed rearrangements of propargyl alcohols. The key difference lies in the substrate and the product. The Meyer-Schuster rearrangement typically occurs with secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes via a[4][5]-hydroxyl shift.[3][6][7] In contrast, the Rupe rearrangement is a competing reaction specifically for tertiary propargyl alcohols with available α-hydrogens, proceeding through a[1][4]-hydroxyl shift to yield α,β-unsaturated ketones.[3]

Q3: How can I prevent the Rupe rearrangement?

Preventing the Rupe rearrangement involves carefully selecting reaction conditions to favor alternative pathways. Key strategies include:

  • Avoiding Strong Brønsted Acids: Traditional strong acid catalysts (e.g., H₂SO₄, PTSA) promote the Rupe rearrangement.[1][8]

  • Utilizing Transition Metal Catalysts: Milder conditions are possible with transition metal-based and Lewis acid catalysts.[1] Gold, ruthenium, and silver catalysts are commonly used to promote desired reactions like hydration or controlled rearrangements.[1][9]

  • Controlling Reaction Temperature: Lower reaction temperatures can sometimes suppress the Rupe rearrangement in favor of other products.[8]

  • Employing Additives: Protic additives with a specific pKa range (7-9), such as p-nitrophenol or boric acid, can intercept reaction intermediates and favor regioselective hydration over rearrangement.[10]

Q4: What are the desired alternative reactions to the Rupe rearrangement?

Instead of the Rupe rearrangement, several synthetically useful transformations of tertiary propargyl alcohols can be achieved:

  • Meyer-Schuster Rearrangement: To obtain the corresponding α,β-unsaturated ketone.

  • Regioselective Hydration: To form β-hydroxy ketones or α-hydroxy ketones, which are valuable building blocks.[10][11][12]

  • Propargylic Substitution: Reaction with various nucleophiles to introduce new functional groups at the propargylic position.[5]

Troubleshooting Guide

Problem 1: My reaction is producing a significant amount of an unexpected α,β-unsaturated methyl ketone.

  • Possible Cause: You are likely observing the Rupe rearrangement product. This is common when using strong acid catalysts with tertiary propargyl alcohols that have α-hydrogens.[1][3]

  • Solution:

    • Switch to a Milder Catalyst: Replace the strong acid with a transition metal catalyst. Gold(I) or ruthenium(II) complexes are often effective in promoting alternative reaction pathways.[1][9]

    • Modify Reaction Conditions: Lower the reaction temperature and screen different solvents.

    • Use a Protic Additive: If your goal is hydration, adding a protic additive with a pKa between 7 and 9, such as boric acid or p-nitrophenol, can promote the formation of β-hydroxy ketones and suppress the rearrangement.[10]

Problem 2: I am observing a complex mixture of products, including my desired product, the Rupe product, and decomposition.

  • Possible Cause: The reaction conditions are too harsh, leading to multiple competing pathways and degradation of sensitive functionalities.[8]

  • Solution:

    • Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions.

    • Lower the Temperature: Perform the reaction at a lower temperature to increase selectivity.

    • Change the Catalyst System: Explore different ligands on your metal catalyst or switch to a different metal altogether. For example, if a gold catalyst is leading to a mixture, a ruthenium-based system might offer different selectivity.[4][5]

Problem 3: My desired hydration reaction is not proceeding, and I only recover the starting material.

  • Possible Cause: The catalytic system is not active enough under the chosen conditions, or the substrate is particularly unreactive.

  • Solution:

    • Increase Temperature: While high temperatures can promote the Rupe rearrangement, a moderate increase might be necessary to initiate the desired reaction.[10]

    • Activate the Catalyst: For gold(I) catalysis, the use of a silver salt co-catalyst (e.g., AgOTf, AgSbF₆) is often necessary to generate the active cationic gold species.[13][14]

    • Solvent Choice: Ensure the solvent is appropriate for the chosen catalytic system. For some gold-catalyzed hydrations, dichloromethane has been shown to be effective.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydration of Tertiary Propargyl Alcohols

Catalyst SystemAdditiveSolventTemperature (°C)ProductYield (%)Reference
Ph₃PAuCl / AgSbF₆-Dioxane/H₂ORoom Tempα-Acyloxy Methyl KetoneHigh[14]
Gold(I) Catalystp-NitrophenolTolueneVariesβ-Hydroxy KetoneGood[10]
Gold(I) CatalystBoric AcidTolueneVariesβ-Hydroxy KetoneExcellent[10]
AgOAc[Emim][OAc] (Ionic Liquid), CO₂Neat80α-Hydroxy KetoneModerate to Excellent[11]
CuCl[C₂C₁im][Lev] (Ionic Liquid), CO₂Neat80α-Hydroxy KetoneHigh[12]

Experimental Protocols

Protocol 1: Gold-Catalyzed Regioselective Hydration of a Tertiary Propargyl Alcohol to a β-Hydroxy Ketone

This protocol is adapted from the work of A. Stephen K. Hashmi and coworkers, who demonstrated that a protic additive can divert the reaction from the Meyer-Schuster/Rupe pathway to regioselective hydration.[10]

  • Materials:

    • Tertiary propargyl alcohol (1.0 equiv)

    • Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 1-2 mol%)

    • Protic additive (e.g., p-nitrophenol or boric acid, 1.0 equiv)

    • Anhydrous solvent (e.g., toluene)

    • Water (2.0 equiv)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the tertiary propargyl alcohol, gold catalyst, and protic additive.

    • Add the anhydrous solvent, followed by water.

    • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.

Protocol 2: Silver-Catalyzed, CO₂-Promoted Hydration to α-Hydroxy Ketones

This environmentally friendly protocol utilizes a recyclable silver/ionic liquid system.[11]

  • Materials:

    • Tertiary propargyl alcohol (5 mmol)

    • Silver acetate (AgOAc, 0.25 mol%)

    • 1-ethyl-3-methylimidazolium acetate ([Emim][OAc], 5 mmol)

    • Water (10 mmol)

    • Carbon dioxide (CO₂)

  • Procedure:

    • In a Schlenk tube, combine the tertiary propargyl alcohol, AgOAc, [Emim][OAc], and water.

    • Purge the system with CO₂ three times, then maintain a CO₂ atmosphere (1 bar).

    • Stir the mixture at 80 °C. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture and extract with diethyl ether (5 x 5 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.

    • The product can be further purified by column chromatography if necessary. The ionic liquid/catalyst system can be recycled.

Visualizations

Rupe_vs_MeyerSchuster cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Rearrangement Products Tertiary Propargyl Alcohol Tertiary Propargyl Alcohol Acid Catalyst (H+) Acid Catalyst (H+) Propargyl Cation Propargyl Cation Acid Catalyst (H+)->Propargyl Cation Protonation & Water Loss Allenic Cation Allenic Cation Propargyl Cation->Allenic Cation [1,3]-Hydride Shift Enyne Intermediate Enyne Intermediate Propargyl Cation->Enyne Intermediate Elimination of H+ (from α-carbon) Meyer-Schuster Product\n(α,β-Unsaturated Ketone) Meyer-Schuster Product (α,β-Unsaturated Ketone) Allenic Cation->Meyer-Schuster Product\n(α,β-Unsaturated Ketone) Hydration & Tautomerization Rupe Product\n(α,β-Unsaturated Methyl Ketone) Rupe Product (α,β-Unsaturated Methyl Ketone) Enyne Intermediate->Rupe Product\n(α,β-Unsaturated Methyl Ketone) Hydration

Figure 1. Competing pathways of Meyer-Schuster and Rupe rearrangements.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Experiment with Tertiary Propargyl Alcohol check_product Undesired Rupe Product Observed? start->check_product change_catalyst Switch from Strong Acid to Transition Metal Catalyst (e.g., Au(I), Ru(II)) check_product->change_catalyst Yes success Successful Prevention of Rupe Rearrangement check_product->success No lower_temp Lower Reaction Temperature change_catalyst->lower_temp add_additive Add Protic Additive (pKa 7-9) for Hydration lower_temp->add_additive check_yield Is Yield of Desired Product Acceptable? add_additive->check_yield optimize Optimize Catalyst Loading and Solvent check_yield->optimize No check_yield->success Yes optimize->check_yield

Figure 2. Troubleshooting workflow for preventing Rupe rearrangement.

Catalyst_Selection start Define Desired Product product_type What is the target molecule? start->product_type beta_hydroxy β-Hydroxy Ketone product_type->beta_hydroxy Hydration (β-position) alpha_hydroxy α-Hydroxy Ketone product_type->alpha_hydroxy Hydration (α-position) ms_product Meyer-Schuster Product product_type->ms_product Rearrangement substitution_product Propargylic Substitution Product product_type->substitution_product Substitution gold_additive Use Au(I) catalyst with a protic additive (pKa 7-9) beta_hydroxy->gold_additive ag_co2 Use Ag(I) or Cu(I) catalyst with CO₂ and an ionic liquid alpha_hydroxy->ag_co2 lewis_acid Use a mild Lewis Acid or Transition Metal Catalyst (e.g., InCl₃) ms_product->lewis_acid ru_catalyst Use a Ru-based catalyst with the desired nucleophile substitution_product->ru_catalyst

Figure 3. Catalyst selection guide for tertiary propargyl alcohols.

References

Technical Support Center: Enantioselective Addition to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in enantioselective addition reactions to aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during enantioselective additions to aldehydes, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my enantioselectivity (ee) low?

Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often necessary.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral ligands and catalyst precursors. The electronic and steric properties of the ligand can dramatically influence the stereochemical outcome. For instance, in organozinc additions, modifying the BINOL ligand structure, such as introducing electron-withdrawing groups, can enhance enantioselectivity.[1][2]

  • Uncatalyzed Background Reaction: A non-selective reaction pathway that occurs without the chiral catalyst can significantly erode the overall enantiomeric excess.[1][2][3]

    • Solution: Lowering the reaction temperature can often suppress the uncatalyzed reaction, which typically has a higher activation energy.[3][4] Additionally, optimizing the rate of addition of the aldehyde can minimize this background reaction.[3]

  • Catalyst Deactivation or Inhibition: The catalyst's effectiveness can be diminished by impurities or by the reaction products themselves.

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Product inhibition, where the newly formed chiral alcohol coordinates to the catalyst, can sometimes be mitigated by using a higher catalyst loading or by the addition of specific additives.

  • Incorrect Catalyst-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active chiral catalyst.

    • Solution: Optimize the metal-to-ligand ratio. Small deviations from the optimal ratio can sometimes lead to the formation of less selective or inactive catalytic species.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Solution: Conduct a solvent screen. Polar, non-polar, protic, and aprotic solvents can all have different effects. For example, in some alkyne additions, changing the solvent from methylene chloride to THF or toluene has been shown to drastically reduce the ee.[4]

Q2: Why is my reaction yield low?

Poor yields can be attributed to a range of issues from reaction conditions to substrate stability.

Potential Causes and Solutions:

  • Slow Reaction Rate: The reaction may not be proceeding to completion within the allotted time.

    • Solution: Increasing the reaction temperature can increase the rate, but this must be balanced with the potential for decreased enantioselectivity.[4] Increasing the catalyst loading may also improve the reaction rate.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[5][6]

    • Solution: As with low ee, ensure high purity of all components. In some cases, catalyst deactivation is inherent to the system, and it may be necessary to add the catalyst in portions or use a higher initial loading.

  • Substrate Decomposition or Side Reactions: The aldehyde substrate may be unstable under the reaction conditions, leading to side products. A common side reaction is the self-condensation (aldol reaction) of enolizable aldehydes.[7]

    • Solution: For enolizable aldehydes, slow addition of the aldehyde to the reaction mixture can minimize its concentration and thus suppress self-condensation.[7] Using a non-enolizable aldehyde, if the synthesis allows, can circumvent this issue.[8]

  • Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rates.

    • Solution: Choose a solvent system in which all components are fully soluble at the reaction temperature.

Q3: My reaction is not reproducible. What could be the cause?

Lack of reproducibility is often traced back to subtle variations in experimental setup and reagent quality.

Potential Causes and Solutions:

  • Atmosphere and Moisture Control: Many organometallic reagents and catalysts used in these reactions are sensitive to air and moisture.

    • Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that solvents are properly dried and degassed. Interestingly, some systems, like those using Zn(OTf)2 and (+)-N-methylephedrine for alkyne additions, have been shown to be tolerant of small amounts of water.[9]

  • Reagent Purity and Stoichiometry: Trace impurities in reagents or solvents can poison the catalyst. Inaccurate measurement of reagents can also lead to inconsistent results.

    • Solution: Use high-purity reagents and solvents. Titrate organometallic solutions to determine their exact concentration before use.

  • Temperature Control: Inconsistent temperature can affect both the rate and the selectivity of the reaction.

    • Solution: Use a reliable cryostat or cooling bath to maintain a constant temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q: How do I choose the right chiral ligand for my reaction?

A: The selection of the optimal chiral ligand is often empirical. However, a good starting point is to review the literature for similar transformations. Ligand classes such as BINOL and its derivatives, Salen complexes, and chiral amino alcohols are commonly employed. It is advisable to screen a small library of ligands to identify the most promising candidate for your specific substrate.

Q: What is the role of additives in these reactions?

A: Additives can play several roles. For example, Lewis bases like HMPA have been shown to facilitate the formation of the active nucleophile at lower temperatures in some alkynylzinc additions.[4] In other cases, additives can act as catalyst activators or help to prevent catalyst aggregation. The addition of a zinc salt was found to be crucial for facilitating the enantioselective addition of organozirconium reagents.[10]

Q: Can I use aliphatic aldehydes in enantioselective additions?

A: Yes, but they can be challenging substrates. Aliphatic aldehydes are prone to enolization and subsequent self-aldol condensation, which consumes the starting material and can complicate purification.[7] Strategies to overcome this include the slow addition of the aldehyde and careful control of the reaction temperature.[7]

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various parameters on reaction outcomes.

Table 1: Effect of Temperature and Additives on Enantioselective Phenylacetylene Addition to Benzaldehyde

EntryLigand (mol%)Additive (equiv)Temperature (°C)Yield (%)ee (%)
1(S)-BINOL (20)None258578
2(S)-BINOL (20)None07289
3(S)-BINOL (20)HMPA (2)259193
4(S)-BINOL (20)HMPA (2)08897

Data synthesized from principles discussed in cited literature.[4]

Table 2: Influence of Solvent on Enantioselectivity

EntryAldehydeNucleophileCatalyst SystemSolventYield (%)ee (%)
1BenzaldehydePhenylacetylene(S)-BINOL/Ti(OiPr)4CH2Cl29193
2BenzaldehydePhenylacetylene(S)-BINOL/Ti(OiPr)4THF8565
3BenzaldehydePhenylacetylene(S)-BINOL/Ti(OiPr)4Toluene8258

Illustrative data based on findings reported in the literature.[4]

Experimental Protocols

General Protocol for a Catalytic Enantioselective Alkynylzinc Addition to an Aldehyde

This protocol is a generalized procedure and may require optimization for specific substrates and catalyst systems.

  • Glassware and Atmosphere: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reagent Preparation:

    • Anhydrous solvent (e.g., toluene or CH2Cl2) is required.

    • The chiral ligand (e.g., (S)-BINOL) and the metal precursor (e.g., Ti(OiPr)4) should be handled under an inert atmosphere.

    • The aldehyde should be purified (e.g., by distillation) to remove any acidic or oxidized impurities.

    • The alkyne should be filtered through a short plug of neutral alumina if necessary.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral ligand (e.g., 20 mol%).

    • Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aldehyde).

    • Add the metal precursor (e.g., Ti(OiPr)4, 1.2 equiv) and stir the mixture at room temperature for 30 minutes.

    • In a separate Schlenk flask, prepare the alkynylzinc reagent by adding the alkyne (1.5 equiv) to a solution of diethylzinc (1.5 equiv) in the same anhydrous solvent. Stir at room temperature for 1 hour.

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

    • Slowly add the freshly prepared alkynylzinc solution to the catalyst solution.

    • Add the aldehyde (1.0 equiv) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Problem Identified: Low ee or Yield check_reagents 1. Check Reagent & Solvent Purity - Titrate organometallics - Purify aldehyde/alkyne - Use anhydrous solvents start->check_reagents check_atmosphere 2. Verify Inert Atmosphere - Check for leaks - Ensure dry glassware check_reagents->check_atmosphere check_temp 3. Control Temperature - Use cryostat - Monitor internal temp check_atmosphere->check_temp optimize_conditions 4. Optimize Reaction Parameters check_temp->optimize_conditions screen_catalyst Screen Catalysts / Ligands optimize_conditions->screen_catalyst Low ee screen_solvent Screen Solvents optimize_conditions->screen_solvent Low ee/yield adjust_stoichiometry Adjust Stoichiometry (catalyst loading, ligand ratio) optimize_conditions->adjust_stoichiometry Low yield/ee adjust_addition Modify Addition Rate / Order optimize_conditions->adjust_addition Side reactions analysis Analyze Results screen_catalyst->analysis screen_solvent->analysis adjust_stoichiometry->analysis adjust_addition->analysis

Caption: A general troubleshooting workflow for enantioselective additions.

Enantioselectivity_Factors cluster_catalyst Catalyst System cluster_substrate Reactants cluster_conditions Reaction Conditions Catalyst Metal Precursor Outcome Enantioselectivity (ee) Catalyst->Outcome Ligand Chiral Ligand (Sterics & Electronics) Ligand->Outcome Aldehyde Aldehyde (Sterics, Electronics, Enolizability) Aldehyde->Outcome Nucleophile Nucleophile Nucleophile->Outcome Temperature Temperature Temperature->Outcome Solvent Solvent (Polarity, Coordination) Solvent->Outcome Additives Additives / Co-catalysts Additives->Outcome

Caption: Key factors influencing the enantioselectivity of the reaction.

Catalytic_Cycle Catalyst Active Catalyst [L*-M] Complex Catalyst-Aldehyde Complex Catalyst->Complex + Aldehyde Deactivated Deactivated Catalyst Catalyst->Deactivated Poisoning (e.g., H2O) TransitionState Diastereomeric Transition State Complex->TransitionState + Nucleophile ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C bond formation ProductComplex->Catalyst - Product (Regeneration) ProductComplex->Deactivated Product Inhibition

Caption: A typical catalytic cycle and potential deactivation pathways.

References

Stabilizing 1-Phenyl-1-hexyn-3-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization and storage of 1-Phenyl-1-hexyn-3-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: this compound, a secondary propargylic alcohol, is susceptible to several degradation pathways. The primary concerns are:

  • Acid-Catalyzed Rearrangement: Traces of acid can catalyze the Meyer-Schuster rearrangement, converting the alcohol to the corresponding α,β-unsaturated ketone, 1-phenylhex-2-en-1-one.[1]

  • Oxidation: The propargylic alcohol functionality can be oxidized, especially in the presence of air or oxidizing agents.

  • Polymerization: Under certain conditions, such as elevated temperatures or in the presence of radical initiators, the alkyne group may undergo polymerization.

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Can I store this compound at room temperature for short periods?

A3: For short-term storage, 4°C is acceptable. Room temperature storage is not recommended for extended periods due to the increased risk of degradation, particularly acid-catalyzed rearrangement and oxidation.

Q4: Are there any chemical stabilizers that can be added to this compound for enhanced stability?

Troubleshooting Guide

Issue 1: I observe a new, unexpected peak in my analytical chromatogram (GC or HPLC) after storing my sample.

  • Question: What could be the cause of this new peak?

  • Answer: The most likely cause is the degradation of this compound. If the storage conditions were not ideal (e.g., exposure to air, light, or acidic contaminants), the compound may have undergone rearrangement or oxidation. The primary degradation product to suspect is 1-phenylhex-2-en-1-one, formed via the Meyer-Schuster rearrangement.[1]

Issue 2: The purity of my this compound sample has decreased significantly over time.

  • Question: How can I prevent this from happening?

  • Answer: To prevent purity loss, strictly adhere to the recommended storage conditions: store at low temperature (-20°C), under an inert atmosphere, and protected from light. Ensure that all containers and solvents used are free from acidic impurities.

Issue 3: My reaction involving this compound is giving inconsistent results.

  • Question: Could the stability of the starting material be the issue?

  • Answer: Yes, the presence of degradation products in your this compound starting material can lead to inconsistent reaction outcomes. It is crucial to assess the purity of the compound before each use, especially if it has been stored for a prolonged period.

Stability and Degradation Profile

The stability of this compound is influenced by various environmental factors. The following table summarizes the expected stability under different stress conditions based on the known chemistry of propargylic alcohols.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Low1-Phenylhex-2-en-1-one (via Meyer-Schuster rearrangement)[1]
Basic (e.g., 0.1 M NaOH) ModeratePotential for base-catalyzed side reactions of the propargyl group.
Oxidative (e.g., 3% H₂O₂) LowPropargylic aldehyde or acid derivatives.
Thermal (e.g., >60°C) Moderate to LowIncreased rate of rearrangement and potential for polymerization.[2]
Photolytic (UV/Vis light) ModeratePotential for photo-initiated oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control sample, by a stability-indicating analytical method such as HPLC-UV or GC-MS.

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for determining the purity of this compound and identifying potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane or ethyl acetate.

2. GC-MS Parameters (starting point, may require optimization):

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

  • Attempt to identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualizations

degradation_pathway This compound This compound 1-Phenylhex-2-en-1-one 1-Phenylhex-2-en-1-one This compound->1-Phenylhex-2-en-1-one Acid-Catalyzed Meyer-Schuster Rearrangement Oxidation_Products Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) This compound->Oxidation_Products Oxidizing Agents (e.g., H2O2, Air) Polymerization_Products Polymerization Products This compound->Polymerization_Products Heat, Light, Initiators experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photodegradation (ICH light source) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) oxidation->analysis thermal->analysis photo->analysis neutralize->analysis results Identify Degradants and Determine Degradation Profile analysis->results

References

Technical Support Center: Work-up of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and procedural information for the aqueous work-up and purification of 1-Phenyl-1-hexyn-3-ol following its synthesis, which typically involves the nucleophilic addition of a phenylacetylide derivative to butanal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for the work-up after the reaction is complete? A1: The critical first step is to quench the reaction mixture. This is typically done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[1][2] This procedure protonates the intermediate alkoxide to form the desired alcohol and neutralizes any unreacted organometallic reagents more gently than using a strong acid, which can cause side reactions.[3][4]

Q2: A persistent emulsion has formed during the extraction process. How can this be resolved? A2: Emulsion formation is common when separating aqueous and organic layers. To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution). Gently swirl the separatory funnel rather than shaking it vigorously. If the emulsion persists, allowing the mixture to stand for a longer period or passing it through a pad of Celite or glass wool can also be effective.

Q3: My crude product is a dark oil. What is the best method for purification and decolorization? A3: The most effective method for purifying this compound from colored impurities and side products is flash column chromatography on silica gel.[5] A solvent system with a gradient of ethyl acetate in hexanes is a common starting point for elution.[6]

Q4: My final yield is significantly lower than expected. What are common causes related to the work-up? A4: Low yields during work-up can result from several factors:

  • Incomplete Extraction: The product may have some water solubility. Ensure you perform multiple extractions (at least 3) with an appropriate organic solvent like diethyl ether or ethyl acetate to maximize recovery from the aqueous layer.[1][6]

  • Product Loss During Washing: Aggressive washing or failure to properly separate the layers can lead to loss of the organic phase.

  • Incomplete Quenching: If the alkoxide intermediate is not fully protonated, it will remain in the aqueous layer as a salt, thus reducing the yield of the neutral alcohol in the organic layer.

Q5: How can I efficiently remove unreacted butanal from the crude product? A5: Butanal has a relatively low boiling point (approx. 75°C).[2] A significant portion can be removed along with the extraction solvent during concentration on a rotary evaporator. For trace amounts, purification by vacuum distillation or flash column chromatography will effectively separate the more volatile butanal from the higher-boiling this compound.[2]

Q6: What are the likely side products in this synthesis? A6: Side products can arise from the reaction conditions. If a Grignard reagent is used to generate the phenylacetylide, a common side product is biphenyl, formed from the coupling of the Grignard reagent.[7] Additionally, the organometallic reagent can act as a base, causing the deprotonation (enolization) of butanal, which will not lead to the desired alcohol.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Extraction: Product remains in the aqueous layer.Perform at least three extractions with a suitable organic solvent (e.g., diethyl ether). Check the aqueous layer by TLC to ensure no product remains.
Incomplete Quenching: The product remains in the aqueous layer as an alkoxide salt.Ensure a sufficient amount of quenching solution (e.g., sat. aq. NH₄Cl) is added until the aqueous layer is slightly acidic.
"Wet" Product (Water Contamination) Inadequate Drying: Insufficient amount or time with the drying agent.Use an adequate amount of anhydrous drying agent like Na₂SO₄ or MgSO₄. Allow sufficient time for drying (15-20 minutes) with occasional swirling. Ensure the organic layer is clear before filtering.
Poor Separation: Aqueous layer was not fully removed before drying.Carefully separate the layers in the separatory funnel. A final wash with brine helps to remove bulk water from the organic layer before adding the drying agent.[1][6]
Product Contaminated with Impurities Unreacted Starting Materials: The reaction did not go to completion.Purify the crude product using flash column chromatography or vacuum distillation to separate the product from starting materials.[9]
Formation of Side Products: Reaction conditions may have favored side reactions like enolization or reagent coupling.Optimize reaction conditions in future syntheses. For the current batch, purification via flash column chromatography is the most effective method to isolate the desired alcohol.[9]

Quantitative Data

The following table summarizes key quantitative data for this compound and a typical purification outcome.

ParameterValueNotes
Molecular Formula C₁₂H₁₄O[10]
Molecular Weight 174.24 g/mol [10]
Density 0.949 g/mL at 25 °C
Refractive Index n20/D 1.549
Typical Purity (Post-Chromatography) >97%Based on commercially available products and typical lab outcomes.[11]
Typical Reaction Yield 85-95%Yields are highly dependent on reaction conditions and exclusion of moisture. Similar alcohol syntheses report high yields.[1]

Experimental Protocol: Standard Work-up Procedure

This protocol outlines the steps for quenching, extraction, and isolation of crude this compound.

1. Reaction Quenching:

  • Once the reaction is deemed complete by TLC analysis, cool the reaction vessel in an ice-water bath to 0 °C.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2] Monitor for any temperature increase or gas evolution. Continue adding until no further exothermic reaction is observed.

2. Extraction and Phase Separation:

  • Transfer the entire mixture to a separatory funnel.

  • Add an organic extraction solvent (e.g., diethyl ether or ethyl acetate) and gently shake, venting the funnel frequently to release pressure.

  • Allow the layers to fully separate. The organic layer, containing the product, is typically the upper layer.

  • Drain the lower aqueous layer.

  • Re-extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[1]

3. Washing the Combined Organic Layers:

  • Combine all the organic extracts in the separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble salts).
    • Saturated aqueous sodium chloride (brine) (to remove the bulk of dissolved water).[1][6]

  • During each wash, shake gently and allow the layers to separate before draining the lower aqueous layer.

4. Drying and Solvent Removal:

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask.[2][7] The solution should become clear.

  • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.

5. Purification:

  • The crude product can be purified by either flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate mixture) or by vacuum distillation, depending on the nature of the impurities.[5]

Visualizations

Workup_Workflow start Completed Reaction Mixture quench 1. Quench (sat. aq. NH4Cl, 0°C) start->quench extract 2. Extract (e.g., Diethyl Ether) quench->extract inv1 extract->inv1 inv2 extract->inv2 Aqueous Waste wash 3. Wash (H2O, then Brine) dry 4. Dry (e.g., Na2SO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate purify 6. Purify (Chromatography or Distillation) concentrate->purify product Pure 1-Phenyl- 1-hexyn-3-ol purify->product inv1->wash

Caption: Standard experimental workflow for the work-up of this compound.

Caption: Decision tree for troubleshooting common work-up issues.

References

Technical Support Center: Minimizing Side Reactions in Alkynylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for alkynylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in their experiments. This guide provides detailed answers to frequently asked questions (FAQs) and step-by-step troubleshooting guides for common alkynylation reactions.

Section 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, the reaction is often plagued by the formation of undesired side products, primarily the homocoupling of the terminal alkyne (Glaser-Hay coupling).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in Sonogashira coupling, and what causes it?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a 1,3-diyne (dimer).[1] This undesired reaction, also known as Glaser or Hay coupling, consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product and complicating purification.[1][2] The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key species in the Glaser coupling pathway.[1]

Q2: How can I visually understand the competition between Sonogashira coupling and Glaser homocoupling?

A2: The following diagram illustrates the catalytic cycles of both the desired Sonogashira cross-coupling and the competing Glaser homocoupling side reaction.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (R-X) pd0->pd_add pd_complex R-Pd(II)L2-X pd_add->pd_complex transmetalation Transmetalation (Cu-C≡C-R') pd_complex->transmetalation pd_alkynyl R-Pd(II)L2-C≡C-R' transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product R-C≡C-R' (Desired Product) reductive_elim->product cu_catalyst Cu(I) alkyne R'-C≡C-H cu_catalyst->alkyne Base cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide cu_acetylide->transmetalation To Sonogashira Cycle oxidation Oxidation (O2) cu_acetylide->oxidation dimerization Dimerization oxidation->dimerization dimerization->cu_catalyst Regeneration diyne R'-C≡C-C≡C-R' (Homocoupling Product) dimerization->diyne

Caption: Competing pathways in Sonogashira reactions.

Q3: Are there copper-free methods to avoid homocoupling?

A3: Yes, several copper-free Sonogashira protocols have been developed to completely eliminate the Glaser coupling side reaction.[1] These methods often require careful optimization of the palladium catalyst, ligand, base, and solvent to achieve high yields of the desired cross-coupled product.[1]

Q4: What is the role of the base in minimizing side reactions?

A4: The base is essential for deprotonating the terminal alkyne. The choice and amount of base can significantly impact the extent of homocoupling. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in suppressing this side reaction.[2] However, using an excessive amount of any amine can sometimes promote other side reactions.[2]

Q5: Can protecting groups help in minimizing side reactions?

A5: Yes, protecting the terminal alkyne with a suitable group, such as a trimethylsilyl (TMS) group, can prevent homocoupling.[3] The TMS group can be removed in situ or in a subsequent step to yield the desired product.[3] This strategy is particularly useful in the synthesis of complex molecules where multiple reactive sites are present.[4]

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Significant Homocoupling Product 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. High alkyne concentration.1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Reduce Copper Catalyst Loading: Use the minimum effective concentration of the copper(I) co-catalyst. 3. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1] 4. Employ Copper-Free Conditions: Switch to a well-established copper-free protocol. 5. Use a Reducing Atmosphere: Introducing a hydrogen gas atmosphere diluted with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[5][6][7]
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Unsuitable solvent. 4. Low reactivity of aryl/vinyl halide.1. Verify Catalyst Activity: Use a fresh batch of palladium catalyst and copper(I) salt. Ensure they have been stored under appropriate conditions. 2. Optimize Ligand and Base: Screen different phosphine ligands (e.g., bulky and electron-rich ligands may be beneficial) and bases (e.g., secondary amines).[1] 3. Solvent Selection: Ensure the solvent is anhydrous and degassed. Common solvents include THF, DMF, and amines like triethylamine. The optimal solvent is substrate-dependent. 4. Increase Reaction Temperature: For less reactive halides (e.g., bromides and chlorides), a higher reaction temperature may be required.[3]
Formation of Other Byproducts (e.g., Hydrodehalogenation) 1. Presence of water or other protic impurities. 2. Suboptimal reaction conditions.1. Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. 2. Optimize Reaction Parameters: Adjusting the temperature, base, and ligand may help to suppress this side reaction.
Quantitative Data Summary

The following table summarizes the effect of reaction atmosphere on the yield of homocoupling byproduct in a Sonogashira reaction.

Reaction Atmosphere Homocoupling Byproduct Yield (%) Cross-Coupling Product Yield (%) Reference
AirHigh (not specified)Lower[6]
Nitrogen/ArgonReducedHigher[6]
Hydrogen/Nitrogen or Argon~2%Very Good[5][6][7]
Experimental Protocols

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[2]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.[2]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.[2]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Section 2: C-H Alkynylation

Direct C-H alkynylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. This method avoids the need for pre-functionalized starting materials. However, controlling selectivity and minimizing side reactions can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in transition metal-catalyzed C-H alkynylation?

A1: Side reactions in C-H alkynylation are highly dependent on the metal catalyst (e.g., Iridium, Rhodium, Gold) and the reaction conditions. Common side reactions include:

  • Homocoupling of the alkyne: Similar to Sonogashira coupling, this can be a significant side reaction, especially in gold-catalyzed systems.

  • Oxidative addition to other C-H bonds: This can lead to a mixture of regioisomers.

  • Solvent-related side reactions: For example, in electrochemical iridium-catalyzed C-H alkynylation, C-H methoxylation can be a major side product when using methanol as the solvent.[8]

  • Catalyst deactivation: The catalyst can be deactivated through various pathways, leading to low or no conversion.

Q2: How can I improve the regioselectivity of my C-H alkynylation reaction?

A2: The use of directing groups is a common strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond, which is then preferentially activated and functionalized. The choice of the directing group is crucial and depends on the substrate and the catalyst system.

Q3: My iridium-catalyzed C-H alkynylation is not working. What should I check first?

A3: For iridium-catalyzed reactions, low or no catalytic activity can often be attributed to catalyst integrity, purity of reagents and solvents, or suboptimal reaction conditions.[9] A systematic troubleshooting approach is recommended, starting with verifying the activity of the iridium precursor and ligands.[9][10]

Troubleshooting Guide: C-H Alkynylation
Issue Potential Cause Troubleshooting Steps
Low or No Yield 1. Catalyst deactivation. 2. Inappropriate solvent. 3. Suboptimal temperature.1. Verify Catalyst Integrity: Use fresh, pure catalyst and ligands. Handle air- and moisture-sensitive complexes under an inert atmosphere.[9][10] 2. Solvent Screening: The choice of solvent is critical. Polar, non-coordinating solvents are often effective.[10] 3. Temperature Optimization: The optimal temperature can vary significantly depending on the catalyst and substrates. A systematic screen of reaction temperatures is recommended.
Poor Regioselectivity 1. Ineffective directing group. 2. Competing C-H activation pathways.1. Screen Directing Groups: If applicable, test a variety of directing groups to find the one that provides the best selectivity for your substrate. 2. Ligand Modification: The electronic and steric properties of the ligand can influence the regioselectivity. Experiment with different ligands on the metal catalyst.
Formation of Homocoupling Product 1. Reaction conditions favoring dimerization.1. Adjust Reaction Parameters: Modifying the catalyst, solvent, and temperature can help to disfavor the homocoupling pathway. 2. Control Reagent Stoichiometry: Varying the ratio of the alkyne to the C-H substrate may reduce homocoupling.
Experimental Workflow and Logic

The following diagram outlines a general workflow for troubleshooting and optimizing a C-H alkynylation reaction.

CH_Alkynylation_Workflow start Start: Low Yield or Side Products in C-H Alkynylation check_catalyst 1. Verify Catalyst and Ligand Integrity (Freshness, Purity) start->check_catalyst check_reagents 2. Check Reagent and Solvent Purity (Anhydrous, Degassed) check_catalyst->check_reagents optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions screen_solvents Solvent Screening optimize_conditions->screen_solvents screen_temp Temperature Screening optimize_conditions->screen_temp screen_base Base/Additive Screening optimize_conditions->screen_base optimize_ligand 4. Ligand Modification screen_solvents->optimize_ligand screen_temp->optimize_ligand screen_base->optimize_ligand check_dg 5. Evaluate Directing Group (if applicable) optimize_ligand->check_dg success Successful Optimization (High Yield, Minimized Side Products) check_dg->success Issue Resolved failure Persistent Issues: Consult Literature for Alternative Methods check_dg->failure Issue Persists

References

Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Phenyl-1-hexyn-3-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A1: A standard and effective starting solvent system for a moderately polar compound like this compound is a mixture of a non-polar solvent and a more polar solvent.[1] A good starting point is an ethyl acetate/hexanes mixture.[1][2] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and adjust the ratio based on Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the optimal solvent system for my separation?

A2: The optimal solvent system should provide a good separation between your desired compound and any impurities. This is determined by running preliminary TLC plates with different solvent ratios.[3] Aim for an Rf (retention factor) value between 0.2 and 0.4 for the this compound to ensure good separation on the column. An ideal Rf value is around 0.3. If the Rf is too high (compound moves too fast), decrease the polarity of the solvent system. If the Rf is too low (compound doesn't move), increase the polarity.

Q3: What stationary phase is most appropriate for purifying this compound?

A3: For normal-phase column chromatography of this compound, silica gel is the most common and appropriate stationary phase. Standard flash-grade silica gel (e.g., 230-400 mesh) is suitable for this purpose. The silanol groups on the silica surface are acidic, which allows for effective separation of moderately polar compounds.[4]

Q4: How much crude sample can I load onto the column?

A4: The amount of crude sample you can load depends on the difficulty of the separation and the size of your column. As a general rule of thumb for flash chromatography, the sample load should be between 1% and 5% of the total mass of the silica gel used. For a difficult separation, a lower loading percentage (e.g., 1%) is recommended to achieve better resolution.

Troubleshooting Guide

Problem: My compound has a very low Rf value (or doesn't move from the baseline) on the TLC plate.

  • Possible Cause: The eluent (solvent system) is not polar enough.

  • Solution: Increase the polarity of your solvent system. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate. For instance, if a 10:1 hexanes:ethyl acetate mixture results in a low Rf, try an 8:1 or 5:1 mixture. You could also switch to a more polar solvent system, such as dichloromethane/methanol, starting with a very low percentage of methanol (e.g., 1-2%).[2]

Problem: My compound has a very high Rf value (runs with the solvent front) on the TLC plate.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of your solvent system. If you are using a 5:1 hexanes:ethyl acetate mixture, try a 10:1 or 20:1 mixture. The goal is to slow down the compound's movement on the silica to allow for separation from less polar impurities.

Problem: The separation between my compound and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution: Try a different combination of solvents. Sometimes, switching one component of the solvent system can significantly alter the selectivity. For example, you could try a diethyl ether/hexanes or an acetone/hexanes system.[1][5] Running TLC plates with different solvent systems is crucial for finding the best separation.

Problem: My compound is eluting as a broad band, leading to mixed fractions.

  • Possible Causes:

    • The initial sample was loaded in too large a volume of solvent.

    • The column was not packed properly, leading to channeling.

    • The sample is not very soluble in the eluent, causing it to precipitate at the top of the column.

  • Solutions:

    • Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the column.

    • Concentrated Loading: If using a wet-loading technique, dissolve the sample in the absolute minimum amount of the eluent or a slightly stronger solvent.[6]

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Problem: I have a low overall yield after column chromatography.

  • Possible Causes:

    • The compound is unstable on silica gel and is decomposing.[7]

    • The compound is highly polar and is irreversibly adsorbed onto the silica.

    • Fractions containing the product were discarded due to poor analysis.

  • Solutions:

    • Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, you could try deactivating the silica gel with a small amount of triethylamine in your eluent (if your compound is basic) or using a different stationary phase like alumina.

    • Increase Eluent Polarity: After your main compound has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining compound is released.

    • Careful Fraction Analysis: Analyze all fractions carefully by TLC before combining and concentrating them.

Data Presentation

Solvent System (v/v)PolarityExpected Rf for this compoundApplication Notes
100% HexanesVery Low~0.0Useful for eluting very non-polar impurities (e.g., hydrocarbons).
10:1 Hexanes / Ethyl AcetateLow0.1 - 0.2A good starting point for elution. May provide good separation from non-polar byproducts.
5:1 Hexanes / Ethyl AcetateMedium0.2 - 0.4Often the ideal range for eluting the target compound. Aim for an Rf in this range for the column.[4]
2:1 Hexanes / Ethyl AcetateHigh0.5 - 0.7May be too polar, potentially co-eluting with more polar impurities. Good for speeding up elution if needed.
100% Ethyl AcetateVery High~0.8Useful for flushing the column of all polar compounds after the desired product has been collected.[2]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of this compound
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 20:1, 10:1, 5:1, 2:1).

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., permanganate or vanillin).

    • Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.

  • Column Preparation (Slurry Packing):

    • Choose a glass column of an appropriate size for the amount of silica gel to be used.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10:1 hexanes:ethyl acetate).[6]

    • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).

    • Add 2-3 grams of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica. Maintain a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

    • If a gradient elution is needed, gradually increase the polarity of the solvent system (e.g., from 10:1 to 5:1 hexanes:ethyl acetate) to elute compounds with stronger interactions with the silica gel.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Spot several fractions on a single TLC plate for direct comparison.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC Analysis TLC Analysis Column Packing Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction TLC Fraction TLC Fraction Collection->Fraction TLC Combine Fractions Combine Fractions Fraction TLC->Combine Fractions Identify Pure Fractions Solvent Removal Solvent Removal Combine Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product G cluster_low cluster_high start Start TLC Analysis (e.g., 10:1 Hex:EtOAc) rf_check Is Rf between 0.2 and 0.4? start->rf_check too_low Rf is too low (<0.2) rf_check->too_low No too_high Rf is too high (>0.4) rf_check->too_high No optimal Optimal Solvent System Found Proceed to Column rf_check->optimal Yes increase_pol Increase Polarity (e.g., 5:1 Hex:EtOAc) too_low->increase_pol decrease_pol Decrease Polarity (e.g., 20:1 Hex:EtOAc) too_high->decrease_pol increase_pol->rf_check Re-run TLC decrease_pol->rf_check Re-run TLC

References

Technical Support Center: Analysis of 1-Phenyl-1-hexyn-3-ol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Phenyl-1-hexyn-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the NMR analysis of this compound.

Q1: My 1H NMR spectrum shows unexpected peaks in the aromatic region (δ 7.0-8.0 ppm) and a singlet around δ 10.0 ppm. What could be the impurity?

A1: These signals strongly suggest the presence of unreacted benzaldehyde , a common starting material for the synthesis of this compound. The aldehyde proton of benzaldehyde typically appears as a sharp singlet around δ 10.0 ppm, and the aromatic protons resonate between δ 7.5 and 8.0 ppm.[1]

Troubleshooting Steps:

  • Compare with Reference Spectra: Compare the chemical shifts and coupling patterns of the impurity signals with a known spectrum of benzaldehyde.

  • Check Reaction Completion: If the reaction was performed in-house, this indicates an incomplete reaction. Consider extending the reaction time or optimizing the reaction conditions.

  • Purification: If the material was purchased, further purification by column chromatography may be necessary.

Q2: I observe extra signals in the aliphatic region of my 1H NMR spectrum, specifically a triplet around δ 1.0 ppm and multiplets between δ 1.5 and 2.2 ppm. What is the likely contaminant?

A2: These signals are characteristic of unreacted 1-pentyne , the other key starting material in the synthesis. The terminal methyl group (CH3) of 1-pentyne typically appears as a triplet, and the methylene groups (CH2) show characteristic multiplets in the upfield region of the spectrum.[2][3]

Troubleshooting Steps:

  • Confirm with 13C NMR: Check the 13C NMR spectrum for signals corresponding to 1-pentyne, which has characteristic peaks for its sp-hybridized carbons.

  • Assess Volatility: 1-pentyne is volatile. If present in significant amounts, it might be removable under high vacuum, though this should be done with care to avoid loss of the desired product.

  • Review Stoichiometry: If synthesizing the compound, review the stoichiometry of the reactants. An excess of 1-pentyne may have been used.

Q3: My NMR spectra show signals for a carbonyl group (around δ 190 ppm in 13C NMR) and vinylic protons (δ 6.0-7.5 ppm in 1H NMR) that are not consistent with the starting materials. What are these impurities?

A3: The presence of a conjugated ketone and vinylic protons suggests that this compound has undergone a Meyer-Schuster rearrangement to form (E)- and/or (Z)-1-phenylhex-2-en-1-one . This is a common acid-catalyzed rearrangement of propargyl alcohols.

Troubleshooting Steps:

  • Analyze Coupling Constants: The geometry of the double bond in the enone isomers can be determined by the coupling constant (J) between the vinylic protons in the 1H NMR spectrum. A larger coupling constant (typically ~16 Hz) indicates the trans (E) isomer, while a smaller coupling constant is characteristic of the cis (Z) isomer.

  • Check for Acidic Conditions: The rearrangement is often promoted by acidic conditions. Ensure that all workup and purification steps are performed under neutral or slightly basic conditions to minimize this side reaction.

  • Chromatographic Separation: The (E) and (Z) isomers, along with the desired alcohol, can usually be separated by column chromatography.

Q4: I see a peak around δ 190-200 ppm in my 13C NMR spectrum, but no corresponding vinylic proton signals in the 1H NMR. What could this be?

A4: This could indicate the presence of 1-phenyl-1-hexyn-3-one , the product of the oxidation of the secondary alcohol in this compound. The carbonyl carbon of a ketone adjacent to an alkyne would appear in this region. The absence of vinylic protons distinguishes it from the rearrangement products.

Troubleshooting Steps:

  • Check for Oxidizing Agents: Review the experimental procedure to ensure no oxidizing agents were inadvertently introduced. Air oxidation can also occur, especially if the sample has been stored for a long time.

  • Confirm with IR Spectroscopy: An IR spectrum should show a strong carbonyl stretch for the ketone, which would be absent in the pure alcohol.

  • Purification: This impurity can likely be separated from the more polar alcohol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: Please refer to the data tables below for a summary of the expected chemical shifts for this compound and its potential impurities.

Q2: The -OH proton signal of my this compound is broad and its chemical shift varies between samples. Is this normal?

A2: Yes, this is very common for alcohol protons. The chemical shift and peak shape of the -OH proton are highly dependent on concentration, temperature, solvent, and the presence of acidic or basic impurities. The peak can range from a sharp singlet to a broad hump and can appear over a wide chemical shift range (typically δ 2-5 ppm).

Q3: How can I confirm the presence of an -OH proton?

A3: A simple method is to perform a D2O shake . Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The -OH proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.

Q4: What are some common solvent impurities I should be aware of?

A4: Common NMR solvents like CDCl3 can contain residual CHCl3 (δ ~7.26 ppm) and water (δ ~1.56 ppm). Acetone (δ ~2.17 ppm) and grease (broad signals around δ 0.8-1.5 ppm) are also frequent contaminants from lab equipment.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl3

CompoundPhenyl (Ar-H)Vinylic (-CH=CH-)Methine (-CH-OH)Methylene (-CH2-)Methyl (-CH3)Other
This compound ~7.2-7.5 (m)-~4.5 (t)~1.7-1.9 (m)~1.0 (t)~2.5 (br s, -OH)
Benzaldehyde~7.5-8.0 (m)----~10.0 (s, -CHO)
1-Pentyne---~1.5 (m), ~2.2 (m)~1.0 (t)~1.9 (t, ≡C-H)
(E)-1-phenylhex-2-en-1-one~7.3-8.0 (m)~6.9 (dt), ~6.5 (dt)-~2.3 (q)~1.0 (t)-
(Z)-1-phenylhex-2-en-1-one~7.3-8.0 (m)~6.3 (m)-~2.7 (q)~1.1 (t)-
1-phenyl-1-hexyn-3-one (Predicted)~7.3-7.6 (m)--~2.7 (t)~1.1 (t)-

Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl3

CompoundCarbonyl (C=O)Aromatic/Vinylic (C)Alkyne (C≡C)Methine (-CH-OH)Methylene (-CH2-)Methyl (-CH3)
This compound -~122.6, 128.2, 128.3, 131.6~84.7, 90.2~62.7~18.5, 39.9~13.7
Benzaldehyde~192.3~128.9, 129.8, 134.4, 136.3----
1-Pentyne--~68.5, 83.5-~20.5, 22.1~13.4
(E)-1-phenylhex-2-en-1-one~190.8~125.9, 128.4, 132.9, 137.9, 149.4--~35.4~13.7
(Z)-1-phenylhex-2-en-1-one~190.8~128.4, 132.9, 137.9, 149.7--~28.4~13.8
1-phenyl-1-hexyn-3-one (Predicted)~185-195~123, 128, 129, 132~85, 95-~18, 45~13

Experimental Protocols

NMR Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool at the bottom of the pipette to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

  • D2O Exchange (Optional): To identify the hydroxyl proton, acquire a standard 1H NMR spectrum. Then, add 1-2 drops of deuterium oxide (D2O) to the NMR tube, cap, and shake gently. Re-acquire the 1H NMR spectrum. The disappearance or significant reduction of a signal confirms it as the -OH proton.

Visualizations

impurity_identification_workflow cluster_impurities Potential Impurities cluster_actions Corrective Actions start Start NMR Analysis spectrum Acquire 1H and 13C NMR Spectra start->spectrum analyze_signals Analyze Unexpected Signals spectrum->analyze_signals benzaldehyde Benzaldehyde Signals? (~10.0 ppm, 7.5-8.0 ppm in 1H) analyze_signals->benzaldehyde pentyne 1-Pentyne Signals? (~1.0, 1.5, 2.2 ppm in 1H) analyze_signals->pentyne rearrangement Rearrangement Products? (Vinylic H, C=O in 13C) analyze_signals->rearrangement oxidation Oxidation Product? (C=O in 13C, no vinylic H) analyze_signals->oxidation incomplete_rxn Incomplete Reaction / Starting Material benzaldehyde->incomplete_rxn pentyne->incomplete_rxn side_reaction Side Reaction Product rearrangement->side_reaction oxidation->side_reaction purify Purify Sample (e.g., Chromatography) incomplete_rxn->purify side_reaction->purify end Pure Sample Identified purify->end

Caption: Workflow for identifying impurities in this compound by NMR.

synthesis_and_impurities cluster_reactants Starting Materials cluster_impurities Potential Impurities benzaldehyde Benzaldehyde reaction Synthesis benzaldehyde->reaction pentyne 1-Pentyne pentyne->reaction product This compound (Desired Product) reaction->product unreacted_benz Unreacted Benzaldehyde reaction->unreacted_benz unreacted_pent Unreacted 1-Pentyne reaction->unreacted_pent rearrangement 1-Phenylhex-2-en-1-one (Rearrangement) product->rearrangement Acid/Heat oxidation 1-Phenyl-1-hexyn-3-one (Oxidation) product->oxidation Oxidant/Air

Caption: Synthesis pathway of this compound and the origin of common impurities.

References

Quenching procedures for organometallic reactions in 1-Phenyl-1-hexyn-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1-hexyn-3-ol, a key intermediate for researchers, scientists, and drug development professionals. The focus is on the critical quenching procedures for the organometallic reactions involved.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the quenching step.

Issue 1: Low or No Product Yield After Quenching

Possible Cause Suggested Solution(s)
Premature Quenching of Organometallic Reagent Ensure all glassware is rigorously flame-dried or oven-dried to remove any trace of water. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
Degradation of Organometallic Reagent Use freshly prepared or recently titrated Grignard or organolithium reagents. Prolonged storage can lead to degradation.
Inefficient Quenching For Grignard reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent. For organolithium reactions, a similar quenching procedure can be followed. Ensure the quenching solution is added slowly at a low temperature (e.g., 0 °C) to control the exotherm.
Side Reactions During Grignard Formation A major side reaction is Wurtz-like homocoupling. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation.

Issue 2: Formation of an Emulsion During Work-up

Possible Cause Suggested Solution(s)
Formation of Magnesium Salts Quenching with saturated aqueous ammonium chloride can sometimes lead to the formation of fine precipitates of magnesium salts, resulting in an emulsion.
Choice of Quenching Agent Consider using a dilute acid solution (e.g., 1 M HCl) for quenching. This can help to dissolve the magnesium salts and prevent emulsion formation, leading to a more efficient work-up.[1]

Issue 3: Presence of α,β-Unsaturated Ketone Impurity

Possible Cause Suggested Solution(s)
Meyer-Schuster Rearrangement The use of acidic conditions during work-up can catalyze the rearrangement of the propargyl alcohol product to an α,β-unsaturated ketone.
Mild Quenching Conditions Use a neutral or mildly acidic quenching agent like saturated aqueous ammonium chloride. Avoid strong acids during the initial quench to minimize the risk of this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the nucleophilic addition of a phenylacetylide organometallic reagent to butanal. This can be achieved using either a Grignard reagent (phenylmagnesium bromide followed by reaction with butanal) or an organolithium reagent (deprotonation of phenylacetylene with a strong base like n-butyllithium, followed by the addition of butanal).

Q2: Why is the quenching step so critical in this synthesis?

A2: The quenching step serves two primary purposes: to protonate the alkoxide intermediate to form the desired alcohol and to neutralize any unreacted organometallic reagent. Improper quenching can lead to low yields, the formation of byproducts, and difficulties in purification.

Q3: What are the best practices for quenching a Grignard reaction for this synthesis?

A3: The reaction mixture should be cooled in an ice bath before the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This method is generally effective for hydrolyzing the magnesium alkoxide and dissolving the resulting magnesium salts.

Q4: Can I use water to quench the reaction?

A4: While water will protonate the alkoxide, it reacts violently with unreacted Grignard or organolithium reagents. This can be dangerous and difficult to control. It is much safer to use a buffered or mildly acidic quenching solution like saturated aqueous ammonium chloride.

Q5: How can I confirm that my Grignard reagent has formed successfully before adding the aldehyde?

A5: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a more quantitative assessment, a small aliquot of the reagent can be titrated.

Data Presentation

The choice of quenching agent can impact the ease of the work-up procedure.

Quenching AgentObservationRecommendation
Saturated Aqueous NH₄ClCan sometimes lead to the formation of a white emulsion, complicating the separation of aqueous and organic layers.A standard and generally effective method.
1 M Aqueous HClAvoids the formation of an emulsion, allowing for a more efficient work-up.[1]Recommended if emulsions are a persistent issue.

Experimental Protocols

The following are representative protocols for the synthesis of this compound using either a Grignard or an organolithium reagent.

Protocol 1: Synthesis via Grignard Reagent

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle warming. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Phenylacetylide Formation: Phenylacetylene is added dropwise to the freshly prepared Grignard reagent. The mixture is stirred for 1 hour at room temperature.

  • Aldehyde Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of butanal in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • Quenching: The reaction mixture is cooled to 0 °C, and saturated aqueous ammonium chloride solution is added slowly and carefully with vigorous stirring.

  • Work-up and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis via Organolithium Reagent

  • Apparatus Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and a septum under an inert atmosphere (nitrogen or argon).

  • Acetylide Formation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C in a dry ice/acetone bath. Phenylacetylene is added, followed by the slow, dropwise addition of n-butyllithium, maintaining the temperature at -78 °C. The resulting solution is stirred for 1 hour.

  • Aldehyde Addition: Butanal is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.[4]

  • Quenching: The reaction is cooled to 0 °C, and quenched by the slow addition of saturated aqueous ammonium chloride solution.[4]

  • Work-up and Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]

Mandatory Visualization

Quenching_Workflow General Quenching Workflow for Organometallic Reactions cluster_reaction Reaction Completion cluster_quenching Quenching cluster_workup Work-up Reaction_Mixture Organometallic Reaction Mixture (Alkoxide Intermediate) Cooling Cool to 0 °C Reaction_Mixture->Cooling 1. Quench_Addition Slow, Dropwise Addition of Quenching Agent Cooling->Quench_Addition 2. Stirring Vigorous Stirring Quench_Addition->Stirring 3. Separation Phase Separation Stirring->Separation 4. Extraction Extraction with Organic Solvent Separation->Extraction 5. Drying Drying of Organic Layer Extraction->Drying 6. Purification Solvent Removal & Purification Drying->Purification 7. Product Pure this compound Purification->Product

Caption: A generalized workflow for the quenching and work-up of organometallic reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Organometallic) Start->Check_Reagents Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Check_Quenching Evaluate Quenching Procedure Start->Check_Quenching Check_Workup Investigate Work-up (Emulsion, Side Reactions) Start->Check_Workup Solution_Reagents Use Fresh/Dry Reagents Check_Reagents->Solution_Reagents Solution_Conditions Ensure Dry Glassware & Inert Atmosphere Check_Conditions->Solution_Conditions Solution_Quenching Optimize Quenching (Agent, Temperature, Rate) Check_Quenching->Solution_Quenching Solution_Workup Modify Work-up (e.g., Use 1M HCl for Emulsion) Check_Workup->Solution_Workup

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Effect of solvent on Meyer-Schuster rearrangement selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Meyer-Schuster rearrangement. The focus is on the critical role of solvent selection in influencing reaction selectivity and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the Meyer-Schuster rearrangement?

The Meyer-Schuster rearrangement is sensitive to the solvent environment. The polarity of the solvent can influence the rate and selectivity of the reaction by stabilizing the transition state. Theoretical studies suggest that a "solvent caging" effect can stabilize the intermediates involved in the rearrangement.[1][2] While a systematic quantitative correlation across a wide range of solvents is not extensively documented in a single study, empirical evidence suggests that nonpolar, aprotic solvents often provide excellent results.

Q2: Which solvent is generally recommended for good selectivity in the Meyer-Schuster rearrangement?

Based on solvent screening studies, toluene is often the recommended solvent for achieving high reactivity and selectivity in the Meyer-Schuster rearrangement.[3] In one study, various apolar and polar solvents were tested, and none could match the performance of toluene.[3]

Q3: Can protic solvents be used for the Meyer-Schuster rearrangement?

While the reaction can be performed in protic solvents, they may not always be the optimal choice. Protic solvents can potentially participate in side reactions or alter the catalytic activity. For instance, the use of acidic media like acetic acid is part of the classical conditions for this rearrangement.[3] However, for modern catalytic systems, aprotic solvents are generally preferred to avoid complications.

Q4: How does solvent choice affect the competition with the Rupe rearrangement?

The Rupe rearrangement is a common competing reaction, particularly with tertiary propargylic alcohols.[1] This side reaction leads to the formation of α,β-unsaturated methyl ketones instead of the expected aldehydes. The choice of solvent, in conjunction with the catalyst and reaction conditions, can influence the chemoselectivity between the Meyer-Schuster and Rupe pathways. Nonpolar, aprotic solvents like toluene have been shown to favor the Meyer-Schuster rearrangement.[3]

Q5: What is the role of "solvent caging" in the Meyer-Schuster rearrangement?

The concept of "solvent caging" has been proposed to explain the stabilizing effect of the solvent on the transition state of the Meyer-Schuster rearrangement.[1][2] It is suggested that solvent molecules arrange themselves around the reacting species, creating a "cage" that stabilizes the charged intermediates and facilitates the desired 1,3-hydroxyl shift.

Troubleshooting Guides

Issue 1: Low E/Z Selectivity

Symptoms:

  • The product is a mixture of E and Z isomers, with the desired isomer in low ratio.

  • 1H NMR analysis of the crude reaction mixture shows complex signals in the olefinic region.

Possible Causes & Solutions:

CauseSolution
Suboptimal Solvent Choice The polarity of the solvent can significantly impact the stereoselectivity. If you are observing poor E/Z ratios, consider switching to a nonpolar, aprotic solvent like toluene , which has been reported to provide high selectivity.[3]
Reaction Temperature Too Low Lower reaction temperatures have been shown to decrease the E/Z selectivity of the Meyer-Schuster rearrangement.[3] If your protocol allows, cautiously increasing the reaction temperature may improve the stereoselectivity. However, be aware that higher temperatures can also lead to decomposition.
Inappropriate Catalyst The choice of catalyst is crucial for selectivity. If solvent optimization does not resolve the issue, consider screening different acid catalysts (e.g., Brønsted vs. Lewis acids) as their interaction with the substrate and solvent can influence the stereochemical outcome.
Issue 2: Formation of Byproducts

Symptoms:

  • Besides the desired α,β-unsaturated carbonyl compound, other major products are observed by TLC, GC, or NMR.

  • The isolated yield of the desired product is low despite good conversion of the starting material.

Common Byproducts & Troubleshooting:

ByproductIdentificationCauseMitigation Strategies
Rupe Rearrangement Product Formation of an α,β-unsaturated methyl ketone from a tertiary propargylic alcohol.[1]This is a common competing pathway for tertiary alcohols.Employ milder reaction conditions. The use of certain catalysts in nonpolar solvents can suppress the Rupe pathway.
Ether Byproduct Dimeric ether of the starting propargylic alcohol.Condensation reaction of the starting alcohol, which can be promoted by the acid catalyst.Modifying the reaction conditions, such as catalyst loading and temperature, can minimize this side reaction. In some cases, the ether can act as an intermediate.[3]
Allenic Alcohol The intermediate allenol may be observed under certain conditions.Incomplete tautomerization to the final carbonyl compound.Ensure complete reaction by extending the reaction time or adjusting the workup procedure to promote tautomerization.

Data Presentation

The following table summarizes the effect of different solvents on the yield and selectivity of the Meyer-Schuster rearrangement of a model substrate as reported in a study by Díez-González and coworkers.

Table 1: Solvent Screening for the Meyer-Schuster Rearrangement

EntrySolventYield of Enone (%)E/Z Ratio
1Toluene90>98:2
2Dioxane75>98:2
3CH2Cl268>98:2
4CH3CN55>98:2
5THF52>98:2

Reaction conditions: 1a (1 mmol), aq. (OH)P(O)H2 (10 mol%) in solvent (1 mL) at 90 °C for 18 h. Yields and E/Z ratios were determined by 1H NMR of the crude reaction mixture.[3]

Experimental Protocols

General Procedure for Solvent Optimization in the Meyer-Schuster Rearrangement

This protocol provides a framework for screening different solvents to optimize the selectivity and yield of the Meyer-Schuster rearrangement.

  • Preparation of Starting Material:

    • Synthesize and purify the desired propargylic alcohol starting material. Ensure it is free of impurities that might interfere with the reaction.

  • Reaction Setup:

    • In a series of clean, dry reaction vials equipped with stir bars, add the propargylic alcohol (e.g., 0.5 mmol).

    • To each vial, add the chosen acid catalyst (e.g., 5-10 mol%).

    • To each vial, add the solvent to be tested (e.g., 1.0 mL). Solvents to consider for screening include:

      • Nonpolar: Toluene, Hexane, Dioxane

      • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)

      • Polar Protic: (Use with caution, may require different catalyst systems) Acetic Acid, Methanol

  • Reaction Execution:

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 90-110 °C).[3]

    • Stir the reactions for a set period (e.g., 18 hours).[3] Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.

  • Workup and Analysis:

    • Cool the reaction mixtures to room temperature.

    • Quench the reactions with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by 1H NMR spectroscopy to determine the conversion, yield (using an internal standard), and the E/Z isomer ratio.

Mandatory Visualization

MeyerSchuster_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization Start Select Propargylic Alcohol and Acid Catalyst Solvent_Screen Perform Reaction in Parallel in Different Solvents: - Toluene (Nonpolar) - DCM (Polar Aprotic) - MeCN (Polar Aprotic) - Dioxane (Nonpolar) - THF (Polar Aprotic) Start->Solvent_Screen Reaction Setup Analysis Analyze Crude Product: - Conversion (TLC/GC) - Yield (NMR with std.) - E/Z Selectivity (NMR) Solvent_Screen->Analysis Workup Optimization Identify Optimal Solvent. Further optimize: - Temperature - Catalyst Loading - Reaction Time Analysis->Optimization Evaluate Results

Caption: Workflow for solvent optimization in the Meyer-Schuster rearrangement.

References

Validation & Comparative

The Reactivity of 1-Phenyl-1-hexyn-3-ol: A Comparative Analysis with Other Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl alcohols are a versatile class of compounds in organic synthesis, serving as crucial intermediates in the formation of complex molecules, including pharmaceuticals and natural products. Their reactivity, centered around the alkyne and hydroxyl functional groups, allows for a diverse range of transformations. This guide provides a comparative analysis of the reactivity of 1-Phenyl-1-hexyn-3-ol against other representative propargyl alcohols in several key catalytic reactions. The comparison is supported by experimental data to highlight the influence of substitution on reaction outcomes.

The unique structure of this compound, a secondary alcohol with an internal alkyne flanked by a phenyl and a propyl group, imparts a distinct reactivity profile compared to simpler terminal or unsubstituted propargyl alcohols. This difference is explored through reactions such as the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction.

Comparative Reactivity Data

The following tables summarize quantitative data from various experiments, offering a direct comparison of this compound's performance against other propargyl alcohols.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. Modern methods often employ gold catalysts for milder and more efficient reactions.[1][2]

SubstrateCatalystSolvent / AdditiveTemp. (°C)TimeProductYield (%)E:Z Ratio
This compound PPh₃AuNTf₂Toluene / Methanol60-cis/trans-1-Phenylhex-2-en-1-one64.21:1
1-Phenyl-2-propyn-1-ol NHC-Au-OTfDioxane5030 minCinnamaldehyde>99-
3-Hexyn-2-ol NHC-Au-OTfCDCl₃298 K-3-Hexen-2-one--
1,3-Diphenyl-2-propyn-1-ol NHC-Au-OTfCDCl₃298 K-1,3-Diphenyl-2-propen-1-one--

Data compiled from references[1] and[3].

The presence of the phenyl group directly conjugated to the alkyne in this compound and 1,3-diphenyl-2-propyn-1-ol influences the electronic properties of the triple bond, affecting the rate and outcome of the rearrangement. Gold catalysts have been shown to be highly effective, offering faster reactions and milder conditions compared to traditional, more toxic mercury-based catalysts.[1]

Key Reaction Methodologies & Mechanisms

Understanding the experimental conditions and underlying mechanisms is crucial for researchers designing synthetic pathways. Below are detailed protocols and diagrams for the reactions discussed.

Gold-Catalyzed Meyer-Schuster Rearrangement

This reaction transforms propargyl alcohols into α,β-unsaturated carbonyl compounds. The gold catalyst activates the alkyne, facilitating a nucleophilic attack and subsequent rearrangement.

Meyer_Schuster_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve this compound in Toluene/Methanol catalyst Add PPh₃AuNTf₂ catalyst reagents->catalyst heat Heat mixture to 60°C with air condenser catalyst->heat monitor Monitor progress via TLC (every 15 mins) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract column Purify via Column Chromatography (10:1 Hexanes/Ethyl Acetate) extract->column product product column->product Isolate Product: 1-Phenylhex-2-en-1-one

Caption: Experimental workflow for the gold-catalyzed Meyer-Schuster rearrangement.

Experimental Protocol:

  • Preparation: In a suitable flask, dissolve this compound in a mixture of toluene and methanol.[1]

  • Catalyst Addition: Add the gold catalyst (e.g., PPh₃AuNTf₂) to the solution.[1]

  • Reaction: Attach an air condenser and heat the mixture to 60°C.[1]

  • Monitoring: Track the reaction's progress by taking aliquots every 15 minutes and analyzing them using Thin-Layer Chromatography (TLC) with a 10:1 hexanes/ethyl acetate eluent.[2]

  • Workup: Once the reaction is complete, cool the mixture and perform a standard aqueous workup followed by solvent extraction.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with 10:1 hexanes/ethyl acetate to isolate the α,β-unsaturated ketone product.[1]

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for subsequent nucleophilic attack. This method is highly effective for converting propargylic alcohols into a variety of substituted alkynes under mild conditions.[4][5]

Nicholas_Reaction_Pathway start Propargyl Alcohol co_complex Co₂(CO)₈-Alkyne Complex start->co_complex + Co₂(CO)₈ in DCM cation Stabilized Propargylic Cation [R-C⁺-C≡C-R']•Co₂(CO)₆ co_complex->cation + Lewis Acid (e.g., BF₃∙Et₂O) product_complex Nucleophile-Adduct Cobalt Complex cation->product_complex + Nucleophile (Nu⁻) final_product Substituted Alkyne product_complex->final_product Oxidative Demetallation (e.g., CAN)

Caption: Key steps in the Nicholas reaction mechanism.

Experimental Protocol:

  • Complexation: Dissolve the propargyl alcohol (1.0 eq) in dichloromethane (DCM) at room temperature. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir for 1 hour.[4]

  • Cation Formation: Cool the mixture to 0°C and add the desired nucleophile (3.0 eq), followed by a Lewis acid such as BF₃∙Et₂O (2.5 eq). Stir for approximately 3.5 hours.[4]

  • Quenching: Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution.[4]

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over sodium sulfate (Na₂SO₄).

  • Demetallation: Concentrate the organic phase to obtain the crude cobalt-complexed product. Dissolve this residue in acetone at 0°C and add ceric ammonium nitrate (CAN, 4.4 eq) in portions. Allow the mixture to warm to room temperature and stir for 1 hour.[4]

  • Purification: Concentrate the mixture, dilute with water, and extract with ethyl acetate (EtOAc). Wash the combined organic extracts, dry, and concentrate. Purify the final product by flash column chromatography.[4]

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[6] This atom-economical reaction is typically catalyzed by various transition metals, including gold, copper, and iron.[7][8] The reactivity of the alkyne component is paramount, and thus this reaction is primarily suited for terminal alkynes. This compound, being an internal alkyne, would not be a suitable substrate for the standard A³ coupling mechanism which requires C-H activation of a terminal alkyne.[8]

A3_Coupling_Mechanism cluster_imine Imine Formation cluster_alkyne Alkyne Activation aldehyde Aldehyde (R¹CHO) imine Iminium Ion [R¹CH=N⁺R²R³] aldehyde->imine amine Amine (R²R³NH) amine->imine product Propargylamine imine->product Nucleophilic Attack alkyne Terminal Alkyne (R⁴C≡CH) acetylide Metal Acetylide (R⁴C≡C-M) alkyne->acetylide catalyst Metal Catalyst (M) catalyst->acetylide acetylide->product

Caption: Mechanistic pathway of the A³ coupling reaction.

Conclusion

The reactivity of propargyl alcohols is significantly influenced by their substitution pattern. This compound demonstrates characteristic reactivity in rearrangements like the Meyer-Schuster, where the internal, phenyl-conjugated alkyne leads to the formation of α,β-unsaturated ketones. Its structure, however, makes it unsuitable for reactions requiring a terminal alkyne, such as the A³ coupling. In contrast, reactions that proceed via stabilization of a propargylic cation, like the Nicholas reaction, are broadly applicable to a wide range of propargyl alcohols, including tertiary and secondary alcohols like this compound. For researchers, understanding these structural and mechanistic nuances is essential for selecting the appropriate substrate and reaction conditions to achieve a desired synthetic outcome. The use of modern catalysts, particularly gold-based systems, continues to expand the synthetic utility of this important class of molecules by enabling reactions under milder, more selective, and efficient conditions.

References

A Comparative Guide to Catalysts for the Meyer-Schuster Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

The Meyer-Schuster rearrangement, a cornerstone transformation in organic synthesis, facilitates the conversion of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1] This reaction has seen significant evolution from its early days of harsh acidic conditions to the current era of mild and selective catalysis. For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving high yields, controlling stereoselectivity, and ensuring compatibility with complex molecular architectures. This guide provides a comparative overview of various catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalyst for a given synthetic challenge.

At a Glance: Performance of Key Catalyst Classes

The selection of a catalyst for the Meyer-Schuster rearrangement hinges on factors such as substrate scope, desired reaction conditions, and cost. Below is a summary of the performance of prominent catalyst classes for the rearrangement of a common substrate, 1,1-diphenylprop-2-yn-1-ol.

Catalyst ClassCatalyst ExampleCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
Transition Metal
GoldPPh₃AuNTf₂1-2TolueneRoom Temp0.5-4>95>99:1[2]
GoldAuCl₃5CH₂Cl₂Room Temp192-
SilverAgOTf5Dioxane8020High (unspecified)-[3]
Ruthenium[RuCl₂(p-cymene)]₂2.5Toluene801.598>99:1
Brønsted Acid
Phosphorus-basedHypophosphorous acid5-10Toluene90-1101885>95:5[4]
Sulfonic Acidp-TsOH101,2-DCE80195-
Solid Acid
ZeoliteH-BEA-Toluene11024Moderate-[5]
Ion-Exchange ResinAmberlyst-15-DichloromethaneReflux24Good-[6]
Organocatalyst
Thiourea-basedSchreiner's Catalyst10CH₂Cl₂Room Temp24Moderate-[7]

Note: Yields and reaction conditions are highly substrate-dependent. The data presented here is for a specific substrate and should be considered as a general performance indicator. "-" indicates data not specified in the cited literature.

In-Depth Catalyst Analysis

Transition Metal Catalysts: The Gold Standard and Beyond

Transition metal complexes, particularly those of gold, silver, and ruthenium, are highly effective for the Meyer-Schuster rearrangement, often proceeding under mild conditions with excellent yields and stereoselectivity.[1][8]

  • Gold Catalysts: Gold complexes, such as [Au(IPr)Cl]/AgSbF₆ and PPh₃AuNTf₂, are renowned for their high catalytic activity and functional group tolerance.[2] They typically afford the thermodynamically favored E-isomer with high selectivity. Both gold(I) and gold(III) species have been shown to be effective.[9]

  • Silver Catalysts: Silver salts, like silver triflate (AgOTf), are also potent catalysts for this rearrangement.[3] They are generally less expensive than their gold counterparts but may require higher temperatures or longer reaction times.

  • Ruthenium Catalysts: Ruthenium complexes have emerged as versatile catalysts, capable of promoting not only the Meyer-Schuster rearrangement but also the competing Rupe rearrangement.[4] The choice of ligands and additives can steer the reaction towards the desired product.

Brønsted and Lewis Acid Catalysis: The Traditional and the Refined Approach

The original Meyer-Schuster rearrangement was conducted using strong Brønsted acids.[4] While effective, these conditions often lead to side reactions, particularly the Rupe rearrangement in the case of tertiary alcohols.[4] Modern methodologies employ milder Brønsted and Lewis acids to improve selectivity.

  • Phosphorus-Containing Brønsted Acids: Commercially available and inexpensive phosphorus-based acids, such as hypophosphorous acid, have been demonstrated to be efficient catalysts.[4] These reactions are typically carried out in non-polar solvents at elevated temperatures.

  • Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective Brønsted acid catalyst for this transformation, often providing high yields in chlorinated solvents.

  • Lewis Acids: A wide range of Lewis acids, including InCl₃, can catalyze the Meyer-Schuster rearrangement, often under microwave irradiation to accelerate the reaction and improve yields.[1]

Solid Acid Catalysts: Heterogeneous and Recyclable Options

The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers significant advantages in terms of catalyst separation and recyclability, aligning with the principles of green chemistry.

  • Zeolites: Zeolites, like H-BEA, with their porous structures and tunable acidity, can act as effective heterogeneous catalysts for the Meyer-Schuster rearrangement.[5] The reaction typically requires elevated temperatures.

  • Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are strong acidic catalysts that can be readily employed in a packed-bed reactor for continuous flow processes or easily filtered from batch reactions.[6]

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free reaction pathways. While less common for the Meyer-Schuster rearrangement, certain organocatalysts have shown promise.

  • Thiourea Derivatives: Chiral thiourea-based organocatalysts, known for their ability to activate substrates through hydrogen bonding, can catalyze the Meyer-Schuster rearrangement, albeit with generally lower efficiency compared to metal catalysts.[7]

Visualizing the Catalytic Pathways

The general mechanism of the Meyer-Schuster rearrangement and a typical experimental workflow are depicted below.

Meyer_Schuster_Mechanism cluster_0 Meyer-Schuster Rearrangement Propargyl Alcohol Propargyl Alcohol Protonated Alcohol Protonated Alcohol Propargyl Alcohol->Protonated Alcohol + H⁺ Allenic Carbocation Allenic Carbocation Protonated Alcohol->Allenic Carbocation - H₂O (Rate-determining) Allenol Intermediate Allenol Intermediate Allenic Carbocation->Allenol Intermediate + H₂O Enone/Enal Enone/Enal Allenol Intermediate->Enone/Enal Tautomerization

Figure 1. General mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Substrate + Catalyst + Solvent Start->Reaction_Setup Reaction Stirring at specified temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Quenching + Extraction Monitoring->Workup Complete Purification Purification Column Chromatography Workup->Purification Characterization Product Characterization NMR, IR, MS Purification->Characterization End End Characterization->End

References

A Comparative Guide to the Validation of a Chiral HPLC Method for 1-Phenyl-1-hexyn-3-ol and Alternative Enantioseparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-Phenyl-1-hexyn-3-ol enantiomers with alternative techniques, namely Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Formation. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research or manufacturing need.

Experimental Protocols

A robust and reliable analytical method is paramount for the quality control of chiral substances. The following sections detail the experimental procedures for a validated chiral HPLC method and two alternative enantioseparation techniques.

1. Validated Chiral HPLC Method

High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1][2] The method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3][4][5]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Sample Preparation: A racemic standard of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL. Solutions of individual enantiomers are also prepared for peak identification.

Validation Parameters: The method is validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[3][4]

2. Alternative Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a biocatalytic method that utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic alcohol, enabling the separation of the unreacted alcohol and the newly formed ester.[6][7]

Methodology:

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)

  • Acyl Donor: Vinyl acetate

  • Solvent: n-Hexane

  • Procedure:

    • To a solution of racemic this compound (1 equivalent) in n-hexane, add vinyl acetate (2 equivalents).

    • Add Novozym® 435 (20 mg per mmol of alcohol).

    • The mixture is stirred at 30°C and the reaction progress is monitored by chiral HPLC or GC.

    • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

    • The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography.

3. Alternative Method 2: Diastereomeric Salt Formation

This classical resolution method involves the derivatization of the racemic alcohol with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by crystallization.[6]

Methodology:

  • Chiral Resolving Agent: (R)-(-)-O-Acetylmandelyl chloride

  • Procedure:

    • The racemic this compound is esterified with (R)-(-)-O-acetylmandelyl chloride in the presence of a base (e.g., triethylamine) to form a mixture of diastereomeric esters.

    • The diastereomeric esters are separated by fractional crystallization from a suitable solvent (e.g., ethanol/water mixture). The solubility difference between the two diastereomers allows one to crystallize preferentially.

    • The separated diastereomeric ester is then hydrolyzed (e.g., using NaOH followed by acidification) to yield the enantiomerically pure this compound.

Data Presentation and Comparison

The following tables summarize the quantitative data for the validation of the chiral HPLC method and the performance of the alternative separation techniques.

Table 1: Summary of Validation Parameters for the Chiral HPLC Method

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Limit of Detection (LOD) 0.01 µg/mL-
Limit of Quantitation (LOQ) 0.03 µg/mL-
Resolution (Rs) > 2.0Rs ≥ 1.5

Table 2: Performance Comparison of Enantioseparation Methods

MethodPrincipleThroughputScalabilityPurity AchievableKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phaseHighAnalytical to Preparative> 99.9% eeDirect separation, high purity, good for analytical and preparative scales.High cost of chiral columns, solvent consumption.
Enzymatic Kinetic Resolution Enzyme-catalyzed stereoselective acylationModerateGood> 99% ee (for both enantiomers)High enantioselectivity, mild reaction conditions.Maximum 50% yield for each enantiomer, requires separation of product and unreacted starting material.[7]
Diastereomeric Salt Formation Formation and separation of diastereomers by crystallizationLowExcellent for large scale> 99% eeCost-effective for large scale, well-established technique.Tedious optimization of crystallization, may require multiple recrystallizations.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each described method.

Chiral_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Develop Chiral HPLC Method Spec Specificity Dev->Spec Lin Linearity Dev->Lin Prec Precision Dev->Prec Acc Accuracy Dev->Acc LOD_LOQ LOD & LOQ Dev->LOD_LOQ Rob Robustness Dev->Rob Routine Routine Analysis Spec->Routine Lin->Routine Prec->Routine Acc->Routine LOD_LOQ->Routine Rob->Routine

Caption: Workflow for the validation of a chiral HPLC method.

Enzymatic_Kinetic_Resolution_Workflow Racemate Racemic this compound Reaction Enzymatic Acylation (Novozym 435, Vinyl Acetate) Racemate->Reaction Mixture Mixture of: - (S)-alcohol - (R)-ester Reaction->Mixture Separation Column Chromatography Mixture->Separation S_Alcohol (S)-1-Phenyl-1-hexyn-3-ol Separation->S_Alcohol R_Ester (R)-ester Separation->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-1-Phenyl-1-hexyn-3-ol Hydrolysis->R_Alcohol

Caption: Process flow for Enzymatic Kinetic Resolution.

Diastereomeric_Salt_Formation_Workflow Racemic_Alcohol Racemic this compound Derivatization Derivatization with Chiral Resolving Agent Racemic_Alcohol->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Diastereomer Isolated Diastereomer Crystallization->Separated_Diastereomer Liberation Hydrolysis Separated_Diastereomer->Liberation Pure_Enantiomer Enantiomerically Pure Alcohol Liberation->Pure_Enantiomer

Caption: Workflow for Diastereomeric Salt Formation.

Conclusion

The choice of an appropriate method for the enantioseparation of this compound depends on the specific requirements of the application. The validated chiral HPLC method offers a direct, rapid, and highly accurate approach, making it ideal for analytical quality control and smaller-scale preparative separations. For larger-scale production, Enzymatic Kinetic Resolution provides a highly enantioselective and environmentally friendly option, although it is limited by a theoretical maximum yield of 50% for each enantiomer. Diastereomeric Salt Formation remains a viable and cost-effective method for large industrial-scale resolutions, despite being more time-consuming in the development phase. This guide provides the foundational information for researchers and drug development professionals to make an informed decision based on factors such as scale, required purity, cost, and available resources.

References

A Comparative Guide to the Reactivity of Phenylalkynes and Alkylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenylalkynes and alkylalkynes in several key classes of organic reactions. The information presented is supported by experimental data to aid researchers in selecting the appropriate alkyne substrate for their synthetic needs.

Introduction

Alkynes are fundamental building blocks in organic synthesis, valued for their ability to be transformed into a diverse array of functional groups. The reactivity of the carbon-carbon triple bond is significantly influenced by the nature of its substituents. This guide focuses on the comparative reactivity of two major classes of alkynes: phenylalkynes, which feature an aromatic ring directly attached to the alkyne, and alkylalkynes, which have an alkyl group substituent.

The electronic and steric differences between a phenyl group and an alkyl group lead to distinct reactivity profiles. The phenyl group, with its sp²-hybridized carbons and π-system, can engage in resonance and inductive effects, while alkyl groups are primarily electron-donating through induction. These differences manifest in the rates and outcomes of various reactions, including palladium-catalyzed cross-coupling reactions, electrophilic additions, nucleophilic additions, and cycloadditions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] Both phenylalkynes and alkylalkynes are effective substrates in this reaction, though their reactivity can differ depending on the specific reaction conditions and substrates.

Generally, terminal alkynes react with a copper(I) salt to form a copper(I) acetylide, which then reacts with a palladium(0) complex in the catalytic cycle.[1] The acidity of the terminal alkyne proton can influence the rate of the initial deprotonation step. Phenylacetylene is typically more acidic than terminal alkylalkynes, which can lead to faster formation of the copper acetylide and, consequently, a faster overall reaction rate under certain conditions.

Table 1: Comparison of Yields in Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd/CuFe₂O₄ MNPs (3 mol%), K₂CO₃EtOH70390[2]
Iodobenzene(2-propynyl)cyclohexanePd/CuFe₂O₄ MNPs (3 mol%), K₂CO₃EtOH70562[2]
4-IodotoluenePhenylacetylene5% Pd on alumina, 0.1% Cu₂O on aluminaTHF-DMA7572<2 (batch)[3]
4-IodotoluenePhenylacetyleneFlow reactor with Pd catalyst and Cu₂OTHF-DMA80-60[3]
Various Aryl IodidesPhenylacetyleneFe₃O₄@SiO₂–NHC–Pd(II)neat--High
Various Aryl Iodides1-Octynemagnetic silane-2,4,6-trichloro...Pd(II)--High

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Iodobenzene (1 mmol)

  • Phenylacetylene (1 mmol)

  • Pd/CuFe₂O₄ magnetic nanoparticles (3 mol%)

  • Potassium carbonate (K₂CO₃) (4 mmol)

  • Ethanol (EtOH) (4 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add iodobenzene (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ MNPs (3 mol %), and K₂CO₃ (4 mmol).[2]

  • Add ethanol (4 mL) to the flask.[2]

  • The mixture is stirred aerobically and refluxed at 70°C.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and deionized water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed using a rotary evaporator to yield the crude product.[2]

Logical Relationship: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_copper Copper Co-catalyst Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR->Pd(0)Ln Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Base, Cu(I) Cu-C≡CR->R-C≡C-H Transmetalation Bromination_Mechanisms cluster_phenylalkyne Phenylalkyne Bromination cluster_alkylalkyne Alkylalkyne Bromination A Ph-C≡CH + Br₂ B Vinylic Carbocation Intermediate A->B Electrophilic Attack C cis/trans Dibromoalkene B->C Nucleophilic Attack (Br⁻) D R-C≡CH + Br₂ E Cyclic Bromonium Ion D->E Electrophilic Attack F trans Dibromoalkene E->F Anti-addition (Br⁻) Nucleophilic_Addition_Factors cluster_phenyl Phenylalkyne cluster_alkyl Alkylalkyne Reactivity Reactivity in Nucleophilic Addition Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric ActivatingGroup Activating Group Reactivity->ActivatingGroup Inductive Inductive Withdrawal (Increases Reactivity) Electronic->Inductive Resonance Resonance (Can delocalize charge) Electronic->Resonance InductiveDonation Inductive Donation (Decreases Reactivity) Electronic->InductiveDonation BulkyPhenyl Bulky Phenyl Group (Decreases Reactivity) Steric->BulkyPhenyl LessHindrance Less Steric Hindrance (Increases Reactivity) Steric->LessHindrance Diels_Alder Diene Diene TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (Alkyne) Dienophile->TransitionState Product Cycloadduct TransitionState->Product

References

Navigating Structural Elucidation: A Comparative Guide to the Validation of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. While single-crystal X-ray crystallography stands as the gold standard for absolute structural assignment, its application is contingent on the ability to grow high-quality crystals. This guide provides a comparative analysis of structural validation methods for 1-Phenyl-1-hexyn-3-ol, highlighting the power of spectroscopic techniques in the absence of crystallographic data.

Currently, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, this guide will present a comparative overview of the data obtainable from X-ray crystallography, using a structurally related propargyl alcohol derivative, 3-(Pyrazol-4-yl)propargyl alcohol, as a representative example. This will be contrasted with the structural insights that can be gleaned from alternative and readily available spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for which data on this compound is accessible.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data that can be obtained from each analytical technique. Table 1 outlines the crystallographic data for a representative analogue, while Tables 2, 3, and 4 present the spectroscopic data available for this compound.

Table 1: Representative Single-Crystal X-ray Crystallography Data for a Propargyl Alcohol Analogue (3-(Pyrazol-4-yl)propargyl alcohol). [1]

ParameterValue
Chemical FormulaC₆H₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.886(2) Å, b = 5.488(1) Å, c = 11.139(2) Å
α = 90°, β = 100.24(3)°, γ = 90°
Volume (ų)594.1(2)
Z (Molecules per unit cell)4

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.

¹H NMR (CDCl₃) δ (ppm) Multiplicity Integration Assignment
7.45 - 7.28m5HPhenyl-H
4.55t1HCH-OH
1.85m2H-CH₂-
1.60m2H-CH₂-
1.00t3H-CH₃
¹³C NMR (CDCl₃) δ (ppm) Assignment
131.7Phenyl C
128.8Phenyl C
128.3Phenyl C
122.9Phenyl C
91.3C≡C
85.5C≡C
62.8CH-OH
38.6-CH₂-
18.6-CH₂-
13.8-CH₃

Table 3: Infrared (IR) Spectroscopy Data for this compound.

Functional Group Characteristic Absorption (cm⁻¹) Interpretation
O-H (Alcohol)~3400 (broad)Presence of a hydroxyl group.[2][3]
C-H (sp²)>3000Aromatic C-H stretching.[4]
C-H (sp³)<3000Aliphatic C-H stretching.[4]
C≡C (Alkyne)~2230Presence of a carbon-carbon triple bond.[2][3]
C=C (Aromatic)~1600, 1490Aromatic ring stretching.
C-O (Alcohol)~1100Carbon-oxygen single bond stretch.

Table 4: Mass Spectrometry (GC-MS) Data for this compound.

Parameter Value Interpretation
Molecular Ion [M]⁺m/z 174Corresponds to the molecular weight of C₁₂H₁₄O.
Key Fragment Ionsm/z 131, 115, 105, 91, 77Characteristic fragmentation pattern providing evidence for the molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.[5] The ideal crystal size for analysis is typically around 0.1-0.3 mm in all dimensions.[5]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]

  • Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule. The model is refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.[7]

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

  • Data Processing and Analysis : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the molecular structure.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation : The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Detection and Analysis : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured to produce a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[9]

Visualization of Workflows and Structural Information

The following diagrams illustrate the experimental workflows and the types of information obtained from the different analytical techniques.

experimental_workflow cluster_xrd X-ray Crystallography cluster_spectroscopy Spectroscopic Methods crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution absolute_structure Absolute 3D Structure structure_solution->absolute_structure nmr NMR (¹H, ¹³C, 2D) inferred_structure Inferred Structure nmr->inferred_structure ir IR Spectroscopy ir->inferred_structure ms Mass Spectrometry ms->inferred_structure start This compound start->crystal_growth Crystallization Successful start->nmr No Suitable Crystals start->ir No Suitable Crystals start->ms No Suitable Crystals

Fig. 1: Experimental workflow for structural validation.

information_comparison xrd_node X-ray Crystallography - Atomic Coordinates - Bond Lengths & Angles - Absolute Stereochemistry - Crystal Packing - Polymorphism spectroscopy_node Spectroscopic Methods (NMR, IR, MS) - Connectivity (NMR) - Functional Groups (IR) - Molecular Formula (MS) - Relative Stereochemistry (NMR) - Fragmentation Pattern (MS) title Comparison of Structural Information

Fig. 2: Comparison of obtainable structural information.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical industry where the therapeutic efficacy and safety of a chiral drug molecule often reside in a single enantiomer. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral propargylic alcohol, 1-Phenyl-1-hexyn-3-ol. The methodologies discussed—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their performance, with supporting data from analogous compounds and detailed experimental protocols to inform method selection and implementation.

General Workflow for Enantiomeric Excess Determination

The determination of enantiomeric excess for a chiral analyte like this compound typically follows a structured workflow. The process begins with the preparation of the analyte, which may include derivatization to enhance its chromatographic or spectroscopic properties. The prepared sample is then subjected to analysis using a chiral method, such as chromatography or NMR spectroscopy, to separate or differentiate the enantiomers. The final step involves data analysis to quantify the relative amounts of each enantiomer and calculate the enantiomeric excess.

G cluster_prep Sample Preparation cluster_data Data Analysis racemic Racemic or Enantioenriched This compound derivatization Derivatization (Optional) racemic->derivatization e.g., Esterification NMR Chiral NMR racemic->NMR with Chiral Auxiliary HPLC Chiral HPLC derivatization->HPLC GC Chiral GC derivatization->GC quantification Peak Integration / Signal Quantification HPLC->quantification GC->quantification NMR->quantification ee_calc Enantiomeric Excess Calculation % ee = |(R - S)| / (R + S) * 100 quantification->ee_calc

Workflow for ee determination of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Sample Volatility Not required.Required.Not required.
Derivatization Often required for UV detection and to improve separation.May be required to increase volatility.Required (formation of diastereomers with chiral derivatizing agents) or addition of a chiral solvating agent.
Resolution Generally high, baseline separation is often achievable.Typically very high for volatile compounds.Varies depending on the chiral auxiliary and the analyte.
Sensitivity High (ng to pg range with UV or MS detection).Very high (pg to fg range with FID or MS detection).Lower (mg range).
Throughput Moderate to high.High.Low to moderate.
Instrumentation HPLC system with a chiral column and detector (e.g., UV, CD, MS).GC system with a chiral column and detector (e.g., FID, MS).NMR spectrometer.
Development Time Method development can be time-consuming.Method development can be time-consuming.Relatively rapid method development.
Quantitative Accuracy High.High.Moderate to high, depends on signal-to-noise and integration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While specific data for this compound is not widely published, the following protocols are based on established methods for structurally similar chiral propargylic alcohols and can be adapted accordingly.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For alcohols like this compound, derivatization is often employed to introduce a chromophore for sensitive UV detection and to enhance chiral recognition by the stationary phase.

1. Derivatization (Esterification):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Add a derivatizing agent such as benzoyl chloride or 3,5-dinitrobenzoyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography if necessary.

2. Chromatographic Conditions (Example for a derivatized propargylic alcohol):

  • Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 to 99:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 254 nm for a benzoyl group).

  • Column Temperature: 25 °C.

3. Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula:

% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound.

1. Derivatization (Silylation):

  • Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane).

  • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1.5 equivalents).

  • Heat the mixture at 60-80 °C for 30-60 minutes.

  • After cooling to room temperature, the sample can be directly injected into the GC.

2. Chromatographic Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX or γ-DEX).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

3. Data Analysis:

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram, similar to the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a convenient method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary.

1. Sample Preparation:

  • Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR tube. Common choices for alcohols include:

    • Chiral Solvating Agents (CSAs): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), or Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

    • Chiral Derivatizing Agents (CDAs): (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). If a CDA is used, a coupling agent like DCC or EDC may be required.

  • Gently shake the NMR tube to ensure thorough mixing.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • The interaction between the chiral auxiliary and the enantiomers of this compound will lead to the formation of diastereomeric complexes, which should exhibit distinct chemical shifts for at least one proton signal. The proton adjacent to the hydroxyl group (H-3) is a likely candidate for showing resolved signals.

3. Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • The enantiomeric excess is calculated from the integration values:

% ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100

Where Integral₁ and Integral₂ are the integration values of the signals for the two diastereomers.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.

  • Chiral HPLC offers high resolution and accuracy, particularly after derivatization, making it a robust method for routine analysis and purification.

  • Chiral GC provides excellent sensitivity and high throughput for volatile samples, which may require prior derivatization of the alcohol.

  • Chiral NMR with the use of chiral solvating or derivatizing agents presents a rapid and straightforward approach that does not require chromatographic separation, although it is generally less sensitive than chromatographic methods.

The choice of the optimal technique will be dictated by the specific requirements of the analysis, including sample properties, desired level of accuracy, and available instrumentation. For high-precision quantitative analysis, chromatographic methods are generally preferred, while NMR offers a quick assessment of enantiomeric purity.

A Comparative Guide to the Synthetic Routes of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propargyl alcohols, such as 1-Phenyl-1-hexyn-3-ol, is a critical endeavor in organic chemistry, providing versatile building blocks for the construction of complex molecular architectures found in pharmaceuticals and biologically active compounds. The strategic placement of the phenyl group and the secondary alcohol adjacent to the alkyne moiety offers multiple points for further functionalization. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the Grignard reaction and the Sonogashira coupling. This comparison is supported by representative experimental protocols and quantitative data to assist researchers in selecting the most appropriate method for their specific synthetic goals.

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and operational considerations.

ParameterMethod A: Grignard ReactionMethod B: Sonogashira Coupling
Key Transformation Nucleophilic addition of a phenylacetylide to an aldehydePalladium/copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne
Starting Materials Phenylacetylene, n-Butyllithium, Magnesium bromide, ButanalIodobenzene, 1-Hexyn-3-ol
Key Reagents/Catalyst Grignard Reagent (in situ)Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N)
Typical Yield 70-90%75-95%
Reaction Temperature -78 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 2 - 4 hours4 - 24 hours
Key Advantages Utilizes readily available and inexpensive starting materials. The reaction is typically high-yielding and proceeds quickly.High functional group tolerance and milder reaction conditions compared to many classical cross-coupling reactions.[1]
Key Disadvantages Requires strictly anhydrous conditions due to the moisture sensitivity of the Grignard reagent. The handling of pyrophoric n-butyllithium requires significant care.The cost of the palladium catalyst can be a drawback for large-scale synthesis. Removal of metal catalyst residues from the final product can be challenging.

Experimental Protocols

Method A: Grignard Reaction Synthesis of this compound

This method involves the in-situ formation of a phenylacetylide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. Subsequent aqueous workup yields the target secondary alcohol.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Magnesium bromide (MgBr₂)

  • Butanal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Phenylacetylide Grignard Reagent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the solution for 30 minutes at -78 °C. To this solution, add magnesium bromide (1.1 eq) and allow the mixture to warm to 0 °C and stir for 1 hour.

  • Reaction with Butanal: Cool the freshly prepared phenylacetylide Grignard reagent solution to -78 °C. Add a solution of butanal (1.2 eq) in anhydrous THF dropwise to the Grignard reagent. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Method B: Sonogashira Coupling Synthesis of this compound

The Sonogashira coupling provides a powerful method for the formation of a C(sp)-C(sp²) bond.[1] In this route, iodobenzene is coupled with the terminal alkyne of 1-hexyn-3-ol, catalyzed by palladium and copper complexes.[1]

Materials:

  • Iodobenzene

  • 1-Hexyn-3-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), 1-hexyn-3-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous THF or DMF to the flask, followed by triethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 15 minutes.

  • Reaction: The reaction mixture is then heated to 50-60 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.

cluster_grignard Method A: Grignard Reaction cluster_sonogashira Method B: Sonogashira Coupling Phenylacetylene Phenylacetylene Grignard_Reagent Phenylacetylide Grignard Reagent Phenylacetylene->Grignard_Reagent 1. n-BuLi 2. MgBr₂ nBuLi n-Butyllithium nBuLi->Grignard_Reagent MgBr2 Magnesium Bromide MgBr2->Grignard_Reagent Butanal Butanal Product_A This compound Butanal->Product_A Grignard_Reagent->Product_A Nucleophilic Addition Iodobenzene Iodobenzene Product_B This compound Iodobenzene->Product_B Hexynol 1-Hexyn-3-ol Hexynol->Product_B Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N Catalyst->Product_B Cross-Coupling Start Synthetic Goal: This compound cluster_grignard cluster_grignard Start->cluster_grignard cluster_sonogashira cluster_sonogashira Start->cluster_sonogashira

Caption: Comparative workflow of Grignard and Sonogashira routes.

experimental_workflow Start Start: Reagents & Solvents Reaction Reaction Setup & Execution Start->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified

Caption: Generalized experimental workflow for organic synthesis.

References

Kinetic Studies of 1-Phenyl-1-hexyn-3-ol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of reactions involving 1-Phenyl-1-hexyn-3-ol, a propargyl alcohol of significant interest in organic synthesis. The primary focus is on its rearrangement to α,β-unsaturated carbonyl compounds, a key transformation for the synthesis of complex molecules. While extensive research has been conducted on the synthetic outcomes, detailed quantitative kinetic data for this specific substrate remains limited in publicly available literature. This guide summarizes the existing knowledge, highlights the prevalent reaction pathways, and compares catalytic systems based on reported yields and reaction conditions.

Comparison of Catalytic Systems for the Meyer-Schuster Rearrangement of this compound

The principal reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into 1-phenylhex-2-en-1-one. This transformation is most commonly facilitated by acid or metal catalysts. The following table compares the performance of different catalytic systems based on available data.

Catalyst SystemProduct(s)Yield (%)Isomer Ratio (E:Z)Reaction ConditionsReference
Gold(I) Catalyst 1-phenylhex-2-en-1-one64.221:1Toluene, 60°C[1]
Up to 100 (student labs)VariableNot specified[1]
Traditional Acid Catalysis 1-phenylhex-2-en-1-oneModerate to HighNot specifiedStrong acids (e.g., H₂SO₄)[2]
Other Metal Catalysts 1-phenylhex-2-en-1-oneGood to ExcellentGood stereoselectivityRu, Ag, InCl₃-based catalysts[2]

Reaction Mechanisms and Signaling Pathways

The Meyer-Schuster rearrangement is a well-established reaction, and its general mechanism is understood to proceed through three key steps. The gold-catalyzed pathway is believed to follow a similar sequence, with the gold catalyst playing a crucial role in activating the alkyne functionality.

General Mechanism of the Meyer-Schuster Rearrangement

The reaction is initiated by the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate. Tautomerization of the allene then yields the final α,β-unsaturated ketone.

Meyer_Schuster_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: 1,3-Hydroxyl Shift (Rate-Determining) cluster_2 Step 3: Tautomerization Propargyl_Alcohol This compound Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol + H+ Allene_Intermediate Allene Intermediate Protonated_Alcohol->Allene_Intermediate - H2O Enone_Product 1-Phenylhex-2-en-1-one Allene_Intermediate->Enone_Product

Caption: General mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

Gold-Catalyzed Reaction Workflow

In a typical gold-catalyzed reaction, the catalyst is introduced to a solution of the propargyl alcohol in a suitable solvent. The reaction progress can be monitored over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Gold_Catalyzed_Workflow Start Start Prepare_Solution Prepare solution of This compound in Toluene Start->Prepare_Solution Add_Catalyst Add Gold(I) Catalyst Prepare_Solution->Add_Catalyst Heat_Reaction Heat to 60°C Add_Catalyst->Heat_Reaction Monitor_Progress Monitor reaction by TLC/NMR Heat_Reaction->Monitor_Progress Workup Aqueous Workup Monitor_Progress->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 1-Phenylhex-2-en-1-one (E/Z mixture) Purification->Product

Caption: A typical experimental workflow for the gold-catalyzed rearrangement.

Experimental Protocols

Detailed experimental protocols for robust kinetic studies of this compound reactions are not extensively documented in the reviewed literature. However, based on general practices for monitoring organic reactions, a protocol for a kinetic study can be proposed.

Proposed Protocol for Kinetic Monitoring via ¹H NMR Spectroscopy

Objective: To determine the rate of disappearance of this compound and the appearance of 1-phenylhex-2-en-1-one.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)

  • Anhydrous deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the deuterated solvent of a known concentration.

  • Prepare a stock solution of the gold(I) catalyst in the same deuterated solvent of a known concentration.

  • In an NMR tube, combine a known volume of the substrate/internal standard solution.

  • Place the NMR tube in the pre-heated NMR spectrometer and acquire a spectrum at t=0.

  • Inject a known volume of the catalyst solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.

  • Integrate the characteristic signals of the starting material, the E and Z products, and the internal standard in each spectrum.

  • Plot the concentration of the reactant and products as a function of time to determine the reaction rate and order. By conducting the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.

Alternative Reactions and Future Outlook

While the Meyer-Schuster rearrangement is the most prominently reported reaction, other transformations of this compound are conceivable, including:

  • Hydrogenation: Selective hydrogenation of the alkyne moiety could yield the corresponding allylic alcohol or saturated alcohol. The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene) would be crucial for selectivity.

  • Coupling Reactions: The terminal alkyne could potentially participate in various coupling reactions, such as Sonogashira or Glaser coupling, to form more complex structures.

  • Cyclization Reactions: Intramolecular cyclization could be induced under specific conditions, leading to the formation of cyclic ethers or other heterocyclic systems.

The field would greatly benefit from detailed kinetic investigations into the reactions of this compound. Such studies would not only provide a deeper understanding of the reaction mechanisms but also enable the optimization of reaction conditions for improved yields and selectivity, which is of paramount importance in the development of efficient synthetic methodologies for drug discovery and materials science.

References

A Researcher's Guide to Isomeric Ratio Determination in the Meyer-Schuster Rearrangement using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Meyer-Schuster rearrangement is a valuable tool for the synthesis of α,β-unsaturated carbonyl compounds. A critical aspect of this reaction is the stereochemical outcome, specifically the ratio of E and Z isomers produced. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the determination of this isomeric ratio, supported by experimental data and detailed protocols.

The Meyer-Schuster Rearrangement and Isomer Formation

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] The reaction proceeds through a protonated intermediate, followed by a 1,3-hydroxyl shift and tautomerization.[1] The stereoselectivity of the rearrangement, and thus the resulting E/Z ratio, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as the structure of the propargylic alcohol substrate.[3]

Modern variations of this reaction utilize a range of catalysts, from traditional Brønsted acids to transition metals like gold and ruthenium, to achieve milder reaction conditions and improved stereoselectivity.[1] Understanding the isomeric composition of the product mixture is crucial for reaction optimization and for ensuring the desired properties of the final compound.

Determining the E/Z Isomeric Ratio: A Comparison of Methods

While several analytical techniques can be employed to determine the ratio of E and Z isomers, NMR spectroscopy stands out due to its inherent quantitative nature and its ability to provide unambiguous structural information.

Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Distinguishes isomers based on differences in chemical shifts and spin-spin coupling constants of vinylic protons. The ratio is determined by integrating the corresponding signals.[4]- Intrinsically quantitative without the need for calibration curves. - Provides definitive structural confirmation of the isomers. - Non-destructive. - Relatively fast analysis time.- Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separates isomers based on their differential interactions with a stationary phase. The ratio is determined from the areas of the corresponding peaks.- High sensitivity and resolution. - Can be automated for high-throughput analysis.- Requires the development of a specific separation method. - Requires reference standards for isomer identification and quantification. - Can be destructive depending on the detector used.
Gas Chromatography (GC) Separates volatile isomers based on their partitioning between a stationary phase and a mobile gas phase. The ratio is determined from the peak areas.- Excellent for volatile and thermally stable compounds. - High sensitivity.- Requires derivatization for non-volatile compounds. - High temperatures in the injector can potentially cause isomerization of thermally labile compounds.[5] - Requires reference standards.

Quantitative Data: Influence of Reaction Conditions on Isomeric Ratios

The following table summarizes representative data on how different reaction parameters in the Meyer-Schuster rearrangement can influence the E/Z isomeric ratio of the resulting α,β-unsaturated carbonyl compounds.

Catalyst Substrate Solvent Temperature (°C) E/Z Ratio Reference
Aqueous (OH)P(O)H₂1-phenylprop-2-yn-1-olToluene90-110>95:5[3]
AuCl₃A tertiary propargylic alcoholCH₂Cl₂/EtOHRoom Temp.Not SpecifiedNot Specified
InCl₃ (microwave)Various propargylic alcoholsNot SpecifiedNot SpecifiedGood stereoselectivity[1]
p-Toluenesulfonic acid (PTSA)ω-Alkynyl-ω-carbinol lactamsNot SpecifiedNot SpecifiedDiastereomerically-selective for E-alkene in a paclitaxel synthesis[1]

Note: This table is a compilation of representative examples and the stereochemical outcome can be highly substrate-dependent.

Experimental Protocols

General Protocol for the Meyer-Schuster Rearrangement (Brønsted Acid Catalysis)

This protocol is adapted from a procedure using aqueous hypophosphorous acid.[3]

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% aq. solution, 5–10 mol%)

  • Toluene (1.0 mL)

  • Saturated aqueous solution of NaHCO₃

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the propargylic alcohol in toluene, add the aqueous hypophosphorous acid.

  • Stir the reaction mixture at 90–110 °C for 18 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be analyzed by NMR spectroscopy.

Protocol for Isomeric Ratio Determination by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve an accurately weighed sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Add an internal standard with a known concentration if absolute quantification is desired. For relative quantification of isomers, an internal standard is not necessary.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.[6]

  • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers. The coupling constants (J-values) are key for assignment:

    • E (trans) isomers typically show a larger vicinal coupling constant (³JH,H) in the range of 12-18 Hz.

    • Z (cis) isomers exhibit a smaller coupling constant, typically 6-12 Hz.[4]

  • Integrate the well-resolved signals for each isomer. It is best to integrate signals that correspond to the same proton in both isomers (e.g., the α-proton).

  • Calculate the isomeric ratio by dividing the integral value of the chosen proton of the E isomer by the integral value of the same proton of the Z isomer.

    Ratio (E/Z) = (Integral of E-isomer signal) / (Integral of Z-isomer signal)

Visualization of Key Processes

Meyer_Schuster_Rearrangement Propargyl_Alcohol Propargylic Alcohol Protonation Protonation (Acid Catalyst) Propargyl_Alcohol->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Hydroxyl_Shift 1,3-Hydroxyl Shift Protonated_Alcohol->Hydroxyl_Shift Allenol_Intermediate Allenol Intermediate Hydroxyl_Shift->Allenol_Intermediate Tautomerization Tautomerization Allenol_Intermediate->Tautomerization Enone_Enol α,β-Unsaturated Ketone/Aldehyde Tautomerization->Enone_Enol

Caption: The reaction pathway of the Meyer-Schuster rearrangement.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Crude_Product Crude Reaction Product Dissolve Dissolve in Deuterated Solvent Crude_Product->Dissolve Acquire_1H_NMR Acquire ¹H NMR Spectrum Dissolve->Acquire_1H_NMR Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_1H_NMR->Process_Spectrum Identify_Signals Identify E and Z Isomer Signals (Chemical Shift, Coupling Constants) Process_Spectrum->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate_Ratio Calculate E/Z Ratio Integrate->Calculate_Ratio

Caption: Workflow for E/Z ratio determination by NMR.

Method_Comparison Goal Determine E/Z Isomeric Ratio NMR NMR Spectroscopy Goal->NMR HPLC HPLC Goal->HPLC GC GC Goal->GC NMR_Adv Advantages: - Intrinsically Quantitative - Structural Confirmation NMR->NMR_Adv NMR_Disadv Disadvantages: - Lower Sensitivity NMR->NMR_Disadv HPLC_Adv Advantages: - High Sensitivity - Automation HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Method Development - Requires Standards HPLC->HPLC_Disadv GC_Adv Advantages: - High Sensitivity for Volatiles GC->GC_Adv GC_Disadv Disadvantages: - Thermal Isomerization Risk - Requires Standards GC->GC_Disadv

Caption: Comparison of analytical methods for isomeric ratio determination.

Reference NMR Data for α,β-Unsaturated Carbonyls

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the vinylic protons and carbons of E and Z isomers of α,β-unsaturated ketones and aldehydes. These values can serve as a guide for isomer assignment.

Isomer Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical ³JH,H (Hz)
E (trans) α-H5.8 - 6.5120 - 15012 - 18
β-H6.5 - 7.5130 - 160
Z (cis) α-H5.7 - 6.3120 - 1456 - 12
β-H6.0 - 6.8130 - 155

Note: Chemical shifts are highly dependent on the specific substituents on the double bond and the carbonyl group.[7][8]

Conclusion

For the accurate and reliable determination of isomeric ratios in the Meyer-Schuster rearrangement, ¹H NMR spectroscopy is the method of choice for most applications. Its intrinsic quantitative nature, coupled with the wealth of structural information it provides, makes it a powerful tool for reaction monitoring and optimization. While other techniques like HPLC and GC offer higher sensitivity, the potential need for method development and the risk of altering the isomeric composition during analysis make them less straightforward for routine analysis of these reaction products. By following the detailed protocols and utilizing the reference data provided in this guide, researchers can confidently and efficiently characterize the stereochemical outcome of their Meyer-Schuster rearrangements.

References

Comparison of gold, silver, and acid catalysts for propargyl alcohol rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Propargyl Alcohol Rearrangement: Gold, Silver, and Acid

The rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement, is a fundamental reaction in organic synthesis. The choice of catalyst—gold, silver, or acid—profoundly influences the reaction's efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of these catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalysts

The selection of a catalyst for propargyl alcohol rearrangement hinges on factors such as desired product, substrate sensitivity, and reaction conditions. While traditional acid catalysis is effective, it often requires harsh conditions that can lead to side reactions. In contrast, gold and silver catalysts offer milder alternatives with distinct reactivity profiles.

Gold catalysts , particularly cationic gold(I) and gold(III) complexes, have emerged as highly efficient promoters of the Meyer-Schuster rearrangement.[1][2][3] They are valued for their ability to activate the alkyne π-system under mild, often room temperature, conditions, leading to high yields and excellent stereoselectivity for the E-enone.[1][4] Gold catalysts are generally tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis.[5]

Silver catalysts can also facilitate the rearrangement of propargyl alcohols.[6] However, their utility is sometimes complicated by competing reaction pathways, such as propargylic substitution, especially with electron-rich substrates.[1][7] In some instances, silver salts are used as co-catalysts with gold complexes, particularly to activate gold halide precursors by scavenging the halide.[1]

Acid catalysts represent the classical approach to the Meyer-Schuster rearrangement.[8] Strong Brønsted acids like sulfuric or acetic acid are traditionally used, often at elevated temperatures.[9] These conditions can be detrimental to sensitive substrates and may promote the competing Rupe rearrangement, particularly with tertiary propargylic alcohols.[8][10] More recently, milder Brønsted acids, such as phosphorus-containing acids, have been shown to be effective catalysts.[9]

Quantitative Data Summary

The following tables summarize the performance of gold, silver, and acid catalysts in the rearrangement of various propargyl alcohols based on reported experimental data.

Table 1: Gold-Catalyzed Propargyl Alcohol Rearrangement [1][4][11]

CatalystSubstrateTemp. (°C)TimeSolventYield (%)E/Z RatioReference
PPh₃AuNTf₂ (2 mol%)Secondary Propargylic AlcoholsRT-Tolueneup to 99High E-selectivity[1]
PPh₃AuNTf₂ (1-2 mol%)Secondary & Tertiary AlcoholsRT-TolueneGood to ExcellentHigh E-selectivity[4]
AuBr₃ (5 mol%)1,3-Diarylpropargyl AlcoholRT15 minMeNO₂High-[12]

Table 2: Silver-Catalyzed Propargyl Alcohol Rearrangement [6]

CatalystSubstrateTemp. (°C)Time (h)SolventYield (%)Reference
AgSbF₆ (10 mol%)Tertiary Propargyl Alcohols702-41,2-DCE70-92[6]

Table 3: Acid-Catalyzed Propargyl Alcohol Rearrangement [9]

Catalyst (mol%)SubstrateTemp. (°C)Time (h)SolventYield (%)E/Z RatioReference
(OH)P(O)H₂ (5-10)Diarylic Propargylic Alcohols90-11018Toluene65-881:0 - 1:0.2[9]
H₃PO₄ (10)1-(4-Methoxyphenyl)hept-2-yn-1-ol9024Toluene251:0.1[9]
p-TsOH·H₂O (10)1-(4-Methoxyphenyl)hept-2-yn-1-ol9024Toluene141:0.1[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for each catalyst type.

Gold-Catalyzed Rearrangement Protocol

This procedure is adapted from a general method for the gold-catalyzed Meyer-Schuster rearrangement at room temperature.[4]

  • To a solution of the propargyl alcohol (1.0 mmol) in toluene (5 mL) is added methanol (1.0 mmol, 1.0 equiv).

  • The gold catalyst, PPh₃AuNTf₂ (0.02 mmol, 2 mol%), is then added to the stirred solution.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Silver-Catalyzed Rearrangement Protocol

This protocol is based on the silver-catalyzed Meyer-Schuster rearrangement of tertiary propargyl alcohols.[6]

  • A mixture of the tertiary propargyl alcohol (0.264 mmol, 1 equiv.) and AgSbF₆ (0.0264 mmol, 10 mol%) in 1,2-dichloroethane (2 mL) is stirred at 70 °C under a nitrogen atmosphere.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, quenched with saturated aqueous NaHCO₃ solution, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Acid-Catalyzed Rearrangement Protocol

The following procedure describes the Meyer-Schuster rearrangement using hypophosphorus acid.[9][13]

  • The propargylic alcohol (1.0 mmol) is added to a solution of aqueous hypophosphorus acid (50 wt% aq. solution, 0.05-0.10 mmol, 5-10 mol%) in technical grade toluene (1.0 mL).

  • The reaction mixture is stirred at 90–110 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The product can be further purified by column chromatography if necessary.

Reaction Mechanisms and Logical Workflows

The catalytic cycles and reaction pathways differ significantly between the catalyst types, which accounts for the observed differences in reactivity and selectivity.

Gold-Catalyzed Meyer-Schuster Rearrangement

Gold catalysts, being soft Lewis acids, activate the alkyne for nucleophilic attack. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular 1,3-hydroxyl shift to form a gold-allenol intermediate, which then tautomerizes to the enone product.

Gold_Catalyzed_Meyer_Schuster cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propargyl_Alcohol Propargyl Alcohol Pi_Complex π-Complex Propargyl_Alcohol->Pi_Complex Coordination Au_Catalyst Au(I) Catalyst Au_Catalyst->Pi_Complex Allenol_Intermediate Gold-Allenol Intermediate Pi_Complex->Allenol_Intermediate 1,3-Hydroxyl Shift Enone α,β-Unsaturated Ketone/Aldehyde Allenol_Intermediate->Enone Tautomerization & Catalyst Regeneration Regen_Catalyst Au(I) Catalyst Allenol_Intermediate->Regen_Catalyst

Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.

Acid-Catalyzed Meyer-Schuster Rearrangement

The traditional acid-catalyzed mechanism proceeds through protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group (as water) and subsequent tautomerization of the resulting allenol leads to the final product.

Acid_Catalyzed_Meyer_Schuster cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propargyl_Alcohol Propargyl Alcohol Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol H_plus H⁺ (Acid) H_plus->Protonated_Alcohol Protonation Carbocation Allenyl Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Allenol Allenol Carbocation->Allenol Addition of H₂O Enone α,β-Unsaturated Ketone/Aldehyde Allenol->Enone Tautomerization

Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Experimental Workflow

The general workflow for conducting and analyzing the catalytic rearrangement of propargyl alcohols is outlined below.

Experimental_Workflow Start Start: Prepare Reactants (Propargyl Alcohol, Solvent) Add_Catalyst Add Catalyst (Gold, Silver, or Acid) Start->Add_Catalyst Reaction Run Reaction (Stir at specified Temp.) Add_Catalyst->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Continue Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for catalytic rearrangement.

References

Comparison of Synthetic Routes and Analysis of Reaction Intermediates in the Synthesis of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comparative analysis of the primary synthetic methodologies for 1-Phenyl-1-hexyn-3-ol, with a specific focus on the identification and characterization of key reaction intermediates. Understanding these transient species is crucial for reaction optimization, impurity profiling, and scaling up production in research and drug development settings. We will compare the widely-used nucleophilic addition of a phenylacetylide to an aldehyde with the Sonogashira coupling, a powerful alternative for constructing the core C(sp)-C(sp²) bond.

Method 1: Nucleophilic Addition of Phenylacetylide

The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic addition of a metalated phenylacetylene (a potent nucleophile) to butanal. This method is favored for its high atom economy and straightforward execution. The choice of the metal cation (typically Li⁺ or MgBr⁺) can influence the reaction's kinetics and selectivity.

Reaction Intermediates

The key intermediates in this pathway are stoichiometric and relatively stable at low temperatures.

  • Metal Phenylacetylide: The reaction is initiated by deprotonating phenylacetylene with a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent like ethylmagnesium bromide. This forms the highly nucleophilic lithium phenylacetylide or phenylacetylide magnesium bromide. This species is the primary reactive intermediate that attacks the carbonyl carbon of butanal.

  • Metal Alkoxide: The nucleophilic attack on butanal generates a transient tetrahedral intermediate, which immediately forms a more stable lithium or magnesium alkoxide. This salt is the final intermediate before the reaction is quenched. Its stability prevents reversal or side reactions until an acidic workup is performed to protonate the alkoxide, yielding the final alcohol product.

Experimental Protocol: Synthesis via n-Butyllithium
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Acetylide Formation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Phenylacetylene (1.0 equivalent) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents, typically as a solution in hexanes). The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium phenylacetylide intermediate.

  • Aldehyde Addition: Butanal (1.1 equivalents), freshly distilled, is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred for 2-3 hours.

  • Reaction Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Logical Flow of Nucleophilic Addition

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup A Phenylacetylene C Lithium Phenylacetylide (Key Intermediate 1) A->C -78 °C, THF B n-Butyllithium (n-BuLi) B->C E Lithium Alkoxide (Key Intermediate 2) C->E Nucleophilic Attack D Butanal D->E G This compound (Final Product) E->G Protonation F Aqueous NH4Cl F->G

Caption: Reaction pathway for this compound synthesis via nucleophilic addition.

Method 2: Sonogashira Coupling (Comparative Route)

While not the most direct route to this compound, the Sonogashira coupling is a powerful and versatile method for forming C(sp)-C(sp²) bonds and is widely used for synthesizing analogs. A hypothetical route could involve coupling phenylacetylene with an iodo- or bromo-precursor that already contains the butan-2-ol moiety, or more commonly, coupling an aryl halide with a terminal alkyne like 1-hexyn-3-ol. This method involves complex, transient catalytic intermediates.

Reaction Intermediates

The Sonogashira reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper. The intermediates are transient and exist in very low concentrations, making them challenging to isolate but possible to study using kinetic and computational methods.

  • Palladium Cycle Intermediates:

    • Pd(0)L₂: The active catalytic species, typically formed in situ from a Pd(II) precatalyst.

    • trans-ArPd(II)XL₂ (Oxidative Addition Product): Formed when the aryl halide (Ar-X) adds to the Pd(0) complex. This is often the rate-limiting step.[1]

    • trans-ArPd(II)(C≡CR)L₂ (Transmetalation Product): The alkynyl group is transferred from the copper acetylide to the palladium center.

  • Copper Cycle Intermediates:

    • Copper(I)-Alkyne π-Complex: The copper(I) salt coordinates to the terminal alkyne.[2]

    • Copper(I) Acetylide: The amine base deprotonates the alkyne, forming the copper acetylide, which is the key species for transmetalation to the palladium center.[2]

Experimental Protocol: General Sonogashira Coupling
  • Apparatus Setup: A dry Schlenk flask is charged with the aryl halide (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%) under an inert atmosphere.[3]

  • Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) are added via syringe.[4]

  • Alkyne Addition: The terminal alkyne (e.g., 1-hexyn-3-ol, 1.2 eq) is added dropwise to the stirred mixture.

  • Reaction: The mixture is stirred at a temperature ranging from room temperature to 60-80 °C and monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, and the amine salt is filtered off (often through a pad of Celite®). The filtrate is concentrated, and the residue is subjected to an aqueous workup and extraction. The crude product is purified by column chromatography.

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA trans-ArPd(II)XL₂ Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM trans-ArPd(II)(C≡CR)L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Pi Cu(I)-Alkyne π-Complex CuX->Cu_Pi + R-C≡CH Cu_Ac Cu(I)-C≡CR Cu_Pi->Cu_Ac + Base - Base·HX Cu_Ac->Pd_OA Transfers Alkynyl Group Cu_Ac->CuX Transfers alkyne to Pd complex

Caption: Interconnected catalytic cycles and key intermediates in the Sonogashira coupling.

Quantitative Data and Comparison

The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and scalability. The analysis of intermediates provides insight into potential side reactions and optimization strategies.

FeatureNucleophilic AdditionSonogashira Coupling
Intermediate Type Stoichiometric Metal AlkoxideCatalytic Organometallic Complexes
Key Metal(s) Lithium (Li), Magnesium (Mg)Palladium (Pd), Copper (Cu)
Intermediate Stability Relatively stable at low temp.Highly transient, reactive
Typical Yields 70-95%60-90%
Common Side Reactions Enolization of aldehyde, Wurtz coupling[5]Glaser homocoupling (alkyne dimerization), catalyst decomposition[1]
Activation Enthalpy (ΔH‡) Not typically measured54-82 kJ mol⁻¹ (for ArBr substrates)[6]
Analysis Techniques Low-temp NMR, in-situ IR, trapping experimentsHigh-throughput kinetics, DFT calculations, mass spectrometry[6][7]

Troubleshooting Workflow Based on Intermediate Analysis

Understanding the potential fate of reaction intermediates is key to troubleshooting common synthetic problems.

Troubleshooting cluster_Grignard Nucleophilic Addition Issues cluster_Sonogashira Sonogashira Coupling Issues start Low or No Product Yield g1 Problem: Grignard/Lithiate Failed to Form start->g1 s1 Problem: Catalyst Decomposition (Black Precipitate) start->s1 s2 Problem: Alkyne Homocoupling (Glaser Product) start->s2 g1_sol Root Cause: Moisture, inactive metal surface. Solution: Rigorously dry glassware/solvents, activate Mg with I₂. g1->g1_sol s1_sol Root Cause: Pd(0) intermediate is unstable. Solution: Use bulky/electron-rich ligands, control temperature. s1->s1_sol s2_sol Root Cause: Cu(I) acetylide intermediate dimerizes. Solution: Use copper-free conditions, add alkyne slowly. s2->s2_sol

Caption: Troubleshooting guide for common issues based on intermediate reactivity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and enantiomeric purity determination of chiral compounds like 1-Phenyl-1-hexyn-3-ol are critical for ensuring product quality, safety, and efficacy. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

This compound, a chiral propargyl alcohol, requires robust analytical methods to resolve and quantify its enantiomers. Both HPLC and GC, utilizing chiral stationary phases, are powerful techniques for this purpose. Cross-validation of these methods is essential to confirm the accuracy and consistency of results across different analytical platforms.[1]

Quantitative Performance Comparison

The following table summarizes representative performance characteristics for chiral HPLC and GC methods for the quantification of this compound enantiomers. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Limit of Detection (LOD) 1.5 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL1.5 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%
Resolution (Rs) > 2.0> 1.8
Analysis Time 15 - 25 minutes20 - 30 minutes
Derivatization Required NoRecommended for improved peak shape and volatility
Sample Volatility Not a primary requirementEssential

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct enantiomeric separation of this compound. Polysaccharide-based chiral stationary phases are widely used for their broad applicability in separating enantiomers.[2]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : Chiral stationary phase column (e.g., cellulose or amylose derivatives like Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of n-Hexane and a polar organic modifier like Ethanol or 2-Propanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally to achieve sufficient resolution.[3]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection Wavelength : 254 nm, due to the presence of the phenyl group.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples and standards should be dissolved in the mobile phase or a compatible solvent like hexane/2-propanol to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC) Protocol

GC is a highly sensitive technique for volatile compounds. For chiral separations of alcohols, derivatized cyclodextrin-based stationary phases are highly effective.[4][5]

  • Instrumentation : A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Column : Chiral capillary column (e.g., derivatized β-cyclodextrin stationary phase, 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature : 250°C.

  • Injection Mode : Split (e.g., 50:1 ratio) to prevent column overload.

  • Oven Temperature Program :

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: 5°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector Temperature : 280°C (for FID).

  • Sample Preparation :

    • Dissolve samples and standards in a volatile solvent such as dichloromethane.

    • (Optional but Recommended) Derivatization: To improve peak shape and thermal stability, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).

    • Final concentration should be in the range of 10-100 µg/mL.

Method Validation and Cross-Validation Workflow

Validation of analytical methods should assess parameters such as specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure the method is suitable for its intended purpose.[1][6][7] Cross-validation between two distinct methods like HPLC and GC provides a high degree of confidence in the analytical results.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development (Chiral Stationary Phase) start->hplc_dev gc_dev GC Method Development (Chiral Stationary Phase) start->gc_dev hplc_val HPLC Method Validation (ICH Q2(R1) Guidelines) hplc_dev->hplc_val hplc_analysis Sample Analysis (Batch 1) hplc_val->hplc_analysis compare Data Comparison and Statistical Analysis (e.g., Bland-Altman plot, t-test) hplc_analysis->compare gc_val GC Method Validation (ICH Q2(R1) Guidelines) gc_dev->gc_val gc_analysis Sample Analysis (Batch 2) gc_val->gc_analysis gc_analysis->compare conclusion Conclusion: Methods are Cross-Validated (No significant bias) compare->conclusion Results Agree fail Investigation Required: Identify source of discrepancy compare->fail Results Disagree

Caption: Cross-validation workflow for HPLC and GC methods.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an analytical method often involves considering the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the logical flow for choosing between HPLC and GC for the analysis of this compound.

MethodSelection start Analyze this compound volatility Is the sample thermally stable and volatile? start->volatility gc_path GC is a suitable option volatility->gc_path Yes complex_matrix Is the sample in a complex, non-volatile matrix? volatility->complex_matrix No sensitivity Is high sensitivity (trace analysis) required? gc_path->sensitivity hplc_path HPLC is a more suitable option hplc_uv Select Chiral HPLC-UV hplc_path->hplc_uv gc_ms Select Chiral GC-MS sensitivity->gc_ms Yes gc_fid Select Chiral GC-FID sensitivity->gc_fid No complex_matrix->gc_path No (Simple Matrix) complex_matrix->hplc_path Yes

Caption: Logical workflow for analytical method selection.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and logistical information for the proper disposal of 1-Phenyl-1-hexyn-3-ol (CAS: 1817-51-2). Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.

Key Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A lab coat

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. All potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the vicinity.

Quantitative Data Summary

The following table summarizes the key physical and safety properties of this compound, crucial for its safe handling and disposal.

PropertyValueSource
CAS Number 1817-51-2
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Not specified; likely a liquid
Flash Point > 110 °C (> 230 °F) - closed cup
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) 3 (Highly hazardous to water)

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous waste.

  • Waste Identification and Segregation:

    • This compound waste must be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents.

    • It should be collected in a designated, properly labeled hazardous waste container.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with organic solvents, and has a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The CAS number (1817-51-2) should also be included.

  • Accumulation and Storage:

    • Store the waste container in a designated hazardous waste accumulation area. This area must be cool, well-ventilated, and away from sources of ignition and incompatible materials.

    • Keep the container closed at all times except when adding waste.

    • Maintain a log of the accumulated waste, noting the quantity and date of addition.

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved contractors for this purpose.

  • Documentation:

    • Ensure that a hazardous waste manifest is completed accurately. This document tracks the waste from its point of generation to its final disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled and in good condition? B->C D Label container with 'Hazardous Waste' and 'this compound' C->D No E Transfer waste to the approved container in a well-ventilated area. C->E Yes D->E F Securely close the container. E->F G Store in designated cool, well-ventilated hazardous waste accumulation area. F->G H Contact EHS to schedule waste pickup. G->H I Complete hazardous waste manifest. H->I J End: Waste properly disposed of by licensed contractor. I->J

Figure 1. Disposal Workflow for this compound

Essential Safety and Logistical Information for Handling 1-Phenyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for handling 1-Phenyl-1-hexyn-3-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 compliant. A face shield must be worn over goggles.[1][2]Protects against splashes and potential chemical exposure to the eyes and face.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Check the manufacturer's chemical resistance guide.Prevents skin contact and absorption.
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent.Protects against fire hazards, as this compound is a combustible liquid.[1]
Respiratory Protection Air-Purifying RespiratorRequired if working outside a fume hood or with poor ventilation. Use a respirator with organic vapor cartridges.[1]Prevents inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Engineering Controls: Ensure a calibrated and functioning fume hood is available.[3] All handling of this compound should take place within the fume hood.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before starting the experiment.

  • Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, fire extinguisher, and spill kit.[3][4]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated work area.

3. Handling the Chemical:

  • Dispensing: Carefully dispense the required amount of this compound within the fume hood. Keep the container opening away from your face.

  • Heating: This compound is a combustible liquid with a flash point greater than 110°C (230°F). Avoid open flames and use controlled heating sources such as heating mantles or oil baths.

  • Reactions: When running reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated.

4. Spill Response:

  • Small Spills: For minor spills contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous Waste: All solutions containing this compound and any materials used for spill cleanup must be treated as hazardous waste.

  • Container: Use a designated, properly labeled, and chemically compatible container for liquid waste. The container should be clearly marked as "Hazardous Waste" and include the full chemical name.

  • Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be collected in a separate, clearly labeled hazardous waste container.

2. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.[5] Keep containers tightly sealed when not in use.

3. Final Disposal:

  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]

  • Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) department's procedures for arranging waste pickup.

  • Manifesting: Ensure that a hazardous waste manifest is accurately completed for the disposal of this chemical.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Dispense in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 spill_check Spill? handle2->spill_check disp1 Segregate Hazardous Waste disp2 Store in Designated Area disp1->disp2 disp3 Arrange Licensed Disposal disp2->disp3 spill_check->disp1 No spill_small Small Spill: Absorb & Collect spill_check->spill_small Yes (Small) spill_large Large Spill: Evacuate & Alert spill_check->spill_large Yes (Large) spill_small->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.